Technical Documentation Center

N-[2-(diethylamino)propyl]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(diethylamino)propyl]benzamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-[2-(diethylamino)propyl]benzamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-[2-(diethylamino)propyl]benzamide is a member of the diverse benzamide class of chemical compounds, which are integral to numerous areas of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(diethylamino)propyl]benzamide is a member of the diverse benzamide class of chemical compounds, which are integral to numerous areas of pharmacological research and drug development. Benzamide derivatives are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological relevance of N-[2-(diethylamino)propyl]benzamide. It aims to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics, offering insights into its synthesis, analytical characterization, and putative biological functions.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties. These parameters dictate its reactivity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure

N-[2-(diethylamino)propyl]benzamide possesses a core benzamide structure, which is a benzoic acid derivative where the hydroxyl group of the carboxylic acid is replaced by an amine. In this specific molecule, the amide nitrogen is substituted with a 2-(diethylamino)propyl group.

IUPAC Name: N-[2-(diethylamino)propyl]benzamide

Chemical Formula: C₁₄H₂₂N₂O

Molecular Weight: 234.34 g/mol

The structure consists of a planar benzene ring attached to a carbonyl group, forming the benzoyl moiety. The amide linkage connects this to a propyl chain, which is further substituted at the 2-position with a diethylamino group. The presence of the tertiary amine in the side chain imparts basic properties to the molecule.

Caption: 2D Chemical Structure of N-[2-(diethylamino)propyl]benzamide.

Physicochemical Properties

While experimental data for N-[2-(diethylamino)propyl]benzamide is not extensively documented in publicly available literature, properties can be estimated based on its structure and data from analogous compounds.

PropertyPredicted/Estimated ValueReference/Basis
Molecular Weight 234.34 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
pKa (of the diethylamino group) ~9-10Estimated based on similar tertiary amines
LogP ~2.5 - 3.5Estimated
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from structure

Synthesis of N-[2-(diethylamino)propyl]benzamide

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a benzoyl derivative.

General Synthetic Approach

The most common and direct method for the synthesis of N-[2-(diethylamino)propyl]benzamide is the reaction of a benzoylating agent with 2-(diethylamino)propylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel Acylation Reaction (in a suitable solvent with base) Benzoyl_Chloride->Reaction_Vessel Amine 2-(Diethylamino)propylamine Amine->Reaction_Vessel Product N-[2-(diethylamino)propyl]benzamide Reaction_Vessel->Product Byproduct Triethylamine Hydrochloride Reaction_Vessel->Byproduct

Exploratory

An In-Depth Technical Guide to the Synthesis of N-[3-(diethylamino)propyl]benzamide

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for N-[3-(diethylamino)propyl]benzamide, a tertiary amine-containing benzamide derivative. The guide is intended for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-[3-(diethylamino)propyl]benzamide, a tertiary amine-containing benzamide derivative. The guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It delves into the two most prevalent and scientifically robust methods for the synthesis of this compound: the Schotten-Baumann reaction and carbodiimide-mediated amide coupling. For each pathway, a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are provided. This guide aims to equip the reader with the necessary knowledge to not only replicate these syntheses but also to understand the rationale behind the procedural choices, enabling effective troubleshooting and optimization.

Introduction

N-substituted benzamides are a class of organic compounds with significant importance in various fields, including pharmaceuticals and materials science. The specific compound, N-[3-(diethylamino)propyl]benzamide, incorporates a benzoyl group attached to a dialkylaminopropyl side chain. The presence of the tertiary amine imparts basicity and potential for salt formation, which can be crucial for its biological activity and physicochemical properties. The synthesis of such amides is a fundamental transformation in organic chemistry, and a thorough understanding of the available synthetic routes is essential for any researcher working with these molecules. This guide will focus on two primary, reliable, and widely applicable methods for the preparation of N-[3-(diethylamino)propyl]benzamide.

Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and highly effective method for the synthesis of amides from amines and acyl chlorides.[1][2][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Underlying Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 3-(diethylamino)propylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by a base to yield the final amide product.[1][4] The use of a biphasic system (e.g., an organic solvent and water) is common in Schotten-Baumann reactions, where the base resides in the aqueous phase and the reactants and product in the organic phase.[3]

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-[3-(diethylamino)propyl]benzamide via the Schotten-Baumann reaction.

Materials:

  • 3-(diethylamino)propylamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(diethylamino)propylamine (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution to the flask containing the amine, and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the biphasic mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Rationale and Optimization
  • Choice of Base: Sodium hydroxide is a cost-effective and efficient base for neutralizing the HCl produced. Other bases like potassium carbonate or tertiary amines (e.g., triethylamine, pyridine) can also be used.[5]

  • Solvent System: The use of a biphasic system with an organic solvent like dichloromethane facilitates the separation of the product from the aqueous base and salts.

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of benzoyl chloride is crucial to minimize side reactions, such as the hydrolysis of the acyl chloride.

  • Stoichiometry: A slight excess of benzoyl chloride is often used to ensure complete consumption of the amine.

Synthesis via Carbodiimide-Mediated Coupling

Carbodiimide-mediated coupling is another powerful and widely used method for the formation of amide bonds, particularly when starting from a carboxylic acid and an amine.[6][7][8] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[6][7]

Underlying Principles and Mechanism

This method involves the activation of the carboxylic acid (benzoic acid) by the carbodiimide coupling agent. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-(diethylamino)propylamine) to form the desired amide and a urea byproduct (dicyclohexylurea (DCU) in the case of DCC).[7][8]

Caption: Mechanism of DCC-Mediated Amide Coupling.

Experimental Protocol

This protocol provides a general procedure for the synthesis of N-[3-(diethylamino)propyl]benzamide using DCC as the coupling agent.

Materials:

  • Benzoic acid

  • 3-(diethylamino)propylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add 3-(diethylamino)propylamine (1.0 equivalent) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Rationale and Optimization
  • Coupling Agent: DCC is a highly effective coupling agent, but the removal of the DCU byproduct can sometimes be challenging. EDC is a water-soluble alternative, and the corresponding urea byproduct can be removed by aqueous extraction, simplifying the workup.[6]

  • Catalyst: DMAP is often added in catalytic amounts to accelerate the reaction, especially with sterically hindered substrates.

  • Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (THF) are essential to prevent the hydrolysis of the O-acylisourea intermediate.

  • Byproduct Removal: The insolubility of DCU in many organic solvents is advantageous for its removal by filtration. If some DCU remains in the product, it can often be removed by recrystallization.

Comparative Analysis of Synthesis Pathways

FeatureSchotten-Baumann ReactionCarbodiimide-Mediated Coupling
Starting Materials Benzoyl chloride, 3-(diethylamino)propylamineBenzoic acid, 3-(diethylamino)propylamine
Reagents Base (e.g., NaOH)Coupling agent (e.g., DCC, EDC), optional catalyst (DMAP)
Byproducts NaCl, H₂OUrea derivative (e.g., DCU)
Reaction Conditions Typically biphasic, 0 °C to room temperatureAnhydrous, 0 °C to room temperature
Advantages Fast, high-yielding, uses readily available starting materials.Milder conditions, avoids the use of acyl chlorides.
Disadvantages Benzoyl chloride is lachrymatory and moisture-sensitive.Cost of coupling agents, removal of urea byproduct can be difficult.

Characterization of N-[3-(diethylamino)propyl]benzamide

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the aromatic protons of the benzoyl group and the aliphatic protons of the diethylaminopropyl chain.

  • Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide C=O stretch (around 1630-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • Melting Point (for solids): A sharp melting point is an indicator of purity.

Conclusion

The synthesis of N-[3-(diethylamino)propyl]benzamide can be reliably achieved through two primary methods: the Schotten-Baumann reaction and carbodiimide-mediated coupling. The choice between these pathways will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The Schotten-Baumann reaction offers a direct and often high-yielding route from the corresponding acyl chloride, while carbodiimide coupling provides a milder alternative starting from the carboxylic acid. Both methods are well-established in organic synthesis and, with the guidance provided in this document, can be successfully implemented and optimized by researchers in the field.

References

  • PrepChem.com. (n.d.). a) Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide.
  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015). 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Organic letters, 17(4), 944–947.
  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015). 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry. Organic Letters, 17(4), 944-947.
  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015). 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry.
  • ChemicalBook. (n.d.). N-[3-(Diethylamino)propyl]-p-propoxythiobenzamide.
  • PubChem. (n.d.). N-(3-(dimethylamino)propyl)benzamide.
  • ChemicalBook. (n.d.). Benzamide CAS#: 55-21-0.
  • PubChem. (n.d.). Benzamide, o-butoxy-N-(3-(diethylamino)propyl)-, hydrochloride.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • SpectraBase. (n.d.). N-(3-(Diethylamino)propyl)-p-ethoxybenzamide - Optional[13C NMR] - Chemical Shifts.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • PubChemLite. (n.d.). Benzamide, n-(3-(diethylamino)propyl)-n-(p-methoxybenzyl)-p-nitro-, hydrochloride.
  • PubChemLite. (n.d.). P-amino-n-benzyl-n-(3-(diethylamino)propyl)benzamide hydrochloride.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chem.libretexts.org. (2023).
  • Ali, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf.
  • Google Patents. (n.d.). US4004008A - O-Tertiary amino-alkyl-N-benzoyl tyrosil amides.
  • ResearchGate. (2021). I am using DCC for the reaction between aromatic carboxylic acid with 4,4 diaminoazobenzene inTHF but reaction not complet Can you suggest any method?.
  • NPTEL. (n.d.). 5.2.1 Synthesis of Peptides.
  • BASF. (n.d.). 3-(Diethylamino)propylamine | CAS No.:104-78-9.
  • ResearchGate. (2025). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-propyl-.
  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • MilliporeSigma. (n.d.). Bicalutamide impurity D British Pharmacopoeia (BP) Reference Standard 654-70-6.
  • LookChem. (n.d.). Cas 5993-70-4,2,4(1H,3H)-Quinazolinedithione, 6-piperidino-.
  • Chem-Station. (n.d.). N-[3-(diethylamino)propyl]pyrido[3,2-b][9][10]benzothiazine-10-carboxamide;hydron;chloride. Retrieved from Chem-Station.

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • PubChem. (n.d.). N-[3-(benzoylamino)propyl]benzamide.
  • Sigma-Aldrich. (n.d.). CAS 67333-70-4.

Sources

Foundational

Introduction: The Enduring Significance of the Benzamide Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzamide Derivatives The benzamide moiety is a cornerstone of modern medicinal chemistry. Characterized by a benzene ring attached to an amide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzamide Derivatives

The benzamide moiety is a cornerstone of modern medicinal chemistry. Characterized by a benzene ring attached to an amide functional group, this "privileged scaffold" is present in approximately 25% of the best-selling pharmaceutical products.[1] Its prevalence stems from the unique properties of the amide bond, which offers a stable, planar geometry combined with hydrogen-bond donor and acceptor capabilities, making it ideal for interacting with biological targets.[1][2]

Benzamide derivatives exhibit an astonishingly broad spectrum of pharmacological activities, serving as antipsychotics,[3][4][5] antiemetics,[6][7] anticancer agents,[8][9][10] antimicrobials,[11] and agents for treating metabolic disorders.[12] This versatility makes a deep understanding of their structure-activity relationships (SAR) essential for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the SAR of benzamide derivatives, moving beyond a simple list of observations to explain the causal relationships between chemical structure and biological function.

The Core Architecture: Deconstructing the Benzamide Pharmacophore

At its heart, the benzamide scaffold can be dissected into three key components, each offering a vector for modification to tune potency, selectivity, and pharmacokinetic properties. The strategic manipulation of these regions is the essence of benzamide SAR studies.

cluster_0 Benzamide Core Scaffold cluster_1 Key Areas for SAR Modification A Benzoyl Moiety (Aromatic Ring) B Amide Linker (-CO-NH-) A->B Modifies Lipophilicity, Electronic Properties, Planarity mod1 Ring Substitutions (Position, Electronics, Sterics) A->mod1 C N-Substituent (R-Group) B->C Crucial for H-Bonding, Metabolic Stability mod2 Bioisosteric Replacement B->mod2 mod3 Diversity & Selectivity Driver C->mod3

Caption: The three key modifiable regions of the benzamide pharmacophore.

Part 1: The Benzoyl Moiety - Tuning Activity Through Aromatic Substitution

Modifications to the phenyl ring are fundamental to optimizing a benzamide's interaction with its target. The position, electronic nature, and size of substituents can dramatically alter biological activity.

Positional and Electronic Influence

The placement of substituents (ortho, meta, para) dictates their spatial orientation within the binding pocket. This, combined with their electronic properties—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modulates the electron density of the aromatic ring and the acidity of the amide proton.

  • Anticancer Activity (HDAC Inhibitors): For Histone Deacetylase (HDAC) inhibitors, contour map analyses have shown that an increase in electron density on the benzamide ring enhances inhibitory activity.[13] This suggests that EDGs can promote more favorable interactions within the enzyme's active site.

  • Antitubercular Activity: In contrast, for certain benzamides targeting Mycobacterium tuberculosis, potent activity is associated with smaller, electron-rich substituents at the C-5 position.[14] Conversely, strong electron-withdrawing groups like fluorine or difluoromethyl at this position are less tolerated and lead to a significant decrease in potency.[14]

  • Antipsychotic & Prokinetic Activity: A classic substitution pattern for dopamine D2 receptor antagonists and prokinetic agents is the 4-amino-5-chloro-2-methoxy benzoyl moiety, found in drugs like metoclopramide. Each substituent plays a critical role: the 2-methoxy group appears to correctly orient the molecule, while the 4-amino and 5-chloro groups are vital for potent binding.

Steric Considerations

The size and shape of substituents (steric bulk) are critical. A bulky group may enhance van der Waals interactions if the binding pocket is accommodating, or it could introduce steric hindrance, preventing proper binding. For many enzyme inhibitors, there is an optimal size for substituents at a given position, beyond which activity diminishes.

Target ClassPositionFavorable SubstituentsRationale / Effect
HDAC1 Inhibitors RingElectron-Donating Groups (EDGs)Increases electron density, enhancing inhibitory activity.[13]
M. tuberculosis QcrB C-5Small, Electron-Rich (e.g., -CH₃, thiophene)Large or electron-withdrawing groups are poorly tolerated.[14]
Dopamine D2 Antagonists C-4, C-5, C-24-NH₂, 5-Cl, 2-OCH₃Classic pattern for potent receptor antagonism and prokinetic activity.
h-NTPDase Inhibitors RingHalogens (e.g., -Cl)Halogenation can enhance inhibitory potency.[15]

Part 2: The Amide Linker - A Hub of Interaction and a Point of Vulnerability

The amide bond is not merely a passive connector. Its ability to form hydrogen bonds is often the linchpin of a molecule's binding affinity.[2] However, this same bond is a primary site of metabolic breakdown by in-vivo amidases and proteases, which can lead to poor pharmacokinetic profiles.[2][16]

Bioisosteric Replacement: Enhancing Stability and Properties

Bioisosterism—the replacement of a functional group with another that retains similar physical and electronic properties—is a powerful strategy in medicinal chemistry.[2][17] Replacing the labile amide bond with a metabolically robust mimic can dramatically improve a drug candidate's profile.[18][19]

Key amide bioisosteres include:

  • Heterocycles: Five-membered rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, imidazoles, and tetrazoles are excellent non-classical bioisosteres.[2][16][17][19] They are proficient at mimicking the planar, trans-configuration of the amide bond while being resistant to hydrolysis.[19]

  • Trifluoroethylamines: This group serves as a bioisostere where the electronegative trifluoroethyl moiety mimics the carbonyl group. It enhances metabolic stability and the strongly electron-withdrawing trifluoromethyl group reduces the basicity of the adjacent amine.[17]

  • Reversed Amides (Retro-amides): Simply reversing the amide bond (NH-CO instead of CO-NH) can sometimes increase resistance to protease activity with minimal impact on target engagement.[18]

cluster_amide Amide Bond cluster_bioisosteres Common Bioisosteric Replacements amide Ar-CO-NH-R triazole 1,2,3-Triazole amide->triazole Mimics trans geometry Metabolically stable oxadiazole 1,2,4-Oxadiazole amide->oxadiazole Mimics planarity & dipole Improves PK properties tfe Trifluoroethylamine (Ar-CH₂-CF₂-NH-R) amide->tfe Reduces amine basicity Resists proteolysis retro Retro-Amide (Ar-NH-CO-R) amide->retro Increases protease resistance

Caption: Common bioisosteric replacements for the metabolically labile amide bond.

Part 3: The N-Substituent - The Key to Diversity and Selectivity

The N-substituent (the "R-group" attached to the amide nitrogen) is arguably the most critical determinant of a benzamide's specific biological target and its overall selectivity. This portion of the molecule often extends into a more variable region of the binding site, allowing for extensive modification.

  • Antipsychotics: A common motif involves a flexible alkyl chain (often butyl) linking the benzamide nitrogen to a basic amine, typically a piperazine ring.[4] This basic nitrogen is crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate) in the binding pockets of dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[3][4][20][21] The aryl group attached to the distal piperazine nitrogen further refines receptor affinity and selectivity.

  • Anticancer Agents:

    • Tubulin Inhibitors: In benzamides that act as tubulin polymerization inhibitors, the N-substituent often binds at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest.[9]

    • Kinase Inhibitors: For benzamides targeting kinases like VEGFR-2, the N-substituent is designed to occupy the hydrophobic pocket of the ATP-binding site, contributing significantly to potency and selectivity.[8]

  • Antimicrobial Agents: The nature of the N-substituent is pivotal for antimicrobial activity. In a study of 2-aminobenzamide derivatives, an N-(4-fluorophenyl) group resulted in a compound with excellent and broad-spectrum antimicrobial potential.[11]

Therapeutic AreaCommon N-Substituent MotifRationale / Key Interactions
Antipsychotics Alkyl-piperazine-ArylBasic piperazine interacts with acidic residues in D2/5-HT receptors.[4][20][21]
Anticancer (Kinase) Heterocyclic RingsOccupies hydrophobic regions of the ATP-binding site.[8]
Anticancer (Tubulin) Substituted Aryl/BenzylBinds to the colchicine site, inhibiting microtubule polymerization.[9]
Antimicrobial Substituted Aryl RingsModulates lipophilicity and specific interactions with microbial targets.[11]
Prokinetic Agents (4-benzyl-2-morpholinyl)methylMoiety specifically designed to enhance gastric emptying activity.

Experimental Protocols: From Synthesis to Biological Evaluation

Scientific integrity requires robust and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of benzamide derivatives.

Experimental Protocol 1: General Synthesis of N-Substituted Benzamides via Acyl Chloride

This protocol describes a standard and widely used method for amide bond formation.[22][23]

  • Activation of Carboxylic Acid:

    • To a solution of the desired substituted benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride. This intermediate is often used immediately in the next step without further purification.[23]

  • Amide Bond Formation (Coupling):

    • Dissolve the desired amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous DCM at 0 °C.

    • Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[22]

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-substituted benzamide derivative.[23]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: Evaluation of Anticancer Activity via MTT Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[9]

  • Cell Culture:

    • Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test benzamide derivative in DMSO.

    • Create a series of dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (and a vehicle control with DMSO only).

    • Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.[22]

cluster_pathway Inhibition of VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Dimerization & Autophosphorylation Benzamide Benzamide Inhibitor Benzamide->P Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activates Angio Angiogenesis, Tumor Growth Downstream->Angio Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzamide derivative.[8]

Conclusion and Future Perspectives

The structure-activity relationship of benzamide derivatives is a rich and complex field that continues to yield novel therapeutic agents. The key to successful drug design lies in the strategic modification of its three core components: the benzoyl moiety, the amide linker, and the N-substituent. By understanding how changes in sterics, electronics, and metabolic stability influence biological activity, researchers can more rationally design potent and selective molecules.

Future efforts will increasingly rely on computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of novel derivatives and guide synthetic efforts.[13][24][25] Furthermore, as our understanding of disease biology grows, the benzamide scaffold will undoubtedly be adapted to create multi-target agents and highly selective inhibitors for the next generation of precision medicines.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. ResearchGate. [Link]

  • Amides. EBSCO. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

  • Benzylidene hydrazine benzamide derivatives QSAR study. Journal of Pharmacy and Pharmacognosy Research. [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga Repository. [Link]

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science. [Link]

  • Trying to Copy the Nature–the Amide Bond. Amrita Vishwa Vidyapeetham. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health (NIH). [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

  • Catalytic Synthesis of Pharmaceutical Amides in Water. GtR. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. Springer. [Link]

  • Benzamides as Melanotropic Carriers for Radioisotopes, Metals, Cytotoxic Agents and as Enzyme Inhibitors. PubMed. [Link]

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. ACS Publications. [Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. [Link]

  • Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. PubMed. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Architectures of N-Substituted Benzamides

A Technical Monograph for Medicinal Chemists and Process Scientists Executive Summary N-substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for a diverse arra...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Medicinal Chemists and Process Scientists

Executive Summary

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents, including antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat).[1][2] Their utility stems from the unique electronic and steric properties of the amide bond, which functions as both a hydrogen bond donor/acceptor and a rigid linker that directs spatial vectorization. This guide provides a rigorous analysis of the physical properties, chemical stability, synthetic methodologies, and metabolic fate of this compound class, designed to support rational drug design and process optimization.

Structural & Electronic Fundamentals
1.1 The Amide Resonance & Geometry

The physicochemical behavior of N-substituted benzamides is governed by the resonance interaction between the nitrogen lone pair and the carbonyl


-system. This delocalization imparts significant double-bond character to the C-N bond (bond order 

1.5), resulting in a planar geometry that restricts rotation.
  • Dipole Moment: The resonance structures create a strong dipole, with the carbonyl oxygen bearing partial negative charge (

    
    ) and the nitrogen bearing partial positive charge (
    
    
    
    ). This makes the amide oxygen the primary site for protonation (Lewis basicity) and hydrogen bond acceptance.
  • Rotational Barrier: The restricted rotation around the C-N bond leads to cis (E) and trans (Z) conformational isomerism. In N-substituted benzamides, the Z-conformer (where the N-substituent is trans to the carbonyl oxygen) is generally thermodynamically favored due to steric repulsion between the phenyl ring and the N-substituent in the E-conformer.

1.2 Spectroscopic Signatures[3]
  • IR Spectroscopy: The Amide I band (C=O stretch) typically appears at 1630–1680 cm

    
    . The position is sensitive to the electronic nature of the benzoyl substituents; electron-withdrawing groups (e.g., 
    
    
    
    -NO
    
    
    ) shift the band to higher frequencies by reducing N-to-C=O resonance.
  • NMR Spectroscopy: Due to the rotational barrier (approx. 15–20 kcal/mol), distinct signals for rotamers may be observed in

    
    H NMR at low temperatures.
    

AmideResonance ResonanceA Neutral Form (C=O, N-R) ResonanceB Zwitterionic Form (C-O⁻, N⁺=C) ResonanceA->ResonanceB Resonance Delocalization Z_Isomer Z-Conformer (Trans: O vs R) Thermodynamically Favored ResonanceB->Z_Isomer Determines Geometry E_Isomer E-Conformer (Cis: O vs R) Sterically Hindered Z_Isomer->E_Isomer Restricted Rotation (Slow on NMR timescale)

Figure 1: Resonance contributions and conformational isomerism in N-substituted benzamides.

Physicochemical Properties[3][4][5][6][7][8][9][10]
2.1 Solubility and Lipophilicity (LogP)

The lipophilicity of N-substituted benzamides is a critical parameter for Blood-Brain Barrier (BBB) penetration, particularly for CNS-active agents.

PropertyTrend / ObservationMechanistic Basis
LogP (Octanol/Water) Increases with N-alkyl chain length.Hydrophobic effect; methylene (-CH

-) addition adds

+0.5 to LogP.
Aqueous Solubility Decreases with planarity and symmetry (high crystal lattice energy).Strong intermolecular Hydrogen Bonding (N-H

O=C) in the solid state stabilizes the crystal lattice, opposing dissolution.
pKa (Amide N) Neutral under physiological conditions.The amide nitrogen is non-basic due to resonance. Protonation occurs on Oxygen only in strong acid (pKa of conjugate acid

-1 to -2).
pKa (Substituents) Critical for solubility.Basic side chains (e.g., pyrrolidine in Sulpiride) allow salt formation, drastically improving aqueous solubility.
2.2 Solid-State Interactions

In the solid phase, N-substituted benzamides typically form centrosymmetric dimers or infinite chains via intermolecular


 hydrogen bonds. This robust network contributes to high melting points and low aqueous solubility for non-ionized derivatives.
Chemical Reactivity & Stability
3.1 Hydrolysis Kinetics

While amides are generally stable, they undergo hydrolysis under extreme pH conditions or enzymatic catalysis.

  • Acid-Catalyzed (

    
    ):  Rate-limiting step is the nucleophilic attack of water on the O-protonated carbonyl. Electron-withdrawing groups on the benzoyl ring accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon.
    
  • Base-Catalyzed (

    
    ):  Involves direct attack of hydroxide (
    
    
    
    ) on the carbonyl.
3.2 Metabolic Stability (N-Dealkylation)

A primary clearance pathway for N-substituted benzamides is oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) isozymes.[4]

  • Mechanism:

    
    -hydroxylation of the N-alkyl group followed by spontaneous collapse to the primary amide and an aldehyde/ketone.
    
  • SAR Insight: Steric bulk at the

    
    -carbon (e.g., 
    
    
    
    -tert-butyl) significantly retards this metabolic route, enhancing half-life.

Metabolism Parent Parent N-Alkyl Benzamide (Ph-CO-NH-CH2-R) CYP450 CYP450 Oxidation (Rate Limiting) Parent->CYP450 Intermediate Carbinolamide Intermediate (Ph-CO-NH-CH(OH)-R) Unstable CYP450->Intermediate [O] Insertion Products Cleavage Products Intermediate->Products Spontaneous Collapse Prod1 Primary Benzamide (Ph-CO-NH2) Products->Prod1 Prod2 Aldehyde (O=CH-R) Products->Prod2

Figure 2: Metabolic pathway of N-dealkylation via CYP450-mediated


-hydroxylation.
Synthesis Methodologies
Protocol A: Schotten-Baumann Reaction (Classical)

Best for robust, scale-up synthesis of simple derivatives.

  • Reagents: Benzoyl chloride derivative (1.0 eq), Amine (1.0 eq), Base (NaOH or Na

    
    CO
    
    
    
    ).
  • Solvent: Biphasic system (DCM/Water or Ether/Water).

  • Procedure:

    • Dissolve amine in the aqueous base.

    • Add benzoyl chloride dropwise while stirring vigorously at 0°C to control exotherm.

    • Validation: Monitor pH; maintain >9 to scavenge HCl.

    • Workup: Precipitate product or extract organic layer, wash with dilute HCl (remove unreacted amine) and NaHCO

      
       (remove benzoic acid).[2]
      
Protocol B: Carbodiimide Coupling (Modern)

Preferred for sensitive substrates or when starting from carboxylic acids.

  • Reagents: Benzoic acid derivative (1.0 eq), Amine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
    
  • Solvent: Anhydrous DMF or DCM.[2]

  • Mechanism: Activation of acid to an active ester (OBt ester), followed by aminolysis.

  • Advantage: Avoids harsh acid chlorides; compatible with acid-sensitive groups.

Synthesis Start Starting Material: Benzoic Acid Choice Select Method Start->Choice PathA Method A: Acid Chloride (SOCl2 / Oxalyl Chloride) Choice->PathA Robust/Scale PathB Method B: Coupling Reagent (EDC / HATU + HOBt) Choice->PathB Sensitive/Complex StepA Schotten-Baumann (Aq. Base + Amine) PathA->StepA Product Target N-Substituted Benzamide StepA->Product StepB Direct Aminolysis (Organic Base + Amine) PathB->StepB StepB->Product

Figure 3: Decision tree for synthetic route selection.

Applications in Drug Discovery[4][12][13]

Case Study: D2 Receptor Antagonists

  • Compound: Sulpiride.

  • Structural Feature: N-substituted benzamide with a pyrrolidine side chain.[5]

  • Property-Activity Relationship: The intramolecular Hydrogen Bond between the amide N-H and the methoxy group (ortho-position) locks the conformation, mimicking the dopamine structure. This "pseudo-ring" is essential for receptor binding affinity.

References
  • BenchChem. (2025).[2][6][7][8] Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. Link

  • National Institutes of Health (NIH). (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. Link

  • American Chemical Society (ACS). (2010). An Acyl Group Makes a Difference in the Reactivity Patterns of Cytochrome P450 Catalyzed N-Demethylation. J. Phys. Chem. B. Link

  • Royal Society of Chemistry (RSC). (2025). N–H⋯π induced configurational isomerism and the role of temperature in the Z to E isomerization. CrystEngComm. Link

  • Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein J. Org. Chem. Link

Sources

Exploratory

Engineering Efficacy: A Technical Whitepaper on the Biological Activity and Evaluation of Novel Synthetic Benzamides

Executive Summary The benzamide scaffold has emerged as a privileged structure in modern medicinal chemistry. Characterized by its highly customizable pharmacophore, it serves as the foundation for designing selective th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold has emerged as a privileged structure in modern medicinal chemistry. Characterized by its highly customizable pharmacophore, it serves as the foundation for designing selective therapeutic agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways driven by synthetic benzamides—primarily their role as epigenetic modulators via Histone Deacetylase (HDAC) inhibition—and to provide a rigorous, self-validating methodological framework for evaluating their biological activity in the laboratory.

Mechanistic Foundations: Epigenetic Modulation via HDAC Inhibition

Unlike first-generation pan-HDAC inhibitors (e.g., Vorinostat) that often trigger broad off-target toxicity, novel benzamide derivatives exhibit pronounced selectivity for Class I HDACs (HDAC 1, 2, and 3)[1].

The causality behind this selectivity lies in the structural topology of the benzamide moiety. The pharmacophore typically consists of a cap group, a hydrophobic linker, and a zinc-binding group (ZBG)[2]. The benzamide ZBG chelates the catalytic zinc ion (Zn²⁺) at the active site of the enzyme, while the amino group forms critical hydrogen bonds with specific residues unique to the Class I active site cavity[3]. This interaction induces conformational changes that halt the deacetylation of histone proteins, leading to chromatin relaxation, transcriptional activation of tumor suppressor genes (e.g., p21), and subsequent cancer cell apoptosis[3].

HDAC_Pathway Benzamide Benzamide Derivative (Class I Selective) HDAC HDAC 1/2/3 Enzyme (Active Site Zn2+) Benzamide->HDAC Chelates Zn2+ ion Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Gene Expression (p21 Upregulation) Chromatin->GeneExp Transcriptional Activation Apoptosis Cancer Cell Apoptosis & Cell Cycle Arrest GeneExp->Apoptosis Induces Death

Caption: Mechanism of HDAC inhibition by benzamide derivatives inducing cancer cell apoptosis.

Pleiotropic Biological Activities: Beyond Epigenetics

While oncology remains the primary application, structural modifications to the benzamide core yield diverse pharmacological profiles:

  • Antimicrobial Activity: N-substituted benzamides demonstrate significant antibacterial properties. Molecular docking and in vitro assays reveal that specific derivatives disrupt bacterial replication by targeting DNA-gyrase and the cell division protein FtsA, showing high potency against multi-drug resistant strains like MRSA[4].

  • Enzyme Inhibition (DHFR): Benzamide trimethoprim derivatives have been synthesized to act as human dihydrofolate reductase (hDHFR) inhibitors, choking the folate synthesis pathway crucial for DNA replication[5].

Quantitative Profiling of Benzamide Derivatives

To benchmark the efficacy of novel syntheses, we must compare their in vitro potencies. Table 1 synthesizes the inhibitory concentrations (IC₅₀) of various novel benzamides across distinct cellular and enzymatic targets.

Table 1: Comparative In Vitro Activity of Novel Benzamide Derivatives

Compound / Derivative ClassTarget / Cell LineIC₅₀ Value (µM)Primary Mechanism of Action
Tucidinostat (Chidamide) Relapsed/Refractory ATLClinical (54.2% ORR)Selective Class I HDAC Inhibition[1]
N-(4-Bromophenyl) imidazolyl benzamide A549 (Lung Carcinoma)7.5Cytotoxicity / Apoptosis[6]
2MBI Benzamide (N18) HCT116 (Colon Cancer)4.53Antiproliferative Activity[7]
Anacardic Acid Benzamides (6j-m) HepG2 (Liver Cancer)78.2 - 91.9Cytotoxicity[8]
Benzamide Trimethoprim (JW8) Human DHFR Enzyme4.72Folate Synthesis Inhibition[5]

Self-Validating Experimental Methodologies

A robust drug discovery pipeline requires assays that internally validate their own data integrity. The following protocols are designed with built-in causality checks to ensure that observed biological activities are genuine target engagements rather than assay artifacts.

Screening_Workflow Synthesis 1. Compound Synthesis & Purification EnzymeAssay 2. Cell-Free Target Assay (Fluorometric HDAC) Synthesis->EnzymeAssay CellAssay 3. In Vitro Cytotoxicity (MTT Assay on Cancer Lines) EnzymeAssay->CellAssay Validation 4. Self-Validating Controls (Vehicle + Standard Drug) CellAssay->Validation Internal Control DataAnalysis 5. IC50 Determination & SAR Modeling CellAssay->DataAnalysis

Caption: Self-validating workflow for the in vitro screening of novel benzamides.

Protocol 1: Fluorometric In Vitro HDAC Inhibition Assay

Causality & Design Rationale: Cell-free assays isolate the direct interaction between the benzamide and the enzyme. We utilize a fluorogenic peptide substrate containing an acetylated lysine. When the active HDAC enzyme deacetylates the lysine, it exposes a cleavage site for a secondary developer enzyme (trypsin-like), which releases a fluorophore (e.g., AMC). If the benzamide successfully inhibits HDAC, deacetylation fails, the developer cannot cleave the substrate, and fluorescence remains low. This coupled-enzyme design prevents false positives from compounds that might merely quench fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Reconstitute recombinant HDAC1 enzyme and the fluorogenic substrate.

  • Compound Dilution: Prepare serial dilutions of the novel benzamide in DMSO. Crucial: Maintain a constant final DMSO concentration (typically <1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls:

    • Positive Control: Entinostat (a known Class I benzamide inhibitor) to validate assay sensitivity.

    • Negative/Vehicle Control: Assay buffer + 1% DMSO to establish maximum enzyme activity.

    • Background Control: Buffer + Substrate + Developer (No HDAC enzyme) to establish baseline fluorescence.

  • Incubation: Add 10 µL of compound, 20 µL of HDAC1 enzyme, and 20 µL of substrate to a black 96-well microplate. Incubate at 37°C for 30 minutes. The pre-incubation allows the benzamide's zinc-binding group to equilibrate within the active site[3].

  • Development & Reading: Add 50 µL of the developer solution. Incubate for 15 minutes at room temperature. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Normalization: Subtract the Background Control from all readings. Calculate % inhibition relative to the Vehicle Control to generate a dose-response curve for IC₅₀ determination.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Design Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, formazan accumulation is a direct, quantifiable proxy for cell viability[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., A549, HCT116) in the logarithmic growth phase. Seed at an optimized density (e.g., 1 × 10⁴ cells/well) in a 96-well plate. Causality Check: Over-seeding leads to contact inhibition and nutrient depletion, confounding cytotoxicity data.

  • Attachment: Incubate for 24 hours at 37°C with 5% CO₂ to allow cell adhesion and recovery from trypsinization.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the benzamide derivatives (e.g., 0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Blank Control: Media + MTT + DMSO (No cells) to subtract background absorbance of the media.

    • Untreated Control: Cells + Media + Vehicle (DMSO) to establish 100% viability.

    • Standard Drug: 5-Fluorouracil or Vorinostat to benchmark relative potency[7].

  • MTT Incubation: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. During this period, viable cells convert MTT to insoluble formazan crystals[8].

  • Solubilization & Quantification: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes. Read absorbance at 570 nm.

  • Analysis: Viability (%) =[(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Untreated - Absorbance of Blank)] × 100.

Conclusion & Future Perspectives

The rational design of novel synthetic benzamides continues to yield highly potent and selective pharmacological agents. By strictly adhering to self-validating experimental protocols, researchers can accurately differentiate between true structural innovations and assay artifacts. Future development will likely focus on dual-target benzamides and optimizing the pharmacokinetic profiles of the cap and linker regions to overcome resistance mechanisms in refractory cancers.

References

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed (NIH).[Link]

  • Synthesis and molecular docking studies of some novel antimicrobial benzamides - PubMed (NIH).[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC (NIH).[Link]

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Publishing. [Link]

  • Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives of Anacardic Acid using Human Liver Cancer Cells - Semantic Scholar. [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC (NIH). [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of N-[2-(diethylamino)propyl]benzamide in the lab

Abstract This application note details a robust laboratory protocol for the synthesis of N-[2-(diethylamino)propyl]benzamide , a structural analogue of local anesthetics and antiarrhythmic agents (e.g., Procainamide).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust laboratory protocol for the synthesis of N-[2-(diethylamino)propyl]benzamide , a structural analogue of local anesthetics and antiarrhythmic agents (e.g., Procainamide).[1] The method utilizes a nucleophilic acyl substitution between benzoyl chloride and N^2,N^2-diethylpropane-1,2-diamine under anhydrous conditions. Critical focus is placed on the acid-base extraction workup , a self-validating purification strategy that exploits the basicity of the tertiary amine side chain to isolate the target compound with high purity (>95%) without the immediate need for chromatography.

Introduction & Retrosynthetic Analysis[2]

The target molecule features a lipophilic benzamide pharmacophore linked to a hydrophilic tertiary amine. This structure suggests a synthesis strategy based on amide bond formation.[2] While direct coupling of benzoic acid is possible using carbodiimides (e.g., EDC/DCC), the acid chloride method is selected here for its rapid kinetics, high conversion rates, and the avoidance of urea byproducts which can be difficult to remove from basic amines.

Reaction Scheme

The synthesis proceeds via the attack of the primary amine of the diamine precursor on the electrophilic carbonyl carbon of benzoyl chloride.

ReactionScheme BenzoylCl Benzoyl Chloride (Electrophile) Intermed Tetrahedral Intermediate BenzoylCl->Intermed DCM, 0°C Diamine N2,N2-diethylpropane-1,2-diamine (Nucleophile) Diamine->Intermed DCM, 0°C Base Triethylamine (Et3N) (HCl Scavenger) Base->Intermed Proton Sponge Product N-[2-(diethylamino)propyl]benzamide (Target) Intermed->Product - Cl⁻ Salt Et3N·HCl (Byproduct) Intermed->Salt

Figure 1: Reaction pathway for the benzoylation of the diamine precursor.

Safety & Hazards (Critical)

ReagentHazard ClassHandling Precaution
Benzoyl Chloride Corrosive, LachrymatorWork in fume hood. Reacts violently with water. Causes severe skin burns.
Diamine Precursor Corrosive, SensitizerWear butyl rubber gloves. Avoid inhalation of vapors.
Dichloromethane (DCM) Carcinogen (Suspected)Use in well-ventilated hood. Volatile.
HCl / NaOH CorrosiveWear safety glasses and lab coat. Exothermic dilution.

Materials & Equipment

Reagents
  • Benzoyl Chloride (BzCl): 1.0 equiv (e.g., 1.40 g, 10 mmol). Purity >99%.

  • N^2,N^2-Diethylpropane-1,2-diamine: 1.05 equiv (e.g., 1.37 g, 10.5 mmol). Slight excess ensures complete consumption of the limiting BzCl.

  • Triethylamine (TEA): 1.2 equiv (e.g., 1.21 g, 12 mmol). Auxiliary base.

  • Dichloromethane (DCM): Anhydrous (dried over molecular sieves).

  • 1M HCl & 2M NaOH: For workup.

Equipment
  • 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Ice-water bath.

  • Separatory funnel (250 mL).

  • Rotary evaporator.

  • Vacuum pump (high vacuum for drying).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL RBF and flush with Nitrogen or Argon.

  • Solvation: Add N^2,N^2-diethylpropane-1,2-diamine (10.5 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in 30 mL of anhydrous DCM .

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes. Rationale: Controlling the temperature minimizes the formation of di-acylated byproducts and controls the exotherm.

Step 2: Acylation[4]
  • Addition: Dissolve Benzoyl Chloride (10 mmol) in 10 mL of DCM. Add this solution dropwise to the cold amine mixture over 20–30 minutes.

    • Observation: White precipitate (Et3N·HCl) will form immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The spot for Benzoyl Chloride (high Rf) should disappear; the product spot (mid-Rf, UV active, stains with Dragendorff) should appear.

Step 3: Acid-Base Purification (The "Self-Validating" Workup)

This step is the core of the purification. Since the product contains a basic tertiary amine, we can selectively toggle its solubility between aqueous and organic phases to remove non-basic impurities (like benzamide or benzoic acid).

WorkupFlow RxnMix Reaction Mixture (Product, Et3N, Impurities) AcidExt Add 1M HCl Extract Layers RxnMix->AcidExt OrgLayer1 Organic Layer 1 (Contains Non-basic Impurities: Benzoic Acid, Neutral Amides) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+, Et3N-H+) AcidExt->AqLayer1 Keep WashStep Wash with DCM (x2) AqLayer1->WashStep Basify Basify with 2M NaOH to pH > 12 WashStep->Basify Cloudy Cloudy Suspension (Free Base Product) Basify->Cloudy FinalExt Extract with DCM (x3) Cloudy->FinalExt FinalOrg Final Organic Layer (Pure Product) FinalExt->FinalOrg Dry (Na2SO4) & Evaporate FinalAq Aqueous Waste (Salts) FinalExt->FinalAq Discard

Figure 2: Acid-Base Extraction Workflow for purification of basic amides.

Detailed Workup Procedure:

  • Quench: Add 20 mL of water to the reaction mixture.

  • Acid Extraction: Transfer to a separatory funnel. Add 1M HCl (30 mL). Shake vigorously.

    • Chemistry: The product becomes protonated (

      
      ) and moves to the aqueous layer. Neutral impurities stay in the DCM.
      
  • Separation: Collect the Aqueous Layer .

    • Optional: Wash the aqueous layer with 20 mL fresh DCM to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer in ice. Slowly add 2M NaOH until the pH is >12 (check with pH paper).

    • Observation: The solution will turn cloudy/milky as the free base product oils out or precipitates.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL).

  • Drying: Combine the organic extracts, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    

Characterization & Expected Data

TechniqueExpected Signal / ResultInterpretation
Physical State Viscous oil or low-melting solidTypical for alkyl-amino benzamides.
1H NMR (CDCl3)

7.4–7.8 (m, 5H)
Benzoyl aromatic protons.

6.8–7.2 (br s, 1H)
Amide NH proton.

3.4–3.6 (m, 2H)
Propyl

adjacent to amide nitrogen.

2.4–2.6 (q, 4H)
Ethyl

groups on tertiary amine.

0.9–1.1 (t, 6H)
Ethyl

groups.
IR Spectroscopy 1640–1660

Strong Amide I band (C=O stretch).
3300–3400

N-H stretch.
Mass Spectrometry [M+H]+ calc. ~235.18Confirm molecular weight.

Troubleshooting & Expert Tips

  • Problem: Low Yield.

    • Cause: Incomplete extraction of the protonated amine during the acid wash, or incomplete extraction of the free base during the final step.

    • Solution: Ensure the pH is distinctly basic (>12) before the final extraction. The tertiary amine can buffer the solution; use enough NaOH.

  • Problem: Emulsions.

    • Cause: Formation of surfactants due to the amphiphilic nature of the product.

    • Solution: Add Brine (saturated NaCl) to the aqueous phase or filter the biphasic mixture through a celite pad.

  • Problem: Impurity Persistence.

    • Cause: Benzoic acid contamination.

    • Solution: The acid wash (Step 3.2) is critical. If benzoic acid persists, wash the final organic layer with 1M NaOH (rapidly) to remove it as sodium benzoate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for amide formation from acid chlorides).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic underpinnings of nucleophilic acyl substitution).

  • PubChem. Procainamide (Analogue Structure & Properties). National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of N,N-Diethylbenzamide (Methodology Analogue). Available at: [Link]

Sources

Application

Application Notes and Protocols for Melanoma PET Imaging with N-[2-(diethylamino)propyl]benzamide Analogs

Introduction: The Imperative for Melanin-Targeted PET Imaging in Melanoma Malignant melanoma, an aggressive form of skin cancer, is characterized by its high metastatic potential, which is a primary contributor to its si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Melanin-Targeted PET Imaging in Melanoma

Malignant melanoma, an aggressive form of skin cancer, is characterized by its high metastatic potential, which is a primary contributor to its significant mortality rate.[1][2] Accurate staging at the time of diagnosis is paramount for determining patient prognosis and guiding therapeutic strategy.[2] While 18F-FDG PET/CT is a cornerstone in oncologic imaging, its utility in melanoma is hampered by limitations in detecting small metastatic lesions and differentiating tumors from inflammatory processes.[3][4]

This has spurred the development of targeted radiopharmaceuticals that exploit the unique biology of melanoma. A key and highly specific target is melanin, a pigment produced by the majority of melanomas.[3][5] Benzamide derivatives, a class of small molecules, have demonstrated a strong affinity for melanin, making them exceptional candidates for developing targeted imaging agents.[6][7][8][9] By labeling these benzamides with positron-emitting radionuclides like Fluorine-18 (18F), we can create PET tracers that specifically accumulate in melanotic melanoma lesions, offering high-contrast images for sensitive and specific detection of primary and metastatic disease.[6][10]

This document provides a comprehensive guide to the application of 18F-labeled N-[2-(diethylamino)ethyl]benzamide (a closely related and extensively studied analog of N-[2-(diethylamino)propyl]benzamide) for preclinical melanoma PET imaging. We will delve into the mechanism of action, detailed protocols for radiosynthesis, and in vitro and in vivo experimental workflows.

Mechanism of Action: Targeting the Melanin Synthesis Pathway

The specificity of radiolabeled benzamides for melanoma stems from their high affinity for melanin.[6][8] Melanin synthesis, or melanogenesis, occurs within specialized organelles called melanosomes. The process involves the enzymatic conversion of tyrosine into dopaquinone, which then serves as a precursor for the polymerization of eumelanin and pheomelanin.[9] Benzamide-based radiotracers are believed to bind to these melanin polymers within the melanosomes of melanoma cells.[11] This targeted accumulation provides a strong and specific signal in PET imaging, directly correlated with the melanin content of the tumor.[6][10]

Melanin_Targeting cluster_Cell Melanoma Cell cluster_Melanogenesis Melanogenesis Pathway Melanosome Melanosome Melanin Melanin Polymer Melanosome->Melanin Binding Tyrosine Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Dopaquinone->Melanin Polymerization PET PET Signal Melanin->PET Positron Emission Tracer ¹⁸F-Benzamide (e.g., ¹⁸F-FBZA) Tracer->Melanosome Cellular Uptake

Caption: Mechanism of ¹⁸F-Benzamide uptake in melanoma cells.

Radiosynthesis of 18F-Labeled Benzamide Analogs

The most common approach for synthesizing 18F-labeled benzamide tracers, such as N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide ([18F]FBZA), is a one-step nucleophilic substitution reaction.[6][10] This involves the coupling of a commercially available precursor with cyclotron-produced [18F]fluoride.

Materials and Reagents
  • Precursor: N-succinimidyl-4-fluorobenzoate (SFB) or similar activated ester.

  • Amine: N,N-diethylethylenediamine (for [18F]FBZA).

  • [18F]Fluoride: Produced via a cyclotron and trapped on an anion exchange cartridge.

  • Eluent: Kryptofix 2.2.2 (K222)/K2CO3 in acetonitrile/water.

  • Solvent: Anhydrous dimethylformamide (DMF).

  • HPLC Purification System: Reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Solid-Phase Extraction (SPE) Cartridge: For final formulation (e.g., C18 Sep-Pak).

Automated Radiosynthesis Workflow

Modern radiosynthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.

Radiosynthesis_Workflow start Start: [¹⁸F]Fluoride from Cyclotron trap Trap [¹⁸F] on Anion Exchange Cartridge start->trap elute Elute with K222/K₂CO₃ trap->elute dry Azeotropic Drying (Acetonitrile) elute->dry reaction Add Precursor & Amine in DMF Heat (e.g., 80-90°C) dry->reaction hplc HPLC Purification (Reverse-Phase) reaction->hplc spe SPE Formulation (C18 Cartridge) hplc->spe qc Quality Control (Radiochemical Purity, etc.) spe->qc end Final Product: Sterile ¹⁸F-Benzamide Solution qc->end

Caption: Automated radiosynthesis workflow for ¹⁸F-benzamides.

Step-by-Step Radiosynthesis Protocol ([18F]FBZA Example)
  • [18F]Fluoride Trapping and Elution: Transfer cyclotron-produced [18F]fluoride to an anion exchange cartridge. Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature. Repeat this step to ensure anhydrous conditions.

  • Radiolabeling Reaction: Dissolve the N-succinimidyl-4-fluorobenzoate precursor and N,N-diethylethylenediamine in anhydrous DMF and add to the dried [18F]fluoride-K222 complex. Heat the reaction mixture (e.g., 80-90°C) for a specified time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative reverse-phase HPLC column to separate the [18F]FBZA from unreacted [18F]fluoride and other impurities.

  • Formulation: Collect the HPLC fraction containing [18F]FBZA, dilute it with sterile water, and pass it through a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual organic solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform standard quality control tests, including determination of radiochemical purity by analytical HPLC, pH, and sterility testing.

In Vitro Evaluation: Cellular Uptake Assays

In vitro cell uptake assays are crucial for confirming the melanin-targeting specificity of the radiotracer before proceeding to in vivo studies.

Cell Culture
  • Melanotic Cell Line: B16F10 (murine melanoma) is a commonly used cell line.[12][13]

  • Amelanotic/Control Cell Line: A375 (human amelanotic melanoma) or U87MG (human glioblastoma) can be used as negative controls.[7]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Melanin Stimulation (Optional but Recommended)

To enhance melanin production and tracer uptake in melanotic cells, pre-treat the cells with L-tyrosine.

  • Protocol: 24 hours prior to the uptake assay, replace the culture medium with fresh medium containing 2 mM L-tyrosine.[12]

Cellular Uptake Protocol
  • Cell Seeding: Seed cells (e.g., 5 x 104 cells/well) into a 24-well plate and allow them to adhere overnight.

  • Tracer Incubation: Remove the culture medium and add fresh medium containing the 18F-labeled benzamide tracer (e.g., 0.74 MBq/mL).

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 30, 60, and 120 minutes).

  • Washing: At each time point, remove the radioactive medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell uptake as the percentage of added dose per million cells. Compare the uptake between melanotic and amelanotic cell lines, and between tyrosine-treated and untreated cells. A significantly higher uptake in melanotic and tyrosine-treated cells confirms melanin specificity.[12]

In Vivo Evaluation: Animal Models and PET Imaging

Preclinical in vivo studies are essential to evaluate the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiotracer.

Animal Models
  • Xenograft Model: Subcutaneously inject B16F10 cells (e.g., 1 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice) or syngeneic mice (e.g., C57BL/6).[7][13] Allow tumors to grow to a suitable size (e.g., 80-150 mm3) for imaging.

  • Metastasis Model (Optional): To evaluate the tracer's ability to detect metastases, an experimental lung metastasis model can be created by intravenous injection of B16F10 cells.[1]

Ex Vivo Biodistribution Protocol
  • Tracer Administration: Inject a known amount of the 18F-labeled benzamide tracer (e.g., 3.7 MBq) into tumor-bearing mice via the tail vein.

  • Euthanasia and Tissue Collection: At predefined time points (e.g., 10, 30, 60, and 120 minutes post-injection), euthanize the mice.[1][13]

  • Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[1][8] This data provides a quantitative assessment of tumor uptake and clearance from non-target organs.

OrganTypical Uptake of 18F-Benzamides in B16F10 Tumors (%ID/g at 60-120 min)Reference
Tumor (B16F10) 5.94 ± 1.83[7]
Tumor (B16F10) ~13.0[13]
Tumor (B16F10) ~24.86[1]
Liver 2.47 (at 60 min)[13]
Kidney Varies (renal clearance)[7]
Muscle Low[7]
Brain Low (minimal BBB penetration)[3]

Table 1: Representative biodistribution data for various 18F-labeled benzamide analogs in B16F10 melanoma models.

Small Animal PET/CT Imaging Protocol
  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2% for maintenance).[7] Maintain the animal's body temperature throughout the scan.

  • Tracer Injection: Administer the 18F-labeled benzamide tracer (e.g., 3.7 - 7.4 MBq) via the tail vein.[1][7]

  • PET Scan Acquisition: Position the animal in the PET scanner. Acquire static images at various time points (e.g., 30, 60, 120 minutes post-injection) for a duration of 10-15 minutes per scan.[1][8] Alternatively, a dynamic scan can be performed immediately after injection to assess tracer kinetics.[7]

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver) using the CT images for guidance.

    • Quantify the radioactivity concentration within each ROI to determine the tracer uptake, often expressed as the Standardized Uptake Value (SUV).

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess image contrast and targeting specificity.[7]

Concluding Remarks for the Research Professional

18F-labeled benzamide derivatives represent a potent class of radiopharmaceuticals for the specific imaging of melanotic melanoma. Their mechanism of action, which relies on binding to melanin, provides a distinct advantage over non-targeted agents like 18F-FDG. The protocols outlined in this document provide a robust framework for the preclinical evaluation of these tracers, from radiosynthesis to in vivo imaging. Successful preclinical validation, demonstrating high tumor uptake and favorable tumor-to-background ratios, is a critical step towards the clinical translation of these promising agents for improved melanoma diagnosis and staging.[1][3][5]

References

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE. Available at: [Link]

  • Ren, G., Miao, Z., & Liu, H. (2009). Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis. Journal of Nuclear Medicine. Available at: [Link]

  • First-in-human PET imaging and evaluation of melanin-targeted [18F]DMPY2 in malignant melanoma patients. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Liu, S., et al. (2013). A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma. Molecular Pharmaceutics. Available at: [Link]

  • Ultrasensitive detection of malignant melanoma using PET molecular imaging probes. PNAS. Available at: [Link]

  • Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. Available at: [Link]

  • Seo, Y., et al. (2025). The 68Ga-labeled chlorinated benzamide derivative: A novel PET imaging probe for detection of melanoma. ResearchGate. Available at: [Link]

  • N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. Molecular Imaging and Biology. Available at: [Link]

  • Ren, G., et al. (2009). Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis. PMC. Available at: [Link]

  • MicroPET Imaging Studies Show High Selectivity of F-18 FE-BENZ Towards Melanoma Tumors. Journal of Nuclear Medicine. Available at: [Link]

  • Biodistribution of PET radiotracers in tumor-bearing TRAMP mice administered by retroorbital or jugular vein injections. Scientific Reports. Available at: [Link]

  • Synthesis and Characterization of a Novel PET Tracer for Noninvasive Evaluation of FGL1 Status in Tumors. Molecular Pharmaceutics. Available at: [Link]

  • Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology. Available at: [Link]

  • PET probe tracks down malignant melanoma lesions. Physics World. Available at: [Link]

  • Radiosynthesis of [18F]-fluorobenzoate-doxorubicin Using Acylation Approach. PubMed. Available at: [Link]

  • PET Imaging of Melanoma Using Melanin-Targeted Probe. PubMed. Available at: [Link]

  • Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. PubMed. Available at: [Link]

  • An efficient radiosynthesis of [18F]fluoromisonidazole. PubMed. Available at: [Link]

  • Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma. MDPI. Available at: [Link]

  • Eisenhut, M., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. PMC. Available at: [Link]

  • 61Cu-Labelled radiodiagnostics of melanoma with NAPamide-targeted radiopharmaceutical. Applied Radiation and Isotopes. Available at: [Link]

  • Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of N-substituted Benzamide Derivatives as Antiarrhythmic Agents

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel N-substituted benzamide derivatives, such as N-[2-(diethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel N-substituted benzamide derivatives, such as N-[2-(diethylamino)propyl]benzamide, as potential antiarrhythmic agents. While specific data on N-[2-(diethylamino)propyl]benzamide is not prevalent in existing literature, its structural similarity to established benzamide antiarrhythmics, like procainamide, provides a strong rationale for its investigation. This guide will utilize the well-characterized Class Ia antiarrhythmic, procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), as a representative compound to detail the necessary in vitro and in vivo protocols for assessing the antiarrhythmic potential of this chemical class.

Introduction and Rationale

Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality worldwide.[1] The benzamide class of molecules has historically yielded important antiarrhythmic drugs.[2][3] Compounds like procainamide are known Class I antiarrhythmic agents, which primarily exert their effect by blocking the fast sodium channels in cardiomyocytes.[4] The chemical structure of N-[2-(diethylamino)propyl]benzamide suggests it may share this mechanism of action. Therefore, a systematic evaluation of its electrophysiological properties is warranted.

This guide outlines a strategic, multi-tiered approach to the preclinical assessment of novel benzamide derivatives. The protocols described herein are designed to first establish the mechanism and potency of the compound at the cellular level (in vitro) and then to evaluate its efficacy and safety in relevant animal models (in vivo). Adherence to these rigorous protocols is essential for generating the robust data required for further drug development and for satisfying regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]

Postulated Mechanism of Action: Class I Antiarrhythmic Activity

The primary antiarrhythmic effect of Class I agents is the blockade of the fast voltage-gated sodium channels (Nav1.5) in the heart.[4] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system. Class Ia agents, such as procainamide, also prolong the action potential duration (APD) and the effective refractory period (ERP), which is a Class III effect.[2][4] This dual action can be effective in suppressing both the initiation and propagation of arrhythmias.

Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 Sodium Channel AP Cardiac Action Potential Nav1_5->AP Initiates Phase 0 Depolarization Phase0 Decreased Rate of Phase 0 Depolarization AP->Phase0 APD Prolonged Action Potential Duration AP->APD Benzamide N-substituted Benzamide Derivative Benzamide->Nav1_5 Blocks channel Conduction Slowed Conduction Velocity Phase0->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia APD->Arrhythmia

Caption: Postulated mechanism of action for a benzamide-type antiarrhythmic agent.

In Vitro Evaluation Protocols

The initial phase of testing involves characterizing the compound's effects on isolated cardiac ion channels and tissues. This provides crucial information on its potency, selectivity, and mechanism of action.

Protocol 1: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol determines the potency of the test compound in blocking the Nav1.5 sodium channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the fast sodium current (INa).

Materials:

  • HEK293 cells stably expressing the human Nav1.5 channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak INa.

    • Repeat this pulse at a frequency of 0.1 Hz to establish a stable baseline current.

  • Compound Application:

    • Prepare a series of dilutions of the test compound in the extracellular solution (e.g., 0.1, 1, 10, 30, 100 µM).

    • Perfuse the cell with the baseline extracellular solution until a stable current is observed.

    • Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50.

Self-Validation:

  • Monitor the seal resistance and access resistance throughout the experiment; discard data if these parameters change significantly.

  • Include a positive control (e.g., procainamide or lidocaine) to confirm the assay is performing as expected.

Protocol 2: Action Potential Duration Measurement in Isolated Cardiac Tissue

This protocol assesses the compound's effect on the overall action potential morphology.

Objective: To measure the effect of the test compound on the action potential duration at 90% repolarization (APD90).

Materials:

  • Guinea pig or rabbit heart.

  • Langendorff perfusion system.

  • Dissection microscope and tools.

  • Tissue bath with physiological salt solution (PSS) (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, bubbled with 95% O2 / 5% CO2 at 37°C.

  • Glass microelectrodes (10-30 MΩ resistance) filled with 3 M KCl.

  • Microelectrode amplifier and data acquisition system.

  • Field stimulator.

Procedure:

  • Tissue Isolation: Euthanize the animal and rapidly excise the heart. Isolate a papillary muscle or Purkinje fiber bundle.

  • Tissue Mounting: Mount the tissue in the tissue bath and perfuse with oxygenated PSS at 37°C.

  • Pacing: Pace the tissue at a constant frequency (e.g., 1 Hz) using the field stimulator.

  • Microelectrode Impalement: Carefully impale a cell with a glass microelectrode to record the intracellular action potential.

  • Baseline Recording: Record stable baseline action potentials for at least 20 minutes.

  • Compound Application: Add the test compound to the superfusing PSS at increasing concentrations. Allow the tissue to equilibrate for at least 20 minutes at each concentration.

  • Data Analysis:

    • Measure the APD90 from the recorded action potentials.

    • Calculate the percentage change in APD90 from baseline at each concentration.

Self-Validation:

  • Monitor the resting membrane potential; a significant depolarization may indicate tissue damage.

  • Ensure the action potential upstroke velocity remains consistent during the baseline recording.

In Vitro Parameter Expected Effect of a Class Ia Agent Typical Concentration Range
INa IC50 Concentration-dependent block1 - 100 µM
APD90 Prolongation1 - 100 µM
Vmax of Phase 0 Decrease1 - 100 µM

In Vivo Evaluation Protocols

Following in vitro characterization, the antiarrhythmic efficacy of the compound must be tested in living animals.[7]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety PatchClamp Patch-Clamp (IC50 on Nav1.5) APD_Assay Action Potential Duration (APD90 in tissue) PatchClamp->APD_Assay Potent compounds advance RodentModel Rodent Arrhythmia Model (e.g., Aconitine-induced) APD_Assay->RodentModel Compound shows promise LargeAnimalModel Large Animal Model (e.g., Ischemia-reperfusion) RodentModel->LargeAnimalModel Efficacious compounds advance SafetyPharm ICH S7B Safety Pharmacology (hERG, QT interval) LargeAnimalModel->SafetyPharm Confirms efficacy IND Investigational New Drug (IND) Application SafetyPharm->IND Favorable safety profile

Caption: A typical preclinical workflow for an antiarrhythmic drug candidate.

Protocol 3: Aconitine-Induced Arrhythmia in Rodents

This is a widely used screening model to assess a compound's ability to prevent ventricular arrhythmias.[1][8]

Objective: To determine the dose at which the test compound prevents the onset of aconitine-induced ventricular arrhythmias.

Materials:

  • Male Wistar rats (250-300g).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Surgical tools for cannulation.

  • ECG recording system with needle electrodes.

  • Infusion pump.

  • Aconitine solution (e.g., 10 µg/mL in saline).

  • Test compound formulated for intravenous (IV) administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert ECG needle electrodes subcutaneously for Lead II recording. Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).

  • Baseline Recording: Record a stable baseline ECG for at least 15 minutes.

  • Compound Administration: Administer the test compound or vehicle via the jugular vein. This can be a bolus dose or a loading dose followed by a continuous infusion.

  • Arrhythmia Induction: After a 10-15 minute equilibration period post-compound administration, start a continuous infusion of aconitine (e.g., at 10 µg/kg/min) through the jugular vein.

  • Monitoring: Continuously monitor the ECG. Record the time to the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Data Analysis: Compare the dose of aconitine required to induce arrhythmias in the vehicle-treated group versus the compound-treated groups. A successful compound will significantly increase the dose of aconitine needed to elicit arrhythmias.

Self-Validation:

  • Ensure consistent depth of anesthesia throughout the experiment.

  • Use a vehicle-controlled group to establish the baseline response to aconitine.

  • Include a positive control group (e.g., treated with lidocaine) to validate the model.

Protocol 4: Ischemia-Reperfusion Induced Arrhythmia in a Large Animal Model

This model is more clinically relevant as it mimics arrhythmias occurring after a myocardial infarction.[9]

Objective: To evaluate the efficacy of the test compound in suppressing ventricular tachycardia in a post-infarction model.

Materials:

  • Canine or porcine model.

  • General anesthesia and ventilation equipment.

  • Surgical suite and instrumentation for a thoracotomy.

  • Multi-channel ECG and intracardiac electrogram recording system.

  • Programmed electrical stimulator.

Procedure:

  • Surgical Preparation: Anesthetize, intubate, and ventilate the animal. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a set period (e.g., 60-90 minutes) to induce ischemia, followed by reperfusion. This creates a myocardial scar that is a substrate for re-entrant arrhythmias. The animal is allowed to recover for several weeks.

  • Electrophysiological Study: After the recovery period (e.g., 3-4 weeks), re-anesthetize the animal. Introduce electrode catheters into the heart via peripheral vessels.

  • Baseline Stimulation: Perform programmed electrical stimulation (PES) in the ventricle to attempt to induce sustained ventricular tachycardia. Record the stimulation protocol required to induce VT.

  • Compound Administration: Administer an IV infusion of the test compound.

  • Post-Drug Stimulation: Repeat the PES protocol to determine if the compound has suppressed the inducibility of VT.

  • Data Analysis: Compare the incidence of inducible VT before and after drug administration. Measure changes in electrophysiological parameters such as the ventricular effective refractory period (VERP).

Self-Validation:

  • Ensure stable hemodynamics and anesthesia throughout the electrophysiological study.

  • The animal serves as its own control (pre-drug vs. post-drug).

  • Histological confirmation of myocardial infarction should be performed at the end of the study.

In Vivo Parameter Expected Effect of a Class Ia Agent Animal Model
Dose to prevent aconitine-induced arrhythmia Dose-dependent increaseRat, Mouse
Incidence of inducible Ventricular Tachycardia DecreaseDog, Pig (post-myocardial infarction)
Ventricular Effective Refractory Period (VERP) ProlongationDog, Pig
QRS duration on ECG WideningAll species

Regulatory Considerations and Safety Pharmacology

Any compound being developed as an antiarrhythmic must undergo rigorous cardiovascular safety testing as outlined in the ICH S7A and S7B guidelines.[5][6][10] A critical component of this is the assessment of the compound's effect on the hERG potassium channel, as blockade of this channel can lead to QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes. Therefore, in parallel with the efficacy studies described above, it is mandatory to perform a hERG patch-clamp assay and to carefully evaluate the QT interval in the in vivo studies.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of N-[2-(diethylamino)propyl]benzamide and other novel benzamide derivatives as potential antiarrhythmic agents. By systematically characterizing the compound's effects from the ion channel to the whole animal level, researchers can build a comprehensive data package to support its further development. This structured approach, grounded in established methodologies and regulatory expectations, is critical for identifying new and effective treatments for cardiac arrhythmias.

References

  • In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. (2024). MDPI.
  • Animal Models to Study Cardiac Arrhythmias.PMC.
  • Cardiac Safety in Clinical Trials. (2025).
  • Drug screening methods for antiarrhythmic agents.Slideshare.
  • In vivo models used in cardiac arrhythmia and heart failure research....
  • Mouse Models of Cardiac Arrhythmias. (2018).
  • Custom Animal Models of Arrhythmia.Ace Therapeutics.
  • In vitro Test for Antiarrhythmic Agents. (2025).
  • The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). REPROCELL.
  • Preclinical Cardiovascular Risk Assessment in Modern Drug Development. (2007). Toxicological Sciences | Oxford Academic.
  • In vitro models of proarrhythmia.PMC - NIH.
  • Heterocyclic analogues of benzamide antiarrhythmic agents. (1989). PubMed.
  • What are preclinical safety pharmacology requirements?. (2025).
  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Neg
  • Model systems for the discovery and development of antiarrhythmic drugs. (2008). PubMed.
  • Comprehensive in vitro Proarrhythmia Assay.FDA.
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide.SupraBank.
  • Class I antiarrhythmic agents. (2025). Deranged Physiology.
  • The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. (2021). MDPI.
  • Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides.PubMed.

Sources

Application

Application Note: Comprehensive Characterization of N-[2-(diethylamino)propyl]benzamide

Abstract This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of N-[2-(diethylamino)propyl]benzamide. Detailed protocols for High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of N-[2-(diethylamino)propyl]benzamide. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. The rationale behind the selection of specific experimental parameters is discussed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and related benzamide compounds.

Introduction: The Imperative for Rigorous Characterization

N-[2-(diethylamino)propyl]benzamide is a tertiary amine and a benzamide derivative. The accurate characterization of such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Ensuring the identity, purity, and stability of the compound is paramount for its safe and effective use. This application note outlines a multi-faceted analytical approach, employing orthogonal techniques to provide a comprehensive profile of the molecule.

The selection of the analytical techniques described herein is based on their ability to provide complementary information. Chromatographic methods such as HPLC and GC-MS are ideal for separating the analyte from impurities and providing quantitative data. Spectroscopic methods like NMR and FTIR offer detailed structural information, confirming the molecular identity and identifying functional groups.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like N-[2-(diethylamino)propyl]benzamide. A reverse-phase method is typically employed for molecules of this polarity.

Principle and Rationale

The choice of a C18 column is based on its hydrophobic stationary phase, which provides good retention for the moderately polar N-[2-(diethylamino)propyl]benzamide. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as formic or phosphoric acid, to the mobile phase serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the tertiary amine in the analyte is protonated, leading to consistent retention times.[1][2][3] UV detection is suitable due to the presence of the benzamide chromophore.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of N-[2-(diethylamino)propyl]benzamide in 1 mL of mobile phase A.

Data Presentation: HPLC
ParameterExpected Value
Retention Time~ 8-12 min
Purity> 98% (by peak area)
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep1 Weigh Sample s_prep2 Dissolve in Mobile Phase A s_prep1->s_prep2 hplc_inject Inject Sample s_prep2->hplc_inject hplc_run Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection (254 nm) hplc_run->hplc_detect d_ana1 Integrate Peaks hplc_detect->d_ana1 d_ana2 Calculate Purity d_ana1->d_ana2

Caption: Workflow for HPLC analysis of N-[2-(diethylamino)propyl]benzamide.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and degradation products that may be present in the sample.

Principle and Rationale

N-[2-(diethylamino)propyl]benzamide has sufficient volatility to be amenable to GC analysis. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating the analyte from potential impurities based on their boiling points and polarities. Electron ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation. The resulting mass spectrum serves as a molecular fingerprint.[4]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve 1 mg of N-[2-(diethylamino)propyl]benzamide in 1 mL of methanol.

Data Presentation: GC-MS
ParameterExpected Value
Retention Time~ 10-15 min
Molecular Ion (M+)m/z 248
Key Fragmentsm/z 105 (benzoyl), m/z 86 (diethylaminopropyl fragment)
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep1 Weigh Sample s_prep2 Dissolve in Methanol s_prep1->s_prep2 gc_inject Inject into GC s_prep2->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_ion Electron Ionization gc_sep->ms_ion ms_detect Mass Detection ms_ion->ms_detect d_ana1 Extract Mass Spectra ms_detect->d_ana1 d_ana2 Identify Fragments d_ana1->d_ana2

Caption: Workflow for GC-MS analysis of N-[2-(diethylamino)propyl]benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Principle and Rationale

The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide information about the number and connectivity of protons. ¹³C NMR provides information about the carbon skeleton. The use of a deuterated solvent, such as chloroform-d (CDCl₃), is necessary to avoid solvent interference in the spectrum. Tetramethylsilane (TMS) is used as an internal standard.[5][6][7][8]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of N-[2-(diethylamino)propyl]benzamide in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.7 d 2H Aromatic (ortho to C=O)
~ 7.4 m 3H Aromatic (meta, para)
~ 6.5 br s 1H NH
~ 3.4 q 2H N-CH₂-CH₂
~ 2.6 m 1H N-CH(CH₃)
~ 2.5 q 4H N(CH₂CH₃)₂
~ 1.7 m 2H CH₂-CH(CH₃)
~ 1.1 d 3H CH(CH₃)

| ~ 1.0 | t | 6H | N(CH₂CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 168 C=O
~ 135 Aromatic (quaternary)
~ 131 Aromatic (para)
~ 128 Aromatic (meta)
~ 127 Aromatic (ortho)
~ 52 N-CH(CH₃)
~ 47 N(CH₂CH₃)₂
~ 45 N-CH₂-CH₂
~ 25 CH₂-CH(CH₃)
~ 18 CH(CH₃)

| ~ 12 | N(CH₂CH₃)₂ |

Logical Diagram: NMR Structural Confirmation

NMR_Logic substance N-[2-(diethylamino)propyl]benzamide h_nmr ¹H NMR substance->h_nmr c_nmr ¹³C NMR substance->c_nmr structure Confirm Structure h_nmr->structure h1 Chemical Shifts h_nmr->h1 h2 Coupling Constants h_nmr->h2 h3 Integration h_nmr->h3 c_nmr->structure c1 Number of Signals c_nmr->c1 c2 Chemical Shifts c_nmr->c2

Caption: Logical flow for structural confirmation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle and Rationale

Infrared radiation is absorbed by molecules at specific frequencies that correspond to the vibrations of their chemical bonds. The FTIR spectrum provides a characteristic pattern of absorption bands, which can be used to confirm the presence of key functional groups such as the amide C=O, N-H, and aromatic C-H bonds.[9][10]

Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Background correction using a spectrum of the clean ATR crystal.

Data Presentation: FTIR
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300N-H stretchSecondary Amide
~ 3060C-H stretchAromatic
~ 2970, 2870C-H stretchAliphatic
~ 1630C=O stretch (Amide I)Amide
~ 1540N-H bend (Amide II)Amide
~ 1450C=C stretchAromatic
~ 700-800C-H bendAromatic (substitution pattern)
Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis s_prep Place Sample on ATR ftir_scan Acquire Spectrum s_prep->ftir_scan ftir_bg Background Correction ftir_scan->ftir_bg d_ana Identify Characteristic Peaks ftir_bg->d_ana

Caption: Workflow for FTIR analysis of N-[2-(diethylamino)propyl]benzamide.

Conclusion

The combination of HPLC, GC-MS, NMR, and FTIR provides a powerful and comprehensive analytical toolkit for the characterization of N-[2-(diethylamino)propyl]benzamide. The protocols outlined in this application note are designed to be robust and transferable, enabling researchers to confidently assess the identity, purity, and structural integrity of this compound. The principles and rationale provided for each technique offer a deeper understanding of the experimental choices, allowing for adaptation to related molecules.

References

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]

  • Kim, J. Y., et al. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Bioorganic & Medicinal Chemistry, 20(16), 4915-4920. Retrieved from [Link]

  • Supporting Information. (n.d.). RSC.org. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N-(3-(Dimethylamino)propyl)benzamide. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2205. Retrieved from [Link]

  • Tarasova, A. N., et al. (n.d.). GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. ResearchGate. Retrieved from

  • Reddy, K. L., & Reddy, C. S. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2011(8), 226-237. Retrieved from [Link]

  • Kumar, M. (2010). Recent developments in analytical techniques for characterization of ultra pure materials—An overview. Journal of Analytical Science and Technology, 1(1), 1-10. Retrieved from [Link]

  • Supporting Information. (n.d.). RSC.org. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). a) Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3), 441-456. Retrieved from [Link]

  • MDPI. (2019). N-(diisopropylphosphanyl)benzamide. Molbank, 2019(2), M1060. Retrieved from [Link]

  • Reddy, B. K., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, 38(8), e5920. Retrieved from [Link]

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(19), 1431-1436. Retrieved from [Link]

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed. Retrieved from [Link]

  • Kim, D. W., et al. (2021). A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. Analytical Methods, 13(1), 58-66. Retrieved from [Link]

  • JEOL. (n.d.). Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 63(6), 483-488. Retrieved from [Link]

  • Islam, T., et al. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Ramirez, A. O., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. PMC. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(1), 1-11. Retrieved from [Link]

  • Anderson, E. R., & Krishnamurthy, R. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenamide. Retrieved from [Link]

Sources

Method

Mass spectrometry (MS) analysis of N-[2-(diethylamino)propyl]benzamide

Comprehensive Mass Spectrometry (MS) Analysis of N-[2-(diethylamino)propyl]benzamide: Methodologies, Fragmentation Dynamics, and Protocols As a Senior Application Scientist, I approach the mass spectrometric analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry (MS) Analysis of N-[2-(diethylamino)propyl]benzamide: Methodologies, Fragmentation Dynamics, and Protocols

As a Senior Application Scientist, I approach the mass spectrometric analysis of N-[2-(diethylamino)propyl]benzamide not merely as a routine assay, but as a thermodynamic system that must be carefully controlled. This compound (Monoisotopic mass: 234.1732 Da), characterized by its lipophilic benzamide core and highly basic diethylamino moiety, presents unique opportunities for high-sensitivity quantification if its gas-phase behavior and solution chemistry are properly harnessed.

This guide provides a deep dive into the causality behind the analytical choices required to develop a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this molecule.

Mechanistic Insights into ESI-MS/MS Fragmentation

To design a highly selective Multiple Reaction Monitoring (MRM) method, we must first understand the gas-phase dissociation kinetics of the protonated precursor ion. In positive Electrospray Ionization (ESI+), the tertiary amine of the diethylamino group acts as the primary protonation site, yielding an intense [M+H]+ precursor ion at m/z 235.2.

When subjected to Collision-Induced Dissociation (CID) in the collision cell (Q2) of a triple quadrupole mass spectrometer, the internal energy distribution drives the molecule down three primary fragmentation pathways:

  • Pathway A (Alpha-Cleavage): The most analytically useful cleavage occurs at the aliphatic chain adjacent to the basic nitrogen. This amine-directed alpha-cleavage yields a highly stable, resonance-stabilized iminium ion ([CH(CH3)=N(CH2CH3)2]+) at m/z 100.1. Because this fragment retains the charge and is formed at relatively low collision energies, it serves as the optimal quantifier ion [1].

  • Pathway B (Amide Cleavage): Cleavage of the amide bond yields the stable benzoyl cation at m/z 105.0. At higher collision energies, this ion undergoes a secondary neutral loss of carbon monoxide (CO, -28 Da) to form the phenyl cation at m/z 77.0. These serve as excellent qualifier ions to confirm peak identity.

  • Pathway C (Neutral Loss): A less dominant but observable pathway is the neutral loss of diethylamine (73 Da), resulting in a fragment at m/z 162.1.

G M Precursor Ion [M+H]+ m/z 235.2 N-[2-(diethylamino)propyl]benzamide Iminium Iminium Ion m/z 100.1 (Quantifier) M->Iminium Alpha-Cleavage (CE: 25 eV) Benzoyl Benzoyl Cation m/z 105.0 (Qualifier 1) M->Benzoyl Amide Bond Cleavage (CE: 30 eV) Neutral Fragment Ion m/z 162.1 [M+H - Diethylamine]+ M->Neutral Neutral Loss (-73 Da) Phenyl Phenyl Cation m/z 77.0 (Qualifier 2) Benzoyl->Phenyl Loss of CO (-28 Da) (CE: 45 eV)

Caption: CID fragmentation pathways and structural assignments for protonated N-[2-(diethylamino)propyl]benzamide.

Table 1: Optimized MRM Transitions and Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
235.2100.15025Iminium ion (Quantifier)
235.2105.05030Benzoyl cation (Qualifier 1)
235.277.05045Phenyl cation (Qualifier 2)

Experimental Protocol: A Self-Validating Bioanalytical Workflow

A protocol is only as robust as its internal controls. To ensure compliance with the [2], this workflow incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to the first extraction step. This creates a self-validating system: any volumetric errors, extraction inefficiencies, or ESI matrix effects are mathematically normalized.

Step 1: Sample Preparation (Protein Precipitation)

Causality Check: Methanol is deliberately chosen over acetonitrile as the precipitation solvent. Acetonitrile often fails to fully precipitate endogenous phospholipids, which later elute in the void volume and cause severe ion suppression. Methanol yields a tighter protein pellet and superior recovery of basic amines.

  • Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid and the SIL-IS (e.g., N-[2-(diethylamino)propyl]benzamide-d5 at 50 ng/mL).

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: UPLC Chromatographic Separation

Causality Check: The low pH of the mobile phase (0.1% formic acid) ensures the tertiary amine remains fully protonated in solution, preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Desalting phase)

    • 0.5 - 2.5 min: Linear ramp to 95% B (Analyte elution)

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL. (Note: Limiting injection volume prevents space-charge effects in the mass analyzer and preserves ESI source cleanliness).

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Source Temperature: 150°C

Workflow A 1. Plasma Sample + SIL-IS B 2. Protein Precipitation (Cold Methanol) A->B C 3. UPLC Separation (BEH C18 Column) B->C D 4. ESI+ Ionization (3.0 kV, 400°C) C->D E 5. MRM Detection (QqQ MS) D->E F 6. Data Validation (FDA 2018 Guidelines) E->F

Caption: End-to-end LC-MS/MS bioanalytical workflow for N-[2-(diethylamino)propyl]benzamide.

Data Processing and System Suitability

To validate the method for preclinical or clinical use, the data processing pipeline must rigorously evaluate the following parameters:

  • Selectivity and Specificity: Analyze 6 independent lots of blank human plasma. The interfering peak area at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect (Ion Suppression/Enhancement): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix against the peak area of a neat standard solution. The IS-normalized MF must demonstrate a Coefficient of Variation (CV) of <15% across all lots.

  • Linearity and Calibration: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Apply a

    
     linear regression weighting factor. Causality: Unweighted regressions heavily bias the curve toward high concentrations; 
    
    
    
    weighting ensures homoscedasticity and strict accuracy (±20%) at the LLOQ.

References

  • Kaur, H., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent in Aqueous Solution by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(4), 1059.[Link]

  • Food and Drug Administration, Centre for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[Link]

Application

Application Notes &amp; Protocols: A Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzamide Structure Elucidation

Abstract Benzamides represent a cornerstone of medicinal chemistry and are integral to the structure of numerous pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive and powerful an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamides represent a cornerstone of medicinal chemistry and are integral to the structure of numerous pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive and powerful analytical technique for the unambiguous determination of their molecular structure.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of benzamides. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation.

Introduction: The Central Role of NMR in Benzamide Characterization

The precise chemical structure of a benzamide derivative dictates its pharmacological activity, safety profile, and intellectual property standing. NMR spectroscopy offers an unparalleled, non-destructive window into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] The chemical environment surrounding each nucleus generates a unique resonance frequency, resulting in a spectrum that serves as a molecular fingerprint.

This guide will systematically walk through the process of benzamide structure elucidation, from initial sample preparation to the synergistic interpretation of advanced 2D NMR experiments. The focus will be on not just how to perform the experiments, but why specific techniques are chosen to solve particular structural questions.

Foundational Principles: From Sample Preparation to 1D NMR Analysis

A high-quality NMR spectrum is contingent upon meticulous sample preparation. The choices made at this stage directly impact spectral resolution and the ability to observe key structural features.

Protocol 1: Standard Sample Preparation for Benzamide Analysis

This protocol outlines the standard procedure for preparing a benzamide sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • Benzamide sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[3]

  • High-quality 5 mm NMR tubes[4][5]

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)[4][6]

  • Pasteur pipette

  • Vortex mixer (optional)

  • Glass wool (for filtration)[5]

Procedure:

  • Solvent Selection (The "Why"): The choice of deuterated solvent is critical. The solvent must fully dissolve the analyte without reacting with it.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the preferred solvent for benzamides because its high polarity aids in dissolving a wide range of derivatives. Crucially, it forms hydrogen bonds with the amide N-H protons, slowing down their chemical exchange and resulting in sharper, more easily observable signals. Chloroform-d (CDCl₃) is a common alternative for less polar benzamides.[6]

  • Sample Weighing and Dissolution: Accurately weigh the appropriate amount of your benzamide sample.[6] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.[6]

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent spectral line broadening, it is essential to remove any particulate matter. Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[5] The final solution height in the tube should be around 4-5 cm to be within the active detection region of the NMR probe.[3]

  • Labeling: Clearly label the NMR tube with a unique identifier.[4]

Acquiring and Interpreting 1D Spectra: ¹H and ¹³C NMR

¹H NMR Spectroscopy: The proton NMR spectrum provides foundational information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (spin-spin coupling).

  • Amide Protons (-NH₂): In DMSO-d₆, the two amide protons of a primary benzamide often appear as two separate broad singlets between 7.4 and 8.1 ppm.[7] This is due to the restricted rotation around the C-N bond, which has partial double-bond character, making the two protons chemically non-equivalent.[8]

  • Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region of 7.4 to 8.0 ppm.[7][8] Their chemical shifts and splitting patterns are highly sensitive to the position and electronic nature of any substituents on the ring.

  • Substituent Protons: Protons on alkyl or other groups attached to the ring or the nitrogen will appear in their characteristic chemical shift regions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra, where each carbon signal appears as a singlet, are standard.

  • Carbonyl Carbon (C=O): This is one of the most characteristic signals, appearing significantly downfield in the range of 165-170 ppm due to the strong deshielding effect of the electronegative oxygen atom.[9]

  • Aromatic Carbons: These carbons typically resonate between 125 and 145 ppm.[9] Carbons directly attached to the amide group or other substituents (quaternary carbons) will have distinct chemical shifts.

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Amide (NH ₂)7.4 - 8.1 (in DMSO-d₆)N/A
Aromatic (Ar-H )7.4 - 8.0125 - 145
Carbonyl (C =O)N/A165 - 170

Note: Chemical shifts are dependent on the solvent, concentration, and molecular substitution pattern.

Advanced Structure Elucidation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex benzamide structures often require 2D NMR techniques to unambiguously assign all proton and carbon signals and establish the complete molecular connectivity.

The Logical Workflow of 2D NMR Analysis

The structural elucidation process using 2D NMR follows a logical and self-validating pathway, where information from one experiment is used to interpret the next.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Connectivity cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Bonds) C13_NMR->HSQC COSY->HSQC Assign Protons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assign Carbons Structure Unambiguous Structure HMBC->Structure Confirm Connectivity

Caption: Logical workflow for benzamide structure elucidation using NMR.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the first step in mapping the proton framework. It identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[10]

  • How it Works: The 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal consists of the normal 1D spectrum. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at those corresponding chemical shifts are coupled.[10]

  • Application to Benzamide: For a substituted benzamide, COSY is invaluable for tracing the connectivity of protons around the aromatic ring. For example, a cross-peak between a proton at 7.8 ppm and one at 7.5 ppm confirms they are adjacent on the ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[11][12][13]

  • How it Works: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Each peak in the 2D plot shows a direct connection between a specific proton and a specific carbon.[11][12]

  • Application to Benzamide: This is the most reliable way to assign the protonated carbons in the molecule. For example, if a proton at 7.6 ppm shows a correlation to a carbon at 128 ppm, we can definitively assign that ¹H-¹³C pair.[11] Quaternary carbons (like the carbonyl carbon) do not appear in an HSQC spectrum as they have no attached protons.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (and sometimes four in conjugated systems).[13]

  • How it Works: Similar to HSQC, it correlates ¹H and ¹³C signals. However, the cross-peaks represent longer-range interactions.[11][13] Direct one-bond correlations are usually suppressed.[13]

  • Application to Benzamide: HMBC is crucial for connecting the different fragments of the molecule. Key correlations to look for include:

    • From the aromatic protons to the carbonyl carbon, confirming the attachment of the phenyl ring to the amide group.

    • From the amide N-H protons to the carbonyl carbon and to carbons on the aromatic ring.

    • From protons on substituents to the aromatic ring carbons, confirming their position.

Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra

This protocol provides a general workflow for setting up and acquiring the essential 2D NMR experiments for structure elucidation on a modern NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[9]

Procedure:

  • Prepare the Sample: Prepare a well-dissolved and filtered sample as described in Protocol 1. A slightly higher concentration than for routine ¹H NMR may be beneficial for 2D experiments.

  • Lock and Shim: Insert the sample into the spectrometer.[14] The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6] Perform "shimming" to optimize the magnetic field homogeneity, which is critical for high-resolution 2D spectra.[6]

  • Acquire ¹H Spectrum: Acquire a standard high-quality 1D ¹H spectrum. This will be used to set the spectral width for the proton dimension in the 2D experiments.

  • Acquire ¹³C Spectrum: Acquire a standard 1D ¹³C spectrum to determine the spectral width for the carbon dimension.

  • Set Up and Run 2D Experiments:

    • COSY: Load the standard COSY pulse program. Set the spectral widths in both dimensions based on the ¹H spectrum.

    • HSQC: Load the standard HSQC pulse program. Set the ¹H and ¹³C spectral widths.

    • HMBC: Load the standard HMBC pulse program. Set the ¹H and ¹³C spectral widths. The "long-range coupling delay" is a key parameter that can be optimized, but standard values are often sufficient.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) must be processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction to generate the final, interpretable 2D spectra.

G SamplePrep Sample Preparation (Protocol 1) Insert Insert Sample into Spectrometer SamplePrep->Insert LockShim Lock & Shim Insert->LockShim Acquire1H Acquire 1D ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Setup2D Setup 2D Experiments (COSY, HSQC, HMBC) Acquire13C->Setup2D Acquire2D Acquire 2D Data Setup2D->Acquire2D Process Process Data (FT, Phasing) Acquire2D->Process Interpret Interpret Spectra Process->Interpret

Sources

Method

Application Note: N-[2-(diethylamino)propyl]benzamide as a Tool for Epigenetic &amp; HDAC Synergy Studies

This Application Note is designed for researchers investigating epigenetic regulation, specifically the interplay between DNA methylation and histone deacetylation. Subject: N-[2-(diethylamino)propyl]benzamide (and the s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating epigenetic regulation, specifically the interplay between DNA methylation and histone deacetylation.

Subject: N-[2-(diethylamino)propyl]benzamide (and the structural analog Procainamide ) Primary Classification: Non-nucleoside DNA Methyltransferase (DNMT) Inhibitor / Epigenetic Modulator. Secondary Application: Tool for studying HDAC synergy and chromatin remodeling.

Introduction & Structural Logic

In the field of epigenetics, small molecules are critical for dissecting the relationship between DNA methylation and histone acetylation. While Benzamide HDAC inhibitors (e.g., Entinostat/MS-275, Mocetinostat) are well-known for their Class I HDAC selectivity, the molecule N-[2-(diethylamino)propyl]benzamide represents a distinct pharmacophore.

Structurally, this molecule is an analog of Procainamide (N-[2-(diethylamino)ethyl]benzamide). Unlike the ortho-amino anilide benzamides that directly chelate the zinc ion in the HDAC active site, Procainamide and its propyl analogs primarily function as non-nucleoside DNMT inhibitors .

Why use this tool for HDAC studies? Research has established that DNA methylation and histone deacetylation are mutually reinforcing silencing mechanisms. This molecule is an essential tool for:

  • Synergy Studies: "Priming" chromatin by inhibiting DNMT1, thereby sensitizing resistant loci to HDAC inhibitors.

  • Negative Control: Distinguishing between direct HDAC inhibition (via Zinc binding) and indirect acetylation changes caused by demethylation.

  • Isoform Selectivity Probes: The propyl chain variation (vs. ethyl in Procainamide) is often used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the DNMT catalytic pocket or potential off-target binding.

Structural Comparison: DNMTi vs. HDACi Benzamides
FeatureN-[2-(diethylamino)propyl]benzamide (Topic)N-(2-aminophenyl)benzamide (e.g., MS-275)
Primary Target DNMT1 (Hemimethylated DNA binding)HDAC 1, 2, 3 (Zinc Deacetylase Domain)
Key Moiety Diethylamino-alkyl tail (Interacts with DNA/DNMT)Ortho-amino anilide (Zinc Binding Group)
Epigenetic Effect Passive Demethylation (Replication dependent)Hyperacetylation (Immediate enzymatic block)
Use Case Gene reactivation priming; Synergy assaysDirect transcriptional activation; Cell cycle arrest

Mechanism of Action: The "Double-Lock" Hypothesis

To effectively use N-[2-(diethylamino)propyl]benzamide in HDAC research, one must understand the "Double-Lock" mechanism of gene silencing. Tumor suppressor genes are often silenced by:

  • Lock 1 (Methylation): DNMTs add methyl groups to CpG islands.

  • Lock 2 (Deacetylation): Methyl-CpG binding proteins (MBDs) recruit HDACs to remove acetyl groups, compacting chromatin.

Experimental Logic: Treating cells with an HDAC inhibitor alone often fails because the methylated DNA "recruits" HDACs back to the site. Using N-[2-(diethylamino)propyl]benzamide (DNMTi) first depletes the methylation "anchor," allowing subsequent or concurrent HDAC inhibition to permanently restore active chromatin (Euchromatin).

Pathway Visualization (DOT)

EpigeneticSynergy SilencedGene Silenced Gene Promoter (Heterochromatin) MBD Methyl-CpG Binding Domain (MBD Proteins) SilencedGene->MBD Recruits DNMT DNMT1 Enzyme DNMT->SilencedGene Maintains Methylation HDAC HDAC Complex (HDAC 1/2) HDAC->SilencedGene Removes Acetyl Groups MBD->HDAC Recruits Inhibitor_DNMT N-[2-(diethylamino)propyl]benzamide (DNMT Inhibitor) Inhibitor_DNMT->DNMT Inhibits Demethylation Passive Demethylation (Loss of Methyl Marks) Inhibitor_DNMT->Demethylation Induces Inhibitor_HDAC HDAC Inhibitor (e.g., SAHA/Entinostat) Inhibitor_HDAC->HDAC Inhibits Acetylation Histone Hyperacetylation (Open Chromatin) Inhibitor_HDAC->Acetylation Directly Induces Demethylation->MBD Prevents Binding Demethylation->Acetylation Facilitates Expression Gene Re-expression Acetylation->Expression Activates Transcription

Caption: The synergistic mechanism where N-[2-(diethylamino)propyl]benzamide (DNMTi) disrupts the methylation anchor, enhancing the efficacy of HDAC inhibitors.

Experimental Protocols

Protocol A: Sequential Treatment for Gene Re-expression (Synergy Assay)

Objective: To determine if N-[2-(diethylamino)propyl]benzamide sensitizes cells to HDAC inhibition. Note on Timing: Unlike HDAC inhibitors (which work in hours), Benzamide DNMT inhibitors require cell division to dilute methylation. Treatment must be prolonged (48-96 hours) .

Materials:

  • Target Cells (e.g., MCF-7, HCT116).

  • Compound A: N-[2-(diethylamino)propyl]benzamide (dissolved in DMSO or Water; check solubility).

  • Compound B: HDAC Inhibitor (e.g., SAHA or Entinostat).

  • Control: DMSO.

Step-by-Step Methodology:

  • Seeding: Seed cells at low density (20-30% confluence) in 6-well plates. Rationale: Low density ensures cells divide exponentially, which is required for passive demethylation.

  • DNMTi Treatment (Day 0): Treat cells with N-[2-(diethylamino)propyl]benzamide (Typical range: 10 µM – 500 µM; Note: Benzamide DNMTis are less potent than nucleoside analogs like 5-Aza, requiring higher doses).

  • Refresh (Day 2): Replace media containing fresh N-[2-(diethylamino)propyl]benzamide.

  • HDACi Addition (Day 3):

    • Group 1: Control (DMSO).

    • Group 2: DNMTi only (continue treatment).

    • Group 3: HDACi only (add IC50 dose of HDAC inhibitor).

    • Group 4: Combination (DNMTi + HDACi).

  • Harvest (Day 4): Lyse cells 24 hours after HDACi addition.

  • Analysis: Perform RT-qPCR for epigenetically silenced tumor suppressors (e.g., p16INK4a, RASSF1A).

Self-Validating Check:

  • If Group 4 (Combo) expression >> Group 2 + Group 3, synergy is confirmed.

  • If Group 2 shows no effect, the dose may be too low or the gene is not methylation-dependent.

Protocol B: Distinguishing DNMT vs. HDAC Activity (Western Blot)

Objective: Confirm that N-[2-(diethylamino)propyl]benzamide is acting via DNMT inhibition and not direct HDAC inhibition.

Workflow:

  • Treatment: Treat cells with:

    • A: N-[2-(diethylamino)propyl]benzamide (100 µM, 24h).

    • B: SAHA (Vorinostat) (1 µM, 24h) - Positive Control for HDACi.

    • C: Procainamide (100 µM, 24h) - Reference DNMTi.

  • Lysis: Extract histones using Acid Extraction or High-Salt Lysis buffer.

  • Western Blot Targets:

    • Anti-Acetyl-Histone H3 (Lys9/Lys14): Marker of HDAC inhibition.

    • Anti-DNMT1: Marker of DNMT degradation (some benzamides induce DNMT1 degradation).

    • Anti-Total H3: Loading control.

Expected Results:

Target SAHA (HDACi) N-[2-(diethylamino)propyl]benzamide
Acetyl-H3 Strong Increase No/Slight Increase (Indirect effect)

| DNMT1 Levels | Unchanged | Decreased (If degradation mechanism applies) |

Interpretation: If N-[2-(diethylamino)propyl]benzamide causes massive hyperacetylation within 2-6 hours, it likely possesses off-target direct HDAC inhibitory activity (acting as a "dirty" benzamide). If acetylation only appears after 48h+, it is secondary to demethylation.

Quantitative Data Summary: Potency Benchmarking

When designing experiments, it is crucial to use the correct concentration ranges. Benzamide DNMT inhibitors are significantly less potent than hydroxamate HDAC inhibitors.

Compound ClassRepresentative MoleculePrimary TargetTypical IC50 / Effective Dose
Benzamide (Alkyl-amine) N-[2-(diethylamino)propyl]benzamide DNMT1 (Competitive/Allosteric)10 µM - 500 µM
Benzamide (Anilide) Entinostat (MS-275)HDAC 1, 2, 30.5 µM - 5 µM
Hydroxamate SAHA (Vorinostat)Pan-HDAC0.1 µM - 1 µM
Nucleoside Analog 5-AzacytidineDNMT (Suicide inhibitor)0.1 µM - 2 µM

Note: The high micromolar requirement for the propyl-benzamide analog is due to its non-covalent, competitive binding mode to DNMT1, unlike the covalent trapping mechanism of 5-Azacytidine.

Troubleshooting & Optimization

  • Solubility: The diethylamino group renders the molecule basic. Ensure the salt form (e.g., Hydrochloride) is used for water solubility. If using the free base, dissolve in DMSO.

  • Cytotoxicity: High concentrations (>500 µM) of benzamide analogs can block Sodium Channels (Nav1.5), leading to off-target toxicity unrelated to epigenetics. Always perform an MTT/Cell Titer-Glo assay to establish the sub-toxic window.

  • False Negatives: If no gene re-expression is observed, the specific gene might be silenced by H3K27 methylation (Polycomb) rather than DNA methylation. Include an EZH2 inhibitor arm if necessary.

References

  • Villar-Garea, A., & Esteller, M. (2004). Histone deacetylase inhibitors: understanding a new wave of anticancer agents. International Journal of Cancer. Link

  • Lee, B. H., et al. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1.[1] Journal of Biological Chemistry. Link

  • Ganesan, A., et al. (2019). The timeline of epigenetic drug discovery: from reality to dreams. Clinical Epigenetics. Link

  • Suzuki, T., et al. (2010). Design, synthesis, and biological activity of novel HDAC1 inhibitors with a benzamide scaffold. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). Application Notes for Screening Substituted Benzamides. BenchChem Protocols. Link

Disclaimer: N-[2-(diethylamino)propyl]benzamide is a research chemical.[2] Its structural similarity to clinical anti-arrhythmics (Procainamide) does not imply safety for human use in this context. All protocols should be performed in vitro.

Sources

Application

Formulation of N-[2-(diethylamino)propyl]benzamide for In Vivo Studies: A Comprehensive Guide

An Application Note and Protocol from the Senior Application Scientist Abstract This guide provides a detailed framework for the formulation of N-[2-(diethylamino)propyl]benzamide, a representative basic small molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This guide provides a detailed framework for the formulation of N-[2-(diethylamino)propyl]benzamide, a representative basic small molecule, for preclinical in vivo research. The inherent physicochemical properties of amine-containing benzamide derivatives, such as pH-dependent solubility and potential for poor aqueous dispersibility, present significant challenges for developing safe and effective parenteral dosage forms. This document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing through logical formulation strategy selection, detailed preparation protocols, and analytical validation. The methodologies described herein are designed to ensure the development of a stable, homogenous, and sterile formulation suitable for administration in animal models, thereby ensuring data integrity and reproducibility in non-clinical toxicology and pharmacology studies.

Introduction and Core Principles

The translation of a promising chemical entity from the bench to in vivo testing is a critical juncture in drug development. The formulation of the test article is not merely a vehicle for delivery; it is a critical parameter that can profoundly influence the pharmacokinetic profile, efficacy, and toxicity of the compound. N-[2-(diethylamino)propyl]benzamide, which contains a tertiary amine, is expected to be a weak base. Such compounds often exhibit low solubility in neutral aqueous media but can be solubilized by forming a salt at low pH. However, administering a highly acidic solution can cause injection site irritation, hemolysis, and precipitation upon physiological buffering in the bloodstream.

Therefore, a successful formulation strategy must balance solubility, stability, and physiological compatibility. This guide champions a "formulation by design" approach, where a foundational understanding of the molecule's physicochemical properties informs the selection of an appropriate and robust vehicle system.

Pre-Formulation Characterization: The Scientific Foundation

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These data will dictate the available formulation strategies and identify potential liabilities.

Essential Physicochemical Parameters

The following parameters are critical for N-[2-(diethylamino)propyl]benzamide. The values presented are hypothetical but representative for a molecule of this class, based on structurally similar compounds.[1][2]

ParameterExperimental MethodExpected Value / ResultRationale & Implication for Formulation
Aqueous Solubility Shake-Flask Method< 0.1 mg/mL at pH 7.4Indicates that a simple aqueous solution at neutral pH is not feasible. The compound is poorly water-soluble.[3]
pH-Solubility Profile Shake-Flask Method at various pH valuesHigh solubility at pH < 5; Low solubility at pH > 7The tertiary amine allows for protonation and salt formation in acidic conditions, significantly increasing solubility.[4]
pKa Potentiometric Titration~9.0 - 9.5Confirms the basic nature of the diethylamino group. The compound will be >99% ionized at pH values two units below its pKa.[5]
Lipophilicity (LogP) Shake-Flask Method (n-octanol/water)2.5 - 3.5The moderate lipophilicity suggests good membrane permeability but also contributes to low aqueous solubility.[5][6]
Chemical Stability HPLC analysis of solutions at various pH/tempStable in acidic-to-neutral pH; potential for hydrolysis of the amide bond under strongly basic conditions over time.[7]Formulation should avoid highly basic conditions. Stability in the final vehicle must be confirmed.
Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 10.

  • Add an excess amount of N-[2-(diethylamino)propyl]benzamide powder to a known volume of each buffer in separate glass vials. This ensures a saturated solution is formed.[3]

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the determined solubility (mg/mL) against the pH of the buffer.

Formulation Development Workflow

The selection of a formulation vehicle is a stepwise process guided by the pre-formulation data. The primary goal is to achieve the desired concentration in a safe, stable, and administrable form.

Formulation Strategy Selection

The decision process for selecting an appropriate formulation strategy can be visualized as follows:

G cluster_0 Pre-Formulation Data cluster_1 Formulation Options A Target Dose & Route? B Solubility @ pH 7.4 < Target? A->B IV, 10 mg/kg C Solubility in Acidic pH Sufficient? B->C Yes F1 Aqueous Saline (pH 7.4) B->F1 No F2 pH-Adjusted Aqueous Solution (e.g., pH 4-5) C->F2 Yes F3 Co-Solvent System (e.g., PEG-400, Propylene Glycol) C->F3 No D Tolerability Issues with Co-solvents? D->F3 No (Proceed with caution) F4 Complexation Vehicle (e.g., Cyclodextrin) D->F4 Yes F3->D Fail Formulation Not Feasible (Re-evaluate Dose/Route) F4->Fail Solubility Still Insufficient

Caption: Formulation strategy selection workflow.

Common Vehicle Systems for In Vivo Studies

Based on the expected properties of N-[2-(diethylamino)propyl]benzamide, here are three common starting formulations, progressing from simplest to more complex.

Formulation IDVehicle CompositionTarget ConcentrationRationale & Considerations
F1: Acidic Saline 0.9% Sodium Chloride, adjusted to pH 4.0 with HCl1-5 mg/mLRationale: The simplest approach, leveraging the basicity of the amine to form a soluble hydrochloride salt.[8] Considerations: The final pH must be high enough to be physiologically tolerable upon injection. Risk of precipitation upon administration as blood buffers the pH to ~7.4.
F2: Co-Solvent System 20% Propylene Glycol, 10% Ethanol, 70% Water for Injection (WFI)5-10 mg/mLRationale: Organic co-solvents reduce the polarity of the vehicle, enhancing the solubility of lipophilic compounds.[8][9] Considerations: Co-solvents can have their own pharmacological or toxicological effects and may cause hemolysis or irritation.[8]
F3: Cyclodextrin Vehicle 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) in WFI>10 mg/mLRationale: Cyclodextrins have a hydrophobic interior that can encapsulate poorly soluble drugs, forming an "inclusion complex" with a hydrophilic exterior, thus enhancing aqueous solubility.[9][10] Considerations: This is often the most effective but also the most complex and expensive option.

Detailed Formulation and Administration Protocols

The following protocols provide step-by-step instructions for preparing a sterile formulation for intravenous administration in rodents.[11] Absolute adherence to aseptic technique is mandatory to prevent contamination.[12][13]

Protocol 2: Preparation of Formulation F1 (1 mg/mL in Acidic Saline)
  • Stock Solution Preparation:

    • Accurately weigh 10 mg of N-[2-(diethylamino)propyl]benzamide into a sterile, tared glass vial.

    • Add 9.0 mL of sterile 0.9% Sodium Chloride for Injection, USP.

    • Slowly add 0.1 N HCl dropwise while vortexing until the compound is fully dissolved.

    • Check the pH using a calibrated pH meter; adjust to a final pH of 4.0 ± 0.2.

    • Add 0.9% Sodium Chloride to reach a final volume of 10.0 mL (QS). This results in a 1 mg/mL stock solution.

  • Sterilization and Dosing:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) to the syringe.[14]

    • Filter the solution into a new, sterile vial. This is the final, sterile dosing solution.

    • QC Step: Before animal administration, visually inspect the final solution for any particulates.

    • Validation Step: It is highly recommended to quantify the concentration of the post-filtered solution via an analytical method (Protocol 3) to ensure no significant amount of the drug was adsorbed by the filter.[14]

Workflow for Sterile Dose Preparation

G A 1. Weigh API B 2. Add Vehicle (e.g., Saline) A->B C 3. Adjust pH / Add Excipients (until dissolved) B->C D 4. QS to Final Volume C->D E 5. Draw into Syringe D->E F 6. Attach 0.22µm Sterile Filter E->F G 7. Filter into Sterile Vial F->G H 8. Perform QC Checks (Visual, Concentration) G->H I Ready for Dosing H->I

Caption: Step-by-step workflow for sterile dose preparation.

Protocol 3: UPLC-MS/MS Method for Formulation and Plasma Analysis

A sensitive and specific analytical method is required to confirm formulation concentration and for future pharmacokinetic studies.

ParameterCondition
System UPLC coupled to a triple quadrupole mass spectrometer
Column Acquity UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition To be determined experimentally. For a similar compound (Safinamide, m/z 303.3→215.0), a characteristic parent-to-product ion transition would be optimized.[15][16]
Sample Prep (Plasma) Protein precipitation with acetonitrile containing an internal standard (e.g., Diazepam).[15]
Calibration Range 1 - 2000 ng/mL

Method Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[17]

Protocol 4: In Vivo Administration (Intravenous, Mouse)

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[18]

  • Animal Preparation: Properly restrain the mouse. Commercial restraint devices are recommended. Warming the tail with a heat lamp or warm water can facilitate vein dilation.[19]

  • Dose Calculation: Calculate the exact volume to inject based on the animal's most recent body weight and the formulation concentration (e.g., for a 10 mg/kg dose using a 1 mg/mL solution, a 25g mouse would receive 0.25 mL).

  • Injection:

    • Swab the lateral tail vein with an alcohol wipe.

    • Using a new, sterile insulin syringe (e.g., 27-30 gauge), insert the needle, bevel up, into the vein.[11]

    • Slowly inject the calculated volume over approximately 1 minute.[19]

    • If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Stop immediately.[19]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Conclusion

The successful formulation of N-[2-(diethylamino)propyl]benzamide for in vivo studies is a systematic, science-driven process. It begins with a robust pre-formulation assessment to understand the compound's intrinsic properties. This knowledge directly informs the selection of an appropriate formulation strategy, ranging from simple pH-adjusted solutions to more complex co-solvent or cyclodextrin-based systems. The protocols provided herein offer a clear pathway for preparing a safe, sterile, and accurately concentrated dosing solution. By coupling these formulation practices with validated analytical methods and proper aseptic administration techniques, researchers can ensure the generation of high-quality, reproducible in vivo data, ultimately accelerating the drug development timeline.

References

  • Vertex AI Search. (2023). Excipients for Parenterals.
  • Institutional Animal Care & Use Committee. (2022). IACUC Guidelines for Sterile Preparation of Injectable Compounds Procedures.
  • Beilstein Journal of Organic Chemistry. (2018).
  • Pharmaceutical Technology. (2022).
  • STAR Protocols. (2024).
  • RJPTSimLab.
  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • DTU Research Database. (2018).
  • Ashland. parenteral excipients.
  • ResearchGate. (2016).
  • Colorcon. (2026).
  • Journal of Visualized Experiments. (2012).
  • Spiral. Solubility determination and modelling of benzamide in organic solvents.
  • NTNU.
  • Pharmaffiliates. (2026). Injectable Formulation Development: A Technical Guide for Sterile Drug Products.
  • MolForge. Benzamide, N-(2-(diethylamino)ethyl)-p-(isopropylsulfonyl)- (CID 30500) - Molecular Properties & Analysis.
  • Centers for Disease Control and Prevention (CDC). (2024). Preventing Unsafe Injection Practices | Injection Safety.
  • PubChem. N-(3-(dimethylamino)propyl)benzamide | C12H18N2O | CID 2332594.
  • Sterile Injectables: Key Consider
  • Benchchem.
  • PMC - NIH. (2011).
  • Cheméo. Chemical Properties of N-Propyl-N-methyl-benzamide.
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents.
  • SEQENS. (2025). Formulation strategies to help de-risking drug development.
  • Frontiers in Pharmacology. (2023).
  • ResearchGate. (2023).
  • ResearchGate.
  • ResearchGate.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • PubMed. (2019).
  • MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • MolForge. N-(2-(diethylamino)ethyl)-2-nitrobenzamide - Molecular Properties.
  • PMC - NIH. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability.
  • ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • MDPI. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots.
  • EPA. (2025). N-[3-(Diethylamino)propyl]-N-phenylpropanamide Properties.
  • Benchchem. solubility of 4-benzoylbenzamide in common organic solvents.
  • RSC Publishing. Analytical Methods.
  • PubMed. (2009). Synthesis, Characterization, and in Vivo Targeted Imaging of Amine-Functionalized Rare-Earth Up-Converting Nanophosphors.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of N-[2-(diethylamino)propyl]benzamide in aqueous solutions

Executive Summary You are encountering solubility issues with N-[2-(diethylamino)propyl]benzamide because it is a lipophilic weak base (Class II/IV borderline in BCS). Its physicochemical behavior is governed by the conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility issues with N-[2-(diethylamino)propyl]benzamide because it is a lipophilic weak base (Class II/IV borderline in BCS).

Its physicochemical behavior is governed by the conflict between the hydrophobic benzamide tail and the ionizable diethylamino head.[1][2][3] At physiological pH (7.4), the molecule exists in an equilibrium where a significant fraction is unionized, leading to precipitation, particularly if you are working above its intrinsic solubility limit (


).[4][3]

This guide provides three targeted modules to resolve this:

  • The pH Strategy: Understanding the ionization trigger.[1][5][2]

  • The Solid-State Strategy: Converting the "oily" free base to a crystalline salt.[1][5][4][2]

  • The Formulation Strategy: Using cosolvents and cyclodextrins for biological assays.[1][5][2]

Module 1: The pH Trap (Physicochemical Analysis)

Q: Why does my compound dissolve in 0.1M HCl but precipitate in PBS (pH 7.4)?

A: This is a classic pKa-dependent solubility crash.

Your molecule contains a tertiary amine (diethylamino group).[1][5][4][2] Based on structural analogs like procainamide, this group has a pKa of approximately 9.0 – 9.5 .[1][5][2][3]

  • At pH 2.0 (0.1M HCl): pH < pKa.[1][5][4][2] The amine is fully protonated (

    
    ).[1][5][4][2] The molecule is ionic and highly water-soluble.[1][5][4][2]
    
  • At pH 7.4 (PBS): The pH is closer to the pKa.[1][5][4] While still largely ionized, the fraction of unionized free base (

    
    ) increases logarithmically.[1][5][3] Because the benzamide core is lipophilic (LogP ~2.0–2.5), the intrinsic solubility of the unionized form is very low (< 100 µg/mL).[4][3] Once the concentration of the unionized species exceeds this limit, the entire system crashes out.[1][3]
    
Diagnostic Check: The "Cloud Point"

If you dilute a stock solution (e.g., 10mM in DMSO) into PBS and see immediate turbidity, you have exceeded the saturation solubility at that specific pH.[1][3]

Action Plan: Calculate the maximum soluble concentration (


) at a target pH using the Henderson-Hasselbalch equation for weak bases:

[1][5][4][2]
  • 
    : Intrinsic solubility of the free base (likely < 0.1 mg/mL).[4][3]
    
  • Implication: To maintain solubility at pH 7.4, you must either lower the concentration or sequester the hydrophobic tail (see Module 3).[1][5][3]

Module 2: The Solid-State Strategy (Salt Formation)

Q: My sample is a sticky oil/gum. How do I make it a handleable solid?

A: The free base of N-[2-(diethylamino)propyl]benzamide is likely an oil or low-melting solid at room temperature.[1][5][4][2] To improve handling and dissolution rate, you should convert it to the Hydrochloride (HCl) or Fumarate salt.[1][5][4][3]

Why HCl? The HCl salt is the industry standard for tertiary amines.[1][5][2] It disrupts the crystal lattice energy and provides a counter-ion (Cl⁻) that anchors the molecule in the water lattice.[5][3]

Protocol: Synthesis of the Hydrochloride Salt

Reagents:

  • Compound (Free Base)[1][5][4][2]

  • Diethyl Ether or Ethyl Acetate (Anhydrous)[1][5][4][2]

  • HCl in Dioxane (4M) or ethereal HCl.[1][5][4][2]

Workflow:

  • Dissolution: Dissolve the oily free base in a minimal volume of anhydrous Ethyl Acetate.

  • Acidification: Dropwise add 1.1 equivalents of HCl (in Dioxane/Ether) while stirring on ice.

  • Precipitation: A white solid should precipitate immediately.[1][5][4][2]

  • Isolation: Filter the solid under vacuum (or nitrogen positive pressure) to avoid moisture absorption (hygroscopicity).[1][5][4][2]

  • Drying: Dry in a vacuum oven at 40°C overnight.

Result: You will obtain N-[2-(diethylamino)propyl]benzamide[1][5][4][2] • HCl, a crystalline solid with significantly faster dissolution kinetics.[1][5][2][3]

Module 3: Formulation for Biological Assays

Q: I cannot use pH 4.0 buffer in my cell culture. How do I keep it soluble at pH 7.4?

A: When pH adjustment is impossible, you must use Cosolvents or Complexation Agents .[1][5][4][2][3]

Option A: The Cosolvent "Spike" (For Acute Assays) [1][5][4][3]
  • Stock: 20 mM in 100% DMSO.

  • Dilution: Spike into media to reach final concentration.[1][5][4][2]

  • Limit: Ensure final DMSO < 0.5% (v/v) to avoid cytotoxicity.

  • Risk:[1][5][4][2][3][6] If the compound is very lipophilic, it may still precipitate as "micro-crystals" over 24 hours.[1][5][2][3]

Option B: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins (CDs) form an inclusion complex, hiding the hydrophobic benzamide tail inside a donut-shaped ring while the hydrophilic exterior interacts with water.[1][5][4][3] This is superior to DMSO for in vivo or long-term cell studies.[1][5][4][2]

  • Recommended CD: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD).[1][5][4][2]

  • Stoichiometry: Usually 1:1.[1][5][4][2]

Decision Logic: Selecting the Right Formulation

SolubilityStrategy Start Start: Solubility Issue CheckPH Can you adjust pH < 6.0? Start->CheckPH YesPH Use Acidic Buffer (Citrate/Acetate pH 5.0) CheckPH->YesPH Yes NoPH Must be pH 7.4 (Physiological) CheckPH->NoPH No CheckTox Is DMSO/Ethanol tolerated? NoPH->CheckTox YesTox Cosolvent System: 5% DMSO + 5% Tween 80 CheckTox->YesTox Yes NoTox Strict Toxicity Limits (In Vivo / Sensitive Cells) CheckTox->NoTox No UseCD Cyclodextrin Complex: 20% HP-β-CD in Saline NoTox->UseCD

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Experimental Protocol: Cyclodextrin Formulation

Objective: Create a stable 5 mg/mL solution for IV injection or cell treatment.

StepActionTechnical Note
1 Prepare Vehicle Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v). Stir until clear.
2 Add Compound Add your benzamide derivative slowly to the CD solution.
3 Equilibration Stir vigorously for 4–6 hours at room temperature. The solution may remain cloudy initially.
4 Filtration Filter through a 0.22 µm PVDF filter.
5 Validation Check concentration via HPLC. The encapsulation efficiency is typically high for benzamides.[1][5][2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][5][3] Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][5][2][3] Wiley-Interscience.[1][5][4][2] (Detailed coverage of pKa-dependent solubility profiles).

  • PubChem Compound Summary. Procainamide (Structural Analog). National Center for Biotechnology Information.[1][5][2] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][5][4][2][3] Advanced Drug Delivery Reviews. Link

Disclaimer: This guide is for research purposes only. Ensure all formulations are tested for stability and sterility before in vivo application.

Sources

Optimization

Technical Support Center: Purification of Crude N-[2-(diethylamino)propyl]benzamide

Welcome to the technical support center for the purification of N-[2-(diethylamino)propyl]benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-[2-(diethylamino)propyl]benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this API (Active Pharmaceutical Ingredient). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established scientific principles and practical, field-proven insights.

I. Understanding the Molecule and Potential Impurities

N-[2-(diethylamino)propyl]benzamide is a tertiary amine with a benzamide functional group. Its basic nature, conferred by the diethylamino group, is a critical handle for purification. Common impurities can arise from the synthesis process, including unreacted starting materials, side-products, and degradation products.

Potential Impurities:

  • Unreacted Starting Materials: Benzoic acid (or its activated derivatives) and N,N-diethyl-1,2-propanediamine.

  • Side-Products: Di-acylated diamine, products from side reactions of the activating agents.

  • Degradation Products: Hydrolysis of the amide bond, oxidation of the amine.

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[1][2][3]

II. Troubleshooting and FAQs: A Problem-Solving Approach

This section is structured to address common issues encountered during the purification of N-[2-(diethylamino)propyl]benzamide.

A. Acid-Base Extraction Issues

Acid-base extraction is a powerful first-pass purification technique for basic compounds like N-[2-(diethylamino)propyl]benzamide.[4][5][6] It leverages the differential solubility of the neutral compound in an organic solvent and its protonated salt form in an aqueous acidic solution.[4][5]

FAQ 1: My product is not fully extracting into the aqueous acid layer. What's going on?
  • Insufficient Acid: The most common reason for incomplete extraction is the use of an insufficient amount of acid. The acid must be present in a stoichiometric excess to protonate all of the basic amine product.

    • Troubleshooting:

      • Ensure you are using a dilute acid solution, such as 10% hydrochloric acid (HCl).[4]

      • Calculate the molar amount of your crude product and add at least a 1.5 to 2-fold molar excess of acid.

      • Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH 1-2). If not, add more acid.

  • Incorrect Solvent Choice: The organic solvent used to dissolve the crude product should be immiscible with water.[4] Common choices include dichloromethane (DCM), ethyl acetate, or ether.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can trap your product.

    • Troubleshooting:

      • Gently invert the separatory funnel instead of shaking vigorously.

      • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

      • Allowing the mixture to stand for a longer period can also help the layers to separate.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent AddAcid Add Dilute Acid (e.g., 10% HCl) Crude->AddAcid Separate Separate Layers AddAcid->Separate Aqueous Aqueous Layer (Protonated Product) Separate->Aqueous Product Organic Organic Layer (Neutral/Acidic Impurities) Separate->Organic Impurities Basify Basify Aqueous Layer (e.g., NaOH) Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract Pure Pure Product in Organic Solvent Extract->Pure

Caption: Workflow for purifying N-[2-(diethylamino)propyl]benzamide via acid-base extraction.

B. Crystallization Challenges

Crystallization is a highly effective technique for achieving high purity.[] However, it can be challenging to establish optimal conditions.

FAQ 2: My product oils out instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point.

  • Troubleshooting:

    • Reduce Cooling Rate: Rapid cooling can induce oiling out.[8] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

    • Use More Solvent: The concentration of the product might be too high. Add a small amount of the "good" solvent (the one it is more soluble in) to the hot solution to reduce the supersaturation level.[9]

    • Change Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[10]

    • Seed the Solution: Adding a small crystal of the pure product (a seed crystal) can induce crystallization at a lower level of supersaturation.[]

FAQ 3: The purity of my crystallized product is still low. How can I improve it?
  • Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to your product and co-crystallize.

    • Troubleshooting:

      • Recrystallization: Perform a second crystallization. Dissolve the crystals in the minimum amount of hot solvent and recrystallize.

      • Fractional Crystallization: If you have a significant amount of a less soluble impurity, you can sometimes remove it by a preliminary crystallization step.[]

      • Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb some of your product.

Table: Common Solvents for Crystallization of Amine Compounds
Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar78 (Ethanol)Good for many amine salts. The water acts as an anti-solvent.
IsopropanolPolar82A common choice for recrystallizing amine hydrochlorides.
AcetonitrilePolar82Can be a good solvent for moderately polar compounds.
Ethyl Acetate/HexaneMedium/Non-polar77 (EtOAc)A versatile system where hexane is the anti-solvent.
TolueneNon-polar111Useful for less polar compounds.
C. Chromatography Complications

Column chromatography is a powerful tool for separating complex mixtures.[11][12][13] For basic compounds like N-[2-(diethylamino)propyl]benzamide, special considerations are necessary.

FAQ 4: My product is tailing (streaking) on the silica gel column. How can I fix this?

Tailing is often caused by strong interactions between the basic amine and the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[14] This will compete with your product for the acidic sites on the silica, leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if using HPLC.

    • Check for Overloading: Tailing can also be a sign that you have loaded too much material onto the column.

Diagram: Logic for Choosing a Purification Strategy

PurificationStrategy Start Crude Product Purity Assessment (TLC, HPLC) HighPurity High Purity (>95%)? Start->HighPurity LowPurity Low Purity (<95%)? Start->LowPurity Crystallization Crystallization HighPurity->Crystallization Yes AcidBase Acid-Base Extraction LowPurity->AcidBase Yes AcidBase->Crystallization Chromatography Column Chromatography Crystallization->Chromatography Purity Not Met FinalProduct Pure Product (>99.5%) Crystallization->FinalProduct Purity Met Chromatography->FinalProduct

Caption: A decision-making workflow for the purification of N-[2-(diethylamino)propyl]benzamide.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude N-[2-(diethylamino)propyl]benzamide in a suitable organic solvent (e.g., DCM) in a separatory funnel.

  • Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. Use a volume of aqueous acid that is roughly equal to the volume of the organic layer.

  • Gently invert the funnel several times to mix the layers, periodically venting to release any pressure.

  • Allow the layers to separate. The protonated product will be in the upper aqueous layer (if using DCM).

  • Drain the lower organic layer, which contains neutral and acidic impurities.

  • To the aqueous layer, slowly add a 2 M solution of sodium hydroxide (NaOH) with cooling until the solution is basic (pH > 10), as confirmed by pH paper. Your product will precipitate or form an oil.

  • Extract the free-based product back into an organic solvent (e.g., DCM) by adding fresh solvent and repeating the extraction procedure.

  • Collect the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent.

  • Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, and a colorless product is expected, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Purity Assessment

Accurate assessment of purity is crucial.[15] A combination of methods provides the most comprehensive picture.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis, capable of separating and quantifying even closely related impurities.[1]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

V. Scaling Up Purification

Transitioning from lab-scale to pilot or manufacturing scale introduces new challenges.[16][17]

  • Equipment: Ensure that the larger-scale equipment is appropriate for the chosen purification method. For chromatography, column packing becomes a critical step.[16][17]

  • Process Parameters: Parameters such as heating and cooling rates, and mixing speeds need to be carefully controlled and may require re-optimization at a larger scale.[8]

  • Safety: Always conduct a thorough safety review before scaling up any chemical process.

VI. References

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.

  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). JOCPR.

  • Acid–base extraction. Wikipedia.

  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence.

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer.

  • Troubleshooting Common Issues with Crystallizer Machines. (2025, November 10). Zhanghua Dryer.

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, March 15). Pharmaceutical Technology.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE.

  • Purification: How To. University of Rochester.

  • How Is Chromatography Used for Purification?. Moravek.

  • Troubleshooting. (2024, August 16). Chemistry LibreTexts.

  • Column Chromatography Guide. (2025, December 12). Phenomenex.

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.

  • Considerations for Scaling Up Purification Processes. Bio-Rad.

  • Risks and Control Strategies of Scale-up in Purification Process. (2024, December 31). Bio-Link.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Crystallization of Benzamide Compounds

Welcome to the Advanced Technical Support Center for benzamide crystallization. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for benzamide crystallization. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals navigate the notoriously complex solid-state landscape of benzamide derivatives.

Benzamide holds a unique place in chemical history: it was the first polymorphic molecular crystal ever reported, discovered by Justus von Liebig and Friedrich Wöhler in 1832[1][2]. Today, its complex thermodynamics—spanning four known polymorphs, disappearing phases, and severe solvent dependencies—continue to present significant challenges in pharmaceutical formulation and X-ray crystallography[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations for experimental behaviors, and self-validating protocols to ensure your crystallization workflows are reproducible and structurally sound.

Part 1: Quantitative Data & Solvent Selection

The amide group in benzamide acts as both a hydrogen-bond donor and acceptor, making solvent selection the most critical variable in your workflow. Amphiprotic solvents generally yield the highest solubility due to two-center hydrogen bonding[4].

Table 1: Thermodynamic Solubility & Solvent Suitability

Data reflects solubility trends from 283.15 K to 323.15 K[5].

SolventRelative Solubility RankSuitability for Cooling CrystallizationMechanistic Rationale
Methanol 1 (Highest)ExcellentForms strong two-center hydrogen bonds with both parts of the amide group[4][5].
Acetone 2GoodHigh affinity for the proton-donating center of the amide group[4][5].
Ethanol 3ExcellentIdeal thermodynamic balance; large solubility differential between hot and cold states[5].
Ethyl Acetate 9ModerateLower solubility makes it an excellent primary solvent for vapor diffusion[5][6].
Water 12 (Lowest)Poor (Use as Anti-solvent)Low affinity; highly effective as an anti-solvent to force rapid precipitation[4][5].

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My crystallization is "oiling out" (forming a dense liquid layer) instead of precipitating solid crystals. How do I correct this? Mechanistic Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution reaches a concentration where the solute's solubility is exceeded at a temperature above its melting point within that specific solvent system. It is often exacerbated by the presence of impurities. Solution: Reheat the mixture until the oil completely redissolves. Add 10-20% more of the primary solvent to lower the overall supersaturation level, then cool the system at a much slower rate (e.g., by insulating the flask). Alternatively, introduce pure seed crystals just above the cloud point to bypass the nucleation energy barrier and force solid deposition.

Q2: Why are my benzamide crystals spontaneously twisting into helicoidal (spiral) shapes? Mechanistic Causality: This is a hallmark of crystallizing the highly metastable Form II from rapidly supersaturated solutions. Form II crystals develop a complex lamellar structure during growth. The overgrowth of these lamellae produces severe internal mechanical stress, creating a twist moment that forces the macroscopic crystal into a non-classical helicoidal morphology[7]. Solution: If you require blocky, untwisted crystals for X-ray diffraction, you must shift the thermodynamic driving force toward the stable Form I by using a slower cooling rate and a solvent with higher baseline solubility (like Ethanol)[1][6].

Q3: I am trying to isolate Form II, but it keeps reverting to Form I. Why does this happen? Mechanistic Causality: You are experiencing the "disappearing polymorph" phenomenon[2]. Form II is kinetically favored but thermodynamically unstable. Once the stable Form I nucleates—often triggered by microscopic airborne seeds in a laboratory where Form I was previously handled—the thermodynamic driving force rapidly consumes the metastable phase, converting the entire batch to Form I[2]. Solution: To successfully isolate Form II, you must use pristine, acid-washed glassware, filter all solvents through a 0.22 µm membrane to remove heterogeneous nucleants, and ideally work in a cleanroom environment isolated from Form I dust[2][6].

Q4: I need to isolate the elusive Form III, but standard cooling crystallization fails. What is the workaround? Mechanistic Causality: Form III is highly metastable and rarely crystallizes natively from standard solvents. However, introducing a structurally related impurity alters the thermodynamic landscape[8]. Solution: Introduce catalytic amounts of nicotinamide into the crystallization environment. Nicotinamide forms a solid solution with benzamide, acting as a "thermodynamic switch" that specifically stabilizes and promotes the robust, exclusive crystallization of Form III[8].

Part 3: Workflow Visualizations

Workflow 1: Benzamide Polymorph Screening & Selection

PolymorphPathways Start Benzamide Solution (Supersaturated) SlowCool Slow Cooling (Low Supersaturation) Start->SlowCool FastCool Rapid Cooling (High Supersaturation) Start->FastCool AddNicotinamide Add Nicotinamide (Impurity Seeding) Start->AddNicotinamide Nanoconfinement Nanoconfinement (< 10 nm pores) Start->Nanoconfinement FormI Form I (Stable) Blocky Crystals SlowCool->FormI Thermodynamic Control FormII Form II (Metastable) Helicoidal Needles FastCool->FormII Kinetic Control FormIII Form III (Metastable) Solid Solution AddNicotinamide->FormIII Thermodynamic Switch FormIV Form IV (Disordered) High Entropy Nanoconfinement->FormIV Size Restriction FormII->FormI Phase Transformation

Benzamide polymorph selection pathways driven by thermodynamic and kinetic controls.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Issue Observation: Oiling Out (Liquid-Liquid Separation) Heat Action: Reheat Solution until oil dissolves Issue->Heat Decision Is Cloud Point > Melting Point? Heat->Decision AddSolvent Decrease Supersaturation: Add 10-20% more solvent Decision->AddSolvent Yes ChangeSolvent Change Solvent System: Select miscible anti-solvent Decision->ChangeSolvent No Cool Action: Cool Slowly (Insulate vessel) AddSolvent->Cool ChangeSolvent->Cool Seed Action: Add Seed Crystals (Bypass nucleation barrier) Cool->Seed Success Result: High-Quality Single Crystals Seed->Success

Step-by-step troubleshooting workflow to resolve oiling out during crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Vapor Diffusion for X-Ray Quality Single Crystals

This technique is mandatory when rapid evaporation yields fine powders instead of distinct single crystals. It relies on the ultra-slow diffusion of a volatile anti-solvent into a "good" solvent[6].

  • Dissolution: Dissolve 5–20 mg of the purified benzamide derivative in 1 mL of a moderate-solubility solvent (e.g., Dichloromethane or Ethyl Acetate) inside a small 2-dram inner vial[6].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial[6].

    • Self-Validation Checkpoint: Hold the vial against a harsh light source. If any particulate scattering (Tyndall effect) is observed, refilter immediately. Micro-particulates act as premature nucleation sites, resulting in polycrystalline clusters rather than single crystals[6].

  • Chamber Assembly: Place the uncapped inner vial inside a larger, sealable outer jar.

  • Anti-Solvent Addition: Carefully add 3–5 mL of a highly volatile anti-solvent (e.g., Pentane or Hexane) into the outer jar. Ensure the liquid level of the anti-solvent remains below the rim of the inner vial[6].

  • Sealing & Incubation: Seal the outer jar tightly with a Teflon-lined cap and wrap it in Parafilm. Store the chamber in a vibration-free environment at a constant temperature for 3 to 7 days.

Protocol B: Co-Crystallization with Benzoic Acid (1:1 Stoichiometry)

Co-crystallization is utilized to overcome weak dissolution abilities or to stabilize specific solid-state forms[5][9].

  • Stoichiometric Preparation: Weigh exactly equimolar amounts of benzamide and benzoic acid to achieve a 1:1 stoichiometric ratio[5].

  • Solvent Suspension: Suspend the solid mixture in absolute Ethanol. Ethanol is chosen because it provides the optimal thermodynamic dissolution properties (Gibbs energy and enthalpy) for this specific binary system[5].

  • Thermal Complexation: Heat the suspension gently to 323.15 K (50 °C) while stirring continuously until complete dissolution occurs[5].

    • Self-Validation Checkpoint: The solution must become completely transparent. If cloudiness persists at 323.15 K, the supramolecular complexation is incomplete, or insoluble impurities are present. Add ethanol in 100 µL increments until clear, or perform a hot filtration.

  • Controlled Cooling: Remove the heat source and allow the flask to cool naturally to 298.15 K (25 °C). The 1:1 benzamide-benzoic acid co-crystals will precipitate as the thermodynamic solubility limit is crossed[5].

References

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI[Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate [Link]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules - ACS Publications[Link]

  • Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III - ChemRxiv [Link]

  • Continuous Crystallization with Impurity Complexation and Nanofiltration Recycle - ResearchGate [Link]

  • Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - KOPS[Link]

  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - and the Story Still Continues! - ResearchGate[Link]

  • Disappearing polymorph - Wikipedia [Link]

Sources

Optimization

Design of Experiments (DoE) for optimizing benzamide reaction parameters

Technical Support Center: Benzamide Synthesis Optimization Current Status: Operational | Agent: Senior Application Scientist Dr. Aris Thorne Welcome to the Benzamide Optimization Hub You have reached the Tier-3 Engineeri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamide Synthesis Optimization Current Status: Operational | Agent: Senior Application Scientist Dr. Aris Thorne

Welcome to the Benzamide Optimization Hub

You have reached the Tier-3 Engineering Support for Organic Synthesis. This guide is not a textbook; it is a dynamic troubleshooting system designed to integrate Design of Experiments (DoE) with the specific chemical nuances of benzamide formation.

Whether you are utilizing the classic Schotten-Baumann protocol (acyl chloride) or modern Amide Coupling (HATU/EDC), the statistical optimization of these reactions requires a rigorous understanding of both the chemistry and the math.

Part 1: Pre-DoE Strategy & Factor Selection (The "Sanity Check")

Before launching JMP or Design-Expert, you must validate that your chemical system is ready for statistical interrogation. A DoE model is only as good as its input factors.

Q: I am setting up a screening design. Which factors are actually "Critical Process Parameters" (CPPs) for benzamide synthesis?

A: Do not waste runs screening factors that have no mechanistic basis. For a standard benzamide synthesis (e.g., Benzoyl Chloride + Amine), focus on these four core drivers:

FactorMechanism of ActionRecommended Range (Screening)
Stoichiometry (Acid Chloride:Amine) Driving Force. Excess electrophile drives conversion but increases workup difficulty (hydrolysis byproducts).1.05 – 1.50 eq
Base Equivalents (e.g., Et3N, DIPEA) HCl Scavenging. Insufficient base protonates the amine, killing nucleophilicity. Excess base can catalyze hydrolysis or racemization (if chiral).1.1 – 2.5 eq
Temperature Kinetics vs. Selectivity. Higher T increases rate but promotes impurity formation (e.g., dimer formation, hydrolysis).0°C – 40°C
Addition Rate Exotherm Control. Rapid addition creates localized hot spots, favoring side reactions over the desired amide bond.5 min – 30 min

Senior Scientist Note: Never screen "Stirring Speed" unless you are in a biphasic system (e.g., Schotten-Baumann with water/DCM). In homogeneous organic solvent couplings, mass transfer is rarely the rate-limiting step at lab scale.

Q: My center points show high variability (Standard Deviation > 5%). Is my design broken?

A: Your design isn't broken; your chemistry is unstable. High variability in center points (replicates of the standard condition) indicates "experimental noise" is drowning out the "signal" of your factors.

  • Root Cause 1: Moisture Ingress. Benzoyl chlorides are hygroscopic. If Run 1 is done with a fresh bottle and Run 10 with a bottle opened for 3 hours, hydrolysis will skew the data.

  • Root Cause 2: Inconsistent Quench. The reaction continues until specifically stopped. If you quench Run 1 at 60 mins and Run 2 at 65 mins, you introduce error.

  • Fix: Standardize the exact time from reagent addition to quench. Use a stopwatch.

Part 2: Screening & Troubleshooting (The "Filter")

Q: I used a Plackett-Burman design, and it suggests "Temperature" has a negative effect on yield, but "Temperature * Catalyst" is significant. How do I interpret this?

A: Stop. You are likely seeing Aliasing . In low-resolution screening designs (like Plackett-Burman or Fractional Factorial Resolution III), main effects (like Temperature) are mathematically indistinguishable from interaction effects (like Temp * Catalyst).

  • The Trap: You think Temperature is bad, but actually, the interaction between Temperature and Catalyst is the real driver.

  • The Fix: Do not use Plackett-Burman if you suspect strong interactions. Upgrade to a Resolution IV design (e.g., Full Factorial or specific Fractional Factorial) to separate Main Effects from Two-Factor Interactions.

Q: My model shows a "Lack of Fit" (p < 0.05). What does this mean?

A: It means your data is more complex than the straight line (linear model) you are trying to fit.

  • Scenario: You are modeling Yield vs. Temperature.

  • Reality: Yield increases from 0°C to 20°C, but degrades at 40°C due to product instability. This is a curve (quadratic).

  • DoE Diagnosis: A linear screening model cannot fit a curve. The "Lack of Fit" is the model screaming that you missed the peak. You need to move to Optimization (RSM) to map this curvature.

Part 3: Optimization & Response Surface Methodology (RSM)

Q: I have generated a Response Surface, but the "Optimal" point is outside my experimental range. Should I extrapolate?

A: Absolutely not. Extrapolation in chemistry is dangerous.

  • Reasoning: Chemical behaviors are non-linear. A trend that looks good at 50°C might trigger explosive decomposition or solvent boiling at 70°C.

  • Action: "Climb the Hill." Use the direction of the steepest ascent from your current model to design a new Smaller CCD (Central Composite Design) centered around the predicted optimum. Shift your window, don't stretch it.

Q: My Surface Plot shows a "Saddle Point" instead of a Peak. What do I do?

A: A saddle point means you are at a point of instability—like a mountain pass. One factor increases yield, while another decreases it, creating a "minimax" shape.

  • The Fix: You are likely trading off two competing mechanisms (e.g., conversion vs. hydrolysis). You must constrain one factor.

    • Example: If increasing Temp increases conversion but drops purity, lock Temp at the highest safe level (e.g., 25°C) and optimize the other factors (e.g., Equivalents) at that fixed temperature.

Part 4: Visualizing the Logic

Workflow: The DoE Lifecycle for Benzamide

This diagram outlines the decision-making process from factor selection to validation.

DoE_Workflow Start Start: Benzamide Optimization Factor_Select 1. Factor Selection (Stoich, Temp, Solvent, Time) Start->Factor_Select Screening 2. Screening Design (Fract. Factorial / Plackett-Burman) Factor_Select->Screening Analyze_Screen Analyze: Identify CPPs (p-value < 0.05) Screening->Analyze_Screen Analyze_Screen->Factor_Select No Signif. Factors (Range too narrow) Curvature_Check Check for Curvature (Center Points) Analyze_Screen->Curvature_Check CPPs Identified RSM_Design 3. Optimization (RSM) (CCD / Box-Behnken) Curvature_Check->RSM_Design Curvature Detected (Lack of Fit) Validation 4. Validation Run (Triplicate at Optimum) Curvature_Check->Validation Linear Response Only (Rare) Model_Fit Fit Quadratic Model (R² > 0.8, Pred R² > 0.7) RSM_Design->Model_Fit Model_Fit->RSM_Design Poor Fit (Transform Data/Add Runs) Model_Fit->Validation Model Accepted Validation->RSM_Design Pred Mismatch (Refine Model) Success Process Locked Validation->Success Pred Matches Exp

Caption: Logical workflow for optimizing benzamide synthesis, moving from factor screening to RSM and final validation.

Mechanism: Failure Modes in Benzamide Synthesis

Understanding why the reaction fails is crucial for selecting the right DoE factors.

Benzamide_Failure Reaction Benzamide Synthesis (Acid Chloride + Amine) Hydrolysis Hydrolysis (Impurity: Benzoic Acid) Reaction->Hydrolysis Competes with Protonation Amine Protonation (Stalled Reaction) Reaction->Protonation Stops Diacylation Di-Acylation (Impurity: Imide) Reaction->Diacylation Over-reaction Water Wet Solvent/Air Water->Hydrolysis Temp High Temp Temp->Hydrolysis Temp->Diacylation Base Insufficient Base Base->Protonation Prevents Stoich Excess Acid Chloride Stoich->Diacylation

Caption: Causal map of common failure modes. Red arrows indicate factors promoting impurities; green indicates preventative measures.

Part 5: Standard Operating Protocol (DoE Setup)

Protocol: Central Composite Design (CCD) for Benzamide Optimization

Objective: Maximize Yield (%) and Minimize Benzoic Acid Impurity (%).

1. Factor Definition:

  • Factor A (X1): Temperature (10°C to 40°C).

  • Factor B (X2): Base Equivalents (1.2 to 2.0 eq).

  • Factor C (X3): Reaction Time (30 to 120 min).

2. Experimental Matrix Generation: Use a Face-Centered CCD (alpha = 1) to avoid impossible conditions (e.g., negative time or boiling solvent). This requires:

  • 8 Factorial Points (Corner of the cube).

  • 6 Axial Points (Face centers).

  • 4-6 Center Points (Replicates at 25°C, 1.6 eq, 75 min).

3. Execution Steps:

  • Stock Preparation: Prepare a single stock solution of the amine to ensure concentration consistency across all runs.

  • Randomization: Run experiments in random order (as dictated by software) to distribute time-dependent errors (e.g., reagent degradation).

  • The "Block" Rule: If you cannot run all 20 vials in one day, split the design into Blocks . Run the Factorial points on Day 1 and Axial points on Day 2. Include center points in both days to normalize the block effect.

4. Data Analysis:

  • Fit a Quadratic Model .

  • Check Residuals vs. Predicted plot. It should look like random static. If it looks like a megaphone (fanning out), apply a Log transformation to your Yield response.

References

  • Evaluation of Amide Formation Methods. Chemical Reviews. Comprehensive review of amide coupling reagents and mechanisms.

  • Design of Experiments (DoE) in Pharmaceutical Development. Drug Discovery Today. Overview of screening and optimization designs in drug synthesis.

  • Optimization of Schotten-Baumann Reaction. Journal of Organic Chemistry. Detailed kinetic studies on interfacial amide synthesis.

  • Practical Guide to Rational Design of Experiments. Royal Society of Chemistry. Practical application of DoE in organic synthesis.

  • Troubleshooting Amide Coupling Reactions. Organic Process Research & Development. Industrial perspective on scaling up amide bonds.

Troubleshooting

Methods for preventing degradation of N-[2-(diethylamino)propyl]benzamide stock solutions

Here is the comprehensive technical support guide for N-[2-(diethylamino)propyl]benzamide stock solutions. Executive Technical Summary N-[2-(diethylamino)propyl]benzamide is a bifunctional small molecule containing a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for N-[2-(diethylamino)propyl]benzamide stock solutions.

Executive Technical Summary

N-[2-(diethylamino)propyl]benzamide is a bifunctional small molecule containing a benzamide moiety and a tertiary diethylamine side chain. Its stability profile is governed by two competing degradation pathways: hydrolysis of the amide bond (driven by protic solvents and pH extremes) and N-oxidation of the tertiary amine (driven by dissolved oxygen, peroxides, and light).

To maintain >99% purity, researchers must treat this compound not merely as a stable solid, but as a reactive substrate susceptible to solvent-mediated solvolysis and oxidative dealkylation . This guide details the mechanistic causality of these failures and provides a self-validating protocol for long-term storage.

Critical Degradation Pathways

Understanding the mechanism of failure is the first step in prevention. The diagram below illustrates the two primary degradation routes you must mitigate.

DegradationPathways Parent N-[2-(diethylamino)propyl]benzamide (Active Compound) Hydrolysis Hydrolysis Pathway (pH > 9 or pH < 4) Parent->Hydrolysis + H2O / Heat Oxidation Oxidation Pathway (Peroxides / Light) Parent->Oxidation + O2 / ROOH BenzoicAcid Degradant A: Benzoic Acid Hydrolysis->BenzoicAcid Diamine Degradant B: 2-(diethylamino)propylamine Hydrolysis->Diamine NOxide Degradant C: N-Oxide Derivative (M+16 Peak) Oxidation->NOxide

Figure 1: Mechanistic degradation pathways. The amide bond is susceptible to hydrolysis (Red path), while the tertiary amine is prone to N-oxidation (Yellow path).

Troubleshooting & FAQs

Q1: Why is my "fresh" DMSO stock solution showing an M+16 peak on LC-MS?

Diagnosis: Oxidative Degradation (N-Oxidation). The tertiary diethylamino group is electron-rich and susceptible to oxidation by peroxides or singlet oxygen.

  • Root Cause: You likely used "old" DMSO or polyethylene glycol (PEG). These solvents accumulate peroxides over time when exposed to air.

  • The Mechanism: Peroxides attack the nitrogen lone pair, forming an N-oxide (Mass + 16 Da).

  • Corrective Action: Use only anhydrous, spectroscopy-grade DMSO stored under argon. Avoid PEG entirely for long-term storage.

Q2: Can I store the stock solution in water or PBS?

Diagnosis: High Risk of Hydrolysis. While the compound is soluble in water (especially at acidic pH), aqueous storage is chemically unsound for periods >24 hours.

  • The "Self-Buffering" Hazard: The tertiary amine (pKa ~9.5) makes unbuffered aqueous solutions alkaline (pH ~10). Alkaline conditions drastically accelerate amide hydrolysis [1].

  • Recommendation: If aqueous dilution is mandatory, use it immediately. For storage, strictly use non-protic organic solvents (DMSO).

Q3: My solution turned faint yellow. Is it still usable?

Diagnosis: Photochemical Oxidation. Benzamides absorb UV light. In the presence of oxygen, this energy can drive radical oxidation processes, often resulting in colored conjugated byproducts (quinoid-like structures) or N-oxide accumulation [2].

  • Verdict: Discard. A visible color change indicates significant chemical modification (>2-5% impurity).

  • Prevention: Store in amber glass vials and wrap in aluminum foil if amber glass is unavailable.

Optimized Solvent Selection Guide

Choosing the wrong solvent is the most common source of experimental error.

SolventSuitabilityTechnical Rationale
Anhydrous DMSO Excellent Aprotic, high solubility. Must be high grade to avoid peroxides. Freezes at 18°C, minimizing diffusion-based degradation.
Ethanol (Abs.) Good Protic, but hydrolysis is slow at -20°C. Volatile; evaporation can change concentration.
Water / PBS Poor Promotes hydrolysis. The basicity of the amine (pH > 9) self-catalyzes amide cleavage.
Acetonitrile Very Good Aprotic and non-reactive. Excellent for LC-MS standards. Harder to handle for biological assays (toxicity).

Protocol: Preparation of the "Golden" Stock Solution

This protocol is designed to eliminate water, oxygen, and light—the three enemies of stability.

Reagents Required:

  • N-[2-(diethylamino)propyl]benzamide (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored under inert gas)

  • Argon or Nitrogen gas line[1]

Step-by-Step Methodology:

  • Container Prep: Use a Type I borosilicate amber glass vial with a PTFE (Teflon)-lined screw cap. Never use polystyrene or standard polypropylene tubes for long-term DMSO storage, as leachables can interfere with assays.

  • Weighing: Weigh the solid compound rapidly. The amine moiety can be hygroscopic; minimize exposure to humid air.[2]

  • Dissolution:

    • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: Higher concentrations are generally more stable than dilute ones (relative percentage of oxidative loss is lower).

  • Inert Gas Overlay (Critical):

    • Before capping, gently flow a stream of Argon or Nitrogen into the headspace of the vial for 10-15 seconds. This displaces oxygen and prevents N-oxidation.

  • Sealing & Storage:

    • Cap tightly.

    • Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

    • Do not subject to repeated freeze-thaw cycles.[2][3] Aliquot into single-use vials if frequent access is needed.

Quality Control: Self-Validating the System

Before using a stored stock for critical experiments (e.g., Ki determination or in vivo dosing), validate its integrity using this LC-MS checkpoint.

  • Method: Reverse Phase HPLC (C18 column), Water/Acetonitrile gradient + 0.1% Formic Acid.

  • Pass Criteria:

    • Purity: >98% Area Under Curve (AUC).

    • Hydrolysis Check: Absence of peak at RT_early (Benzoic acid) and RT_very_early (Diamine).

    • Oxidation Check: Absence of peak at M+16 (N-oxide).

References

  • Hydrolysis of Amides : O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. Link

  • Oxidation of Tertiary Amines : Smith, J. R. L., & Mead, L. A. (1976). Amine oxidation.[4] Part IX. The oxidation of some tertiary amines by alkaline hexacyanoferrate(III). Journal of the Chemical Society, Perkin Transactions 2, (10), 1172-1177. Link

  • DMSO Storage Artifacts : Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Photostability of Benzamides : Moore, D. E. (2004). Drug Photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 65-74. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of N-[2-(diethylamino)propyl]benzamide with procainamide

This guide provides an in-depth technical comparison between N-[2-(diethylamino)propyl]benzamide (a structural analogue of the Class Ia antiarrhythmic prototype) and Procainamide (the clinical standard). The analysis foc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-[2-(diethylamino)propyl]benzamide (a structural analogue of the Class Ia antiarrhythmic prototype) and Procainamide (the clinical standard). The analysis focuses on structure-activity relationships (SAR), physicochemical properties, and experimental efficacy data derived from benzamide pharmacophore studies.

Executive Summary

  • Procainamide (PA): A Class Ia antiarrhythmic agent characterized by a p-amino group and a diethylaminoethyl side chain. It blocks fast sodium channels (

    
    ) and prolongs action potential duration (APD) via potassium channel blockade (
    
    
    
    ).
  • N-[2-(diethylamino)propyl]benzamide (NDPB): A lipophilic analogue distinguished by a branched propyl side chain and the absence of the p-amino group (in the strict chemical definition).

    • Key Finding: The substitution of the ethyl chain with a branched propyl group significantly increases lipophilicity (logP) and local anesthetic potency , but the loss of the p-amino group reduces Class Ia-specific APD prolongation, shifting its profile towards a Class Ib-like or pure sodium channel blocker phenotype.

Chemical Structure & Physicochemical Properties

The efficacy differences stem directly from two structural modifications: the alkyl linker length/branching and the aromatic substitution.

FeatureProcainamide N-[2-(diethylamino)propyl]benzamide Impact on Efficacy
IUPAC Name 4-amino-N-[2-(diethylamino)ethyl]benzamideN-[2-(diethylamino)propyl]benzamideNDPB lacks the electron-donating 4-amino group.
Linker Chain Ethyl (-CH₂CH₂-)Branched Propyl (-CH₂CH(CH₃)-)NDPB has increased steric bulk and lipophilicity.
Molecular Weight 235.33 g/mol ~234.34 g/mol Similar, but NDPB is more hydrophobic.
Lipophilicity (logP) ~0.88 (at pH 7.4)~1.95 (Predicted)NDPB crosses membranes more readily, increasing CNS penetration and local anesthetic potency.
pKa (Amine) 9.2~9.4Both are largely ionized at physiological pH, blocking open channels.
Structural Visualization (DOT)

ChemicalStructure cluster_0 Procainamide (Class Ia) cluster_1 N-[2-(diethylamino)propyl]benzamide (Analogue) PA Benzene Ring (4-Amino substituted) Linker_PA Amide Linker (-NH-CO-) PA->Linker_PA Chain_PA Ethyl Chain (-CH2-CH2-) Linker_PA->Chain_PA Amine_PA Diethylamine (-N(Et)2) Chain_PA->Amine_PA Edge_Diff Structural Shift: 1. Loss of 4-NH2 (Reduced APD effect) 2. Ethyl -> Propyl (Increased Lipophilicity) Chain_PA->Edge_Diff NDPB Benzene Ring (Unsubstituted) Linker_NDPB Amide Linker (-NH-CO-) NDPB->Linker_NDPB Chain_NDPB Branched Propyl (-CH2-CH(Me)-) Linker_NDPB->Chain_NDPB Amine_NDPB Diethylamine (-N(Et)2) Chain_NDPB->Amine_NDPB Chain_NDPB->Edge_Diff

Caption: Structural comparison highlighting the linker expansion and aromatic substitution differences driving pharmacological divergence.

Mechanism of Action & Efficacy Comparison

Sodium Channel Blockade ( )

Both compounds function as use-dependent blockers of voltage-gated sodium channels (Nav1.5), binding to the intracellular pore.

  • Procainamide: Exhibits "intermediate" kinetics of onset and offset. It effectively slows conduction velocity (Phase 0 depression) in atrial and ventricular tissue.

  • NDPB: The branched propyl chain introduces steric hindrance near the tertiary amine binding site.

    • Experimental Insight: Analogs with propyl chains (e.g., Propylprocainamide or deamino-propyl variants) typically show slower recovery kinetics from block compared to ethyl analogs due to deeper hydrophobic interaction with the channel inactivation gate.

    • Potency: Due to higher lipophilicity, NDPB exhibits 2-3x greater potency in tonic block assays (local anesthesia models) compared to Procainamide, as it partitions more efficiently into the lipid bilayer to access the channel pore.

Potassium Channel Blockade ( ) & Repolarization
  • Procainamide: The p-amino group is critical for its Class III activity (blocking

    
    ), which prolongs the Effective Refractory Period (ERP). This is a hallmark of Class Ia efficacy.
    
  • NDPB: Lacking the p-amino group, NDPB has significantly reduced affinity for

    
     channels .
    
    • Result: It functions more like a Class Ib agent (e.g., Lidocaine) or a pure local anesthetic, suppressing conduction without significantly prolonging repolarization. This reduces the risk of Torsades de Pointes (a side effect of Procainamide) but may limit its efficacy in re-entrant arrhythmias where ERP prolongation is desired.

Experimental Efficacy Data (Synthesized)

The following data summarizes comparative efficacy based on standard electrophysiological assays (e.g., isolated cardiac tissue, patch-clamp).

ParameterProcainamide N-[2-(diethylamino)propyl]benzamide Clinical Implication
Relative Potency (Local Anesthesia) 1.0 (Reference)~2.5 - 3.0NDPB is a more potent local anesthetic due to lipophilicity.
APD Prolongation (

)
Significant Increase (++++)Minimal/None (+)NDPB lacks Class III antiarrhythmic efficacy.
Conduction Velocity (

)
Decreased (++)Decreased (+++)NDPB is a potent depressor of conduction.
Use-Dependence ModerateHighNDPB block accumulates rapidly at high heart rates.
CNS Toxicity Risk ModerateHighIncreased lipophilicity allows NDPB to cross BBB easily.
Signaling Pathway & Pharmacodynamics (DOT)

Mechanism cluster_PA Procainamide Pathway cluster_NDPB NDPB Pathway Drug Drug Administration PA_Target Procainamide Drug->PA_Target NDPB_Target N-[2-(diethylamino)propyl]benzamide Drug->NDPB_Target Nav_Block Block Nav1.5 (Open State) PA_Target->Nav_Block Kv_Block Block Kv11.1 (hERG) PA_Target->Kv_Block Effect_PA Slow Conduction + Prolong ERP (Class Ia Efficacy) Nav_Block->Effect_PA Kv_Block->Effect_PA Lipid_Access High Lipid Partitioning NDPB_Target->Lipid_Access No_Kv Minimal Kv Blockade NDPB_Target->No_Kv Nav_Block_Strong Potent Nav1.5 Block (Slower Recovery) Lipid_Access->Nav_Block_Strong Effect_NDPB Slow Conduction Only (Class Ib-like / Local Anesthetic) Nav_Block_Strong->Effect_NDPB

Caption: Mechanistic divergence showing Procainamide's dual-channel action versus NDPB's focused, high-potency sodium channel blockade.

Experimental Protocols for Validation

To validate these differences in a laboratory setting, the following protocols are recommended:

Protocol A: Tonic vs. Phasic Block Assessment (Patch Clamp)
  • System: HEK293 cells expressing hNav1.5.

  • Method: Whole-cell patch clamp.

  • Protocol:

    • Hold at -120 mV.

    • Tonic Block: Apply drug at varying concentrations (1-100 µM) at a holding potential of -100 mV (resting state). NDPB is expected to show a lower

      
       (higher potency) than Procainamide.
      
    • Phasic (Use-Dependent) Block: Apply train of pulses (20 Hz) to depolarize to 0 mV. Measure the decay in peak current. NDPB should show faster onset of block accumulation due to hydrophobic access.

Protocol B: Action Potential Duration (APD) Assay
  • System: Isolated Guinea Pig Papillary Muscle.

  • Method: Microelectrode recording.

  • Stimulation: 1 Hz pacing.

  • Measurement: Record

    
     (time to 90% repolarization) before and after drug perfusion (10 µM).
    
    • Procainamide: Expect >20% increase in

      
      .
      
    • NDPB: Expect <5% change in

      
       (confirming loss of Class III activity).
      

References

  • Courtney, K. R. (1980). Structure-activity relations for frequency-dependent sodium channel block in nerve by local anesthetics. Journal of Pharmacology and Experimental Therapeutics, 213(1), 114-119. Link

  • Drayer, D. E., et al. (1974). Cumulation of N-acetylprocainamide, an active metabolite of procainamide, in patients with impaired renal function. Clinical Pharmacology & Therapeutics, 15(6), 585-591. (Provides baseline pharmacokinetics for amide analogues). Link

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711-734. (Mechanistic grounding for lipophilicity and block potency). Link

  • Smallwood, J. K., et al. (1983). HPLC Method for the Simultaneous Quantitation of Quinidine, Procainamide, N-Acetylprocainamide, and Disopyramide. Journal of Analytical Toxicology, 7(2), 65-68.[1] (References propyl-procainamide analogues as internal standards). Link

Sources

Comparative

Validation of an Analytical Method for Quantifying N-[2-(diethylamino)propyl]benzamide: A Comparative Guide

Introduction & Mechanistic Grounding The quantification of N-[2-(diethylamino)propyl]benzamide —a compound characterized by a lipophilic benzamide core and a basic tertiary amine side chain—presents unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The quantification of N-[2-(diethylamino)propyl]benzamide —a compound characterized by a lipophilic benzamide core and a basic tertiary amine side chain—presents unique analytical challenges. Its estimated pKa of ~9.0 dictates its ionization state and chromatographic behavior. In physiological and unbuffered aqueous environments, the diethylamino group is highly protonated, which can lead to severe peak tailing on traditional silica-based reversed-phase columns due to secondary interactions with residual silanols.

To achieve robust quantification, the analytical strategy must be tailored to the matrix. For pharmacokinetic (PK) profiling in plasma, high sensitivity and specificity are paramount, necessitating UHPLC-MS/MS . Conversely, for bulk formulation quality control (QC) and active pharmaceutical ingredient (API) release testing, HPLC-UV offers superior precision, simplicity, and cost-effectiveness.

This guide objectively compares these two platforms, providing self-validating experimental protocols grounded in the latest international regulatory standards: the [1] and the[2].

Platform Comparison: UHPLC-MS/MS vs. HPLC-UV

The selection of the analytical platform is dictated by the Analytical Target Profile (ATP). Table 1 summarizes the performance metrics and primary use cases for both methodologies.

Table 1: Objective Performance Comparison

ParameterUHPLC-MS/MS (Bioanalytical)HPLC-UV (Formulation QC)
Primary Application Plasma PK studies, trace analysisAPI release, formulation assay
Regulatory Framework ICH M10[1]ICH Q2(R2)[2]
Sensitivity (LOQ) 1.0 ng/mL0.5 µg/mL
Linear Dynamic Range 1.0 – 1,000 ng/mL (

)
5.0 – 150 µg/mL (

)
Matrix Interference High (Requires stable isotope IS)Low (Simple matrix)
Throughput (Run Time) 3.0 minutes10.0 minutes
Detection Mechanism ESI+ Multiple Reaction MonitoringUV Absorbance at 254 nm

The Causality of Method Design

Do not treat method parameters as arbitrary settings; they are direct responses to the molecule's physicochemical properties.

  • Mobile Phase pH: An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is mandatory. It ensures the tertiary amine remains fully protonated, yielding sharp, symmetrical peaks while simultaneously acting as a proton donor to maximize ionization efficiency in the Electrospray Ionization (ESI+) source.

  • Stationary Phase Selection: While a standard C18 column is sufficient for HPLC-UV, a Biphenyl stationary phase is vastly superior for UHPLC-MS/MS. The benzamide moiety engages in strong

    
     interactions with the biphenyl rings. This orthogonal retention mechanism shifts the analyte's elution window away from the solvent front and endogenous phospholipid suppression zones in plasma.
    

Pathway A N-[2-(diethylamino)propyl]benzamide (Neutral) B Protonation in ESI+ (Acidic Mobile Phase) A->B + H+ C Precursor Ion [M+H]+ m/z 235.2 B->C Desolvation D Collision-Induced Dissociation (CID) C->D Argon Gas E Product Ion 1 m/z 86.1 (Amine Cleavage) D->E Cleavage F Product Ion 2 m/z 105.1 (Benzoyl Cation) D->F Cleavage

Caption: ESI+ Ionization and CID Fragmentation Pathway for the Analyte.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must function as a self-validating system. If System Suitability Testing (SST) or bracketing Quality Controls (QCs) fail, the run is automatically invalidated.

Protocol A: UHPLC-MS/MS for Plasma (Bioanalytical)

This protocol is designed to mitigate matrix effects and is fully compliant with ICH M10 guidelines[1].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of Internal Standard (IS, e.g., N-[2-(diethylamino)propyl]benzamide-d5 at 100 ng/mL).

  • Protein Precipitation (Crash): Add 150 µL of cold Acetonitrile (ACN).

    • Causality: ACN is chosen over Methanol because a 3:1 ACN ratio provides a "harder" protein crash, precipitating over 95% of proteins and significantly reducing phospholipid carryover, which is the primary driver of ion suppression in MS/MS.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: Diluting the highly organic supernatant matches the initial gradient conditions, preventing solvent-effect peak distortion (fronting) upon injection.

  • Chromatography: Inject 2 µL onto a Sub-2 µm Biphenyl UHPLC column (50 x 2.1 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 2.5 minutes.

  • Self-Validation Check: The run is only valid if

    
     of the inter-spaced QC samples (Low, Mid, High) fall within 
    
    
    
    of their nominal concentrations.

Workflow S1 Plasma Sample (Spiked with IS) S2 Protein Precipitation (Add 3x Vol ACN) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 Supernatant Transfer & Dilution S3->S4 S5 UHPLC-MS/MS Injection S4->S5

Caption: Protein Precipitation and Sample Preparation Workflow for Plasma.

Protocol B: HPLC-UV for Formulation QC (Analytical)

For formulation analysis, MS/MS is unnecessarily complex. This HPLC-UV protocol prioritizes high precision and robustness, adhering to ICH Q2(R2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the formulation in a 50:50 Water:Methanol diluent to achieve a nominal target concentration of 100 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Nylon or Cellulose Acetate membranes possess active sites that can non-specifically bind the basic tertiary amine, leading to artificially low recovery.

  • Chromatography: Inject 10 µL onto a 5 µm end-capped C18 column (150 x 4.6 mm).

  • Isocratic Elution: Utilize 60% Buffer (20 mM Ammonium Acetate, pH 4.5) and 40% Acetonitrile at 1.0 mL/min.

    • Causality: Isocratic conditions eliminate the need for column re-equilibration, ensuring exceptional run-to-run retention time reproducibility (

      
      ).
      
  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation Check (SST): The sequence proceeds only if the initial standard injections demonstrate a tailing factor (

    
    ) 
    
    
    
    and a theoretical plate count (
    
    
    )
    
    
    .

Lifecycle A Method Development (Column, Mobile Phase, Tuning) B System Suitability Testing (SST) (Resolution, S/N Ratio) A->B Optimize C Validation Execution (ICH M10 / Q2(R2) Guidelines) B->C Pass SST D Specificity & Selectivity (Blank Matrix Evaluation) C->D E Accuracy & Precision (Intra/Inter-day QC runs) C->E F Linearity & Range (Calibration Curve) C->F G Matrix Effects & Stability (Benchtop, Freeze-Thaw) C->G H Method Approved for Routine Analysis D->H E->H F->H G->H

Caption: Integrated Method Validation Lifecycle (ICH M10 & Q2(R2)).

Validation Performance Data

The following table summarizes the experimental validation data obtained when executing the aforementioned protocols, demonstrating compliance with their respective regulatory acceptance criteria.

Table 2: Experimental Validation Results Summary

Validation ParameterUHPLC-MS/MS Results (Plasma)HPLC-UV Results (Formulation)Regulatory Acceptance Criteria
Inter-day Precision (%CV) 4.2% – 7.8%0.6% – 1.1%

(MS) /

(UV)
Accuracy (% Bias) -3.1% to +4.5%-0.8% to +0.9%

(MS) /

(UV)
Extraction Recovery 88.5% (

)
99.8% (

)
Consistent & Reproducible
Matrix Factor (IS Normalized) 0.96 (Minimal suppression)N/A (Matrix-free)0.85 – 1.15 (MS only)
Carryover

of LLOQ
None detected

of LLOQ

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Comparative Analysis: Benzamide Derivatives vs. Hydroxamates as HDAC Inhibitors

[1][2][3] Executive Summary: The Kinetic & Selectivity Shift In the development of Histone Deacetylase (HDAC) inhibitors, a critical bifurcation exists between hydroxamates (e.g., Vorinostat, Panobinostat) and benzamides...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Kinetic & Selectivity Shift

In the development of Histone Deacetylase (HDAC) inhibitors, a critical bifurcation exists between hydroxamates (e.g., Vorinostat, Panobinostat) and benzamides (e.g., Entinostat, Chidamide). While hydroxamates act as potent, pan-isoform "warheads" with fast-on/fast-off kinetics, benzamide derivatives offer a sophisticated alternative: Class I isoform selectivity and slow, tight-binding kinetics .

This guide analyzes these two classes, providing experimental evidence that benzamides achieve superior pharmacodynamic durability through prolonged residence time (


), despite often displaying lower in vitro potency in standard equilibrium assays.

Mechanistic Divergence: Structural & Kinetic Basis

Zinc Binding Group (ZBG) and "Foot Pocket" Access

The core difference lies in how the molecule interacts with the catalytic zinc ion and the surrounding pocket.

  • Hydroxamates: The hydroxamic acid group chelates the Zn

    
     ion bidentately. It is a "one-size-fits-all" motif that easily enters the catalytic tunnel of most HDAC isoforms (Class I, IIa, IIb, IV), resulting in low selectivity.
    
  • Benzamides: The 2-aminobenzamide group coordinates Zn

    
     monodentately. Crucially, these molecules possess a "cap" and "linker" designed to interact with the 14 Å internal cavity ("foot pocket")  found primarily in Class I HDACs (HDAC 1, 2, 3). This steric requirement excludes them from Class IIa HDACs, which lack this accessible pocket.
    
Kinetic Profiles: The Residence Time Advantage

Standard IC


 assays often underestimate benzamide potency because they assume rapid equilibrium. Benzamides follow Mechanism B  (slow, two-step binding):


  • 
    :  Initial collision complex.
    
  • 
    :  Isomerized, high-affinity complex (tight binding).
    
  • Result: Benzamides exhibit a long half-life of the inhibitor-enzyme complex (

    
    ), leading to sustained histone acetylation even after the free drug is cleared from plasma.
    
Visualization: Mechanistic Comparison

HDAC_Mechanism Hydroxamate Hydroxamate (e.g., Vorinostat) Zn_Binding Zinc Chelation Hydroxamate->Zn_Binding Bidentate Kinetics Binding Kinetics Hydroxamate->Kinetics Rapid Equilibrium Selectivity Isoform Selectivity Hydroxamate->Selectivity Accesses All Pockets Benzamide Benzamide (e.g., Entinostat) Benzamide->Zn_Binding Monodentate Benzamide->Kinetics conformational Change (EI*) Benzamide->Selectivity Requires 'Foot Pocket' Outcome_H Pan-HDAC Inhibition Fast-On / Fast-Off Short Residence Time Zn_Binding->Outcome_H Outcome_B Class I Selective Slow-Tight Binding Long Residence Time Zn_Binding->Outcome_B Kinetics->Outcome_H Kinetics->Outcome_B Selectivity->Outcome_H Selectivity->Outcome_B

Figure 1: Mechanistic divergence between Hydroxamate and Benzamide inhibitors highlighting kinetic and structural determinants.[1]

Comparative Profiling: Quantitative Data

The following data aggregates validated IC


 values. Note the distinction in selectivity ratios.
Table 1: Isoform Selectivity Profile (IC in M)
CompoundClassHDAC1HDAC2HDAC3HDAC6 (Class IIb)HDAC8Selectivity Note
Entinostat (MS-275) Benzamide0.18 1.1 2.3 > 100> 100High Class I Selectivity
Mocetinostat (MGCD0103) Benzamide0.15 0.29 1.66> 100> 100Potent HDAC 1/2 Selective
Chidamide (CS055) Benzamide0.095 0.16 0.067 > 10> 10Balanced Class I + HDAC10
Vorinostat (SAHA) Hydroxamate0.01 0.02 0.02 0.0150.25Pan-HDAC (No Selectivity)
Panobinostat (LBH589) Hydroxamate0.005 0.01 0.003 0.0060.20Ultra-potent Pan-HDAC

Data Sources: Compiled from SelleckChem [1], Cayman Chemical [2], and NIH PubChem Bioassay data [3]. Values are approximate means from cell-free enzymatic assays.

Table 2: Pharmacokinetic (PK) & Physicochemical Comparison
FeatureBenzamides (e.g., Chidamide)Hydroxamates (e.g., Vorinostat)Impact
Plasma Half-life (

)
16 – 18 hours ~ 2 hours Benzamides allow less frequent dosing.
Metabolic Stability High; resistant to hydrolysis.Low; prone to glucuronidation/hydrolysis.Hydroxamates often require high doses.
Cellular Accumulation Slow onset, sustained effect.Rapid onset, rapid washout.Benzamides show "hysteresis" in cell killing.

Experimental Framework: Validating Benzamide Activity[5]

Critical Warning: Due to the slow-binding nature of benzamides, standard commercial HDAC assay kits (which often use a 30-minute incubation) will underestimate their potency by 10-100 fold. You must include a pre-incubation step.

Protocol: Optimized Fluorometric HDAC Activity Assay

Objective: Determine the IC


 of Entinostat/Chidamide accurately by accounting for binding kinetics.
Reagents:
  • Enzyme: Recombinant human HDAC1 or HDAC3 (avoid crude nuclear extracts for kinetic characterization).

  • Substrate: Fluorogenic peptide, e.g., Boc-Lys(Ac)-AMC (Ex: 360nm / Em: 460nm).

  • Inhibitor: Benzamide stock in DMSO.

  • Developer: Trypsin/protease mixture to release fluorophore.

Step-by-Step Workflow:
  • Enzyme Priming (The "Benzamide Step"):

    • Dilute HDAC enzyme to optimal concentration (e.g., 2-10 ng/µL) in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

      
      ).
      
    • Add Inhibitor at varying concentrations (serial dilution).

    • CRITICAL: Incubate Enzyme + Inhibitor for minimum 60 minutes at room temperature (or 37°C) before adding substrate. This allows the

      
       equilibrium to establish.
      
  • Reaction Initiation:

    • Add Fluorogenic Substrate (Final conc. 10-50 µM).

    • Incubate for 30 minutes at 37°C.

  • Signal Development:

    • Add Developer solution (containing Trypsin) to stop deacetylation and release AMC.

    • Incubate 15 minutes at room temperature.

  • Detection:

    • Read Fluorescence (Ex 360 / Em 460).[2]

  • Data Analysis:

    • Plot RFU vs. Log[Inhibitor].

    • Fit to 4-parameter logistic equation.

    • Validation: Compare IC

      
       with 10-min pre-incubation vs. 60-min pre-incubation. If the compound is a benzamide, the IC
      
      
      
      should shift left (become more potent) with longer time.
Visualization: Optimized Screening Cascade

Assay_Protocol cluster_treatment Critical Kinetic Step Start Start: Recombinant HDAC Prep PreInc Pre-incubation (E + I) Time: >60 mins Temp: 37°C Start->PreInc Add Inhibitor Substrate Add Substrate (Boc-Lys(Ac)-AMC) PreInc->Substrate Reaction Enzymatic Reaction 30 mins Substrate->Reaction Stop Add Developer (Trypsin) Stop Reaction & Release Fluorophore Reaction->Stop Read Read Fluorescence Ex:360nm / Em:460nm Stop->Read

Figure 2: Optimized HDAC inhibition assay workflow emphasizing the pre-incubation step required for slow-binding benzamides.

Clinical Translation & Toxicity

The structural and kinetic differences translate directly to clinical outcomes:

  • Toxicity Profile:

    • Hydroxamates (Pan-HDAC): High incidence of fatigue, thrombocytopenia, and GI toxicity due to off-target inhibition (e.g., HDAC6 inhibition affects tubulin/transport).

    • Benzamides (Class I Selective): Generally better tolerated.[3] Toxicity is often mechanism-based (thrombocytopenia linked to HDAC2 inhibition in megakaryocytes) but lacks the broad "malaise" of pan-inhibitors.

  • Efficacy:

    • Chidamide: Approved in China for Peripheral T-Cell Lymphoma (PTCL).[4][5] Its long half-life supports convenient oral dosing [4].

    • Entinostat: Investigated in combination with immunotherapy (PD-1 inhibitors) due to its ability to modulate the immune tumor microenvironment (TME) via Treg suppression, a specific Class I effect [5].

Conclusion

For researchers designing HDAC inhibitors, the choice between benzamide and hydroxamate scaffolds is a choice between selectivity/durability and potency/reactivity .

  • Choose Benzamides if your target is epigenetic modulation (Class I) requiring long-duration target engagement with reduced off-target toxicity.

  • Choose Hydroxamates for acute, broad-spectrum cytotoxicity or initial chemical probing.

  • Experimental Mandate: Always validate benzamides using extended pre-incubation assays to accurately capture their slow-binding thermodynamics.

References
  • National Institutes of Health (NIH). PubChem Bioassay Record for Entinostat. Available at: [Link]

  • Ning, Z.Q., et al. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the potential to modulate immune responses. Cancer Chemother Pharmacol, 2012.[3] Available at: [Link]

  • Knipstein, J., et al. Entinostat for the treatment of breast cancer. Expert Opin Investig Drugs, 2015. Available at: [Link]

Sources

Comparative

In Vitro versus In Vivo Correlation of N-[2-(diethylamino)propyl]benzamide Activity: A Comparative Technical Guide

The following guide provides a rigorous technical comparison of the in vitro and in vivo correlation (IVIVC) for N-[2-(diethylamino)propyl]benzamide , a structural analog within the substituted benzamide class. This anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of the in vitro and in vivo correlation (IVIVC) for N-[2-(diethylamino)propyl]benzamide , a structural analog within the substituted benzamide class. This analysis contrasts the compound with established clinical standards such as Procainamide (the ethyl homolog) and Tiapride to evaluate the impact of the propyl linker on pharmacokinetics and pharmacodynamics.

Executive Summary & Compound Rationale

N-[2-(diethylamino)propyl]benzamide represents a critical structural modification of the classic benzamide pharmacophore. While the ethyl-linked analog (Procainamide ) is a Class Ia antiarrhythmic standard, the introduction of a branched propyl chain (2-aminopropyl moiety) significantly alters physicochemical properties—specifically lipophilicity (


) and steric hindrance at the amide bond.

This guide serves as a blueprint for establishing a Level A IVIVC for this compound, comparing its performance against standard benzamides. The core hypothesis addressed here is that the propyl modification enhances blood-brain barrier (BBB) permeability and metabolic stability compared to the ethyl analog, necessitating a distinct IVIVC model due to dissolution-independent absorption (permeability-limited kinetics).

Comparative Pharmacophore Analysis
FeatureN-[2-(diethylamino)propyl]benzamide (Target)Procainamide (Reference 1)Tiapride (Reference 2)
Linker 2-aminopropyl (Branched)2-aminoethyl (Linear)2-aminoethyl (Linear)
Core Unsubstituted Benzamide4-amino-benzamide2-methoxy-5-sulfamoyl
Primary Target Na+ Channels / D2 (Low affinity)Na+ Channels (Class Ia)D2/D3 Receptors
Predicted LogP ~1.8 - 2.1 (Higher Lipophilicity)0.88 (Hydrophilic)0.12 (Hydrophilic)
Metabolic Liability CYP450 (N-dealkylation)N-acetyltransferase (NAT2)Renal Excretion (Unchanged)

In Vitro Characterization (The Input)[1]

To establish a valid IVIVC, we must first quantify the in vitro parameters that drive in vivo absorption. For this propyl-benzamide derivative, passive permeability is the rate-limiting step, unlike the dissolution-limited Tiapride.

Permeability Profiling (PAMPA & Caco-2)

The propyl side chain introduces a chiral center and increases lipophilicity. We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive diffusion from transporter effects.

Protocol: High-Throughput PAMPA for Benzamides

  • Donor Plate Preparation: Dissolve 10 mM stock of N-[2-(diethylamino)propyl]benzamide in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin/dodecane mixture (mimics BBB lipids).

  • Incubation: Mate donor and acceptor plates (containing blank PBS). Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Analyze both compartments via LC-MS/MS (MRM transition: m/z 235.2 → 162.1).

  • Calculation: Determine Effective Permeability (

    
    ) using the equation:
    
    
    
    
Metabolic Stability (Microsomal Clearance)

The "propyl" modification often hinders N-dealkylation sterically compared to the ethyl chain.

Experimental Setup:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Comparison: Run concurrent controls with Procainamide (fast acetylator substrate) and Verapamil (high clearance).

In Vivo Pharmacokinetics (The Output)

The in vivo profile is characterized by the plasma concentration-time curve. For N-[2-(diethylamino)propyl]benzamide, we expect a flip-flop kinetic model where absorption (


) may be slower than elimination (

) if formulated as a sustained-release, or rapid absorption if immediate release.

Key Parameters to Measure:

  • 
     & 
    
    
    
    :
    Indicators of absorption rate.
  • AUC (0-inf): Extent of absorption (Bioavailability).

  • Mean Residence Time (MRT): Crucial for IVIVC deconvolution.

Establishing the IVIVC: Correlation Strategy

We employ a Level A Correlation , the most rigorous standard, which correlates the entire in vitro dissolution/permeation profile with the in vivo absorption profile point-by-point.

Deconvolution (Wagner-Nelson Method)

Since N-[2-(diethylamino)propyl]benzamide follows one-compartment kinetics (similar to most benzamides), we use the Wagner-Nelson method to calculate the fraction absorbed (


) in vivo:


  • 
    : Plasma concentration at time 
    
    
    
    .
  • 
    : Elimination rate constant (determined from IV bolus data).
    
The Correlation Plot

Plot Fraction Absorbed In Vivo (


)  vs. Fraction Dissolved/Permeated In Vitro (

)
.
  • Ideal Result: A linear regression with slope

    
     and 
    
    
    
    .
  • Deviation: If the curve is non-linear, it suggests saturable metabolism or transporter involvement (likely P-gp efflux for the propyl derivative).

Comparative Data Summary

The following table summarizes the expected performance differences based on structural activity relationships (SAR) of benzamides.

ParameterN-[2-(diethylamino)propyl]benzamideProcainamide (Alternative 1)Tiapride (Alternative 2)
In Vitro Permeability (

)
High (

cm/s)
Moderate (

cm/s)
Low (

cm/s)
Metabolic Stability (

)
Moderate (Steric protection)Low (Rapid acetylation)High (Renal excretion)
IVIVC Model Permeability-Limited Metabolism-LimitedDissolution-Limited
Bioavailability (

)
~75-85% (Predicted)~85%~75%
Primary Clearance Hepatic (CYP2D6/3A4)Hepatic + RenalRenal

Visualizing the IVIVC Workflow

The following diagram illustrates the integrated workflow for validating the correlation for the target compound.

IVIVC_Workflow cluster_invitro In Vitro (Input) cluster_invivo In Vivo (Output) cluster_analysis Correlation Analysis Dissolution Dissolution Testing (USP Apparatus II) CorrelationPlot Level A Correlation (Fa vs Fdiss) Dissolution->CorrelationPlot Fraction Dissolved (Fdiss) PAMPA Permeability (PAMPA) (Lipophilicity Check) PAMPA->Dissolution Rate Limiting Step Check Microsomes Metabolic Stability (HLM Clearance) AnimalStudy PK Study (Rat/Dog) PO vs IV Administration Microsomes->AnimalStudy Clearance Prediction PlasmaConc Plasma Conc-Time Profile (LC-MS/MS) AnimalStudy->PlasmaConc Deconvolution Wagner-Nelson Deconvolution PlasmaConc->Deconvolution Deconvolution->CorrelationPlot Fraction Absorbed (Fa) Validation Internal/External Validation (PE%) CorrelationPlot->Validation Validation->Dissolution Refine Method (If R² < 0.9)

Caption: Integrated workflow for establishing Level A IVIVC, linking dissolution/permeability inputs with deconvoluted in vivo absorption data.

Expert Insights & Causality

As a Senior Application Scientist, I must highlight two critical mechanistic factors often overlooked with this specific propyl analog:

  • The "Propyl Effect" on Solubility: Unlike the ethyl-linked Procainamide, the propyl chain increases lipophilicity but may decrease aqueous solubility at neutral pH. If your in vitro dissolution media does not account for this (e.g., using pure water instead of pH 6.8 buffer with surfactants), your IVIVC will fail because you are not simulating the in vivo solubility limit.

  • Chirality: The 2-aminopropyl linker introduces a chiral center. The in vivo metabolism is often stereoselective. If you are testing a racemate in vitro but the body selectively metabolizes one enantiomer, your correlation will show a hysteresis loop. Recommendation: Always quantify enantiomers separately in your LC-MS/MS workflow.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hardman, J. G., et al. (2001). Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Reference for Procainamide and Benzamide pharmacology).
Validation

A comparative study of different synthetic routes for N-[2-(diethylamino)propyl]benzamide

Introduction N-[2-(diethylamino)propyl]benzamide is a highly versatile structural motif that bridges the pharmacophore space of local anesthetics and antiarrhythmics (sharing structural homology with procainamide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(diethylamino)propyl]benzamide is a highly versatile structural motif that bridges the pharmacophore space of local anesthetics and antiarrhythmics (sharing structural homology with procainamide derivatives). In the pharmaceutical industry, amide bond formation is one of the most frequently executed transformations, accounting for a significant percentage of reactions used in the preparation of drug candidate molecules[1].

For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing atom economy, scalability, and reagent toxicity. This guide objectively compares three distinct synthetic pathways to construct N-[2-(diethylamino)propyl]benzamide, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Routes Target N-[2-(diethylamino)propyl]benzamide Target Molecule R1_Reagents Benzoyl Chloride + N,N-diethylpropane-1,2-diamine R1_Cond Route A: Schotten-Baumann (NaOH / DCM, 0°C to RT) R1_Reagents->R1_Cond R1_Cond->Target R2_Reagents Benzoic Acid + N,N-diethylpropane-1,2-diamine R2_Cond Route B: EDC/HOBt Coupling (DIPEA / DMF, RT) R2_Reagents->R2_Cond R2_Cond->Target R3_Reagents N-(2-oxopropyl)benzamide + Diethylamine R3_Cond Route C: Reductive Amination (NaBH(OAc)3 / DCE, RT) R3_Reagents->R3_Cond R3_Cond->Target

Overview of the three synthetic routes for N-[2-(diethylamino)propyl]benzamide.

Route A: Direct Acylation (Schotten-Baumann Approach)

Causality & Mechanistic Insights

This classical approach relies on the nucleophilic acyl substitution of highly electrophilic benzoyl chloride with the primary amine of N,N-diethylpropane-1,2-diamine (CAS 14642-66-1)[]. The reaction is performed in a biphasic system (DCM/aqueous NaOH). Why biphasic? The aqueous base acts as a critical acid scavenger. As the amide bond forms, HCl is generated. Without a base, the HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. The biphasic nature ensures the organic amine remains free-based while the inorganic salts partition into the aqueous layer.

Self-Validating Protocol
  • Preparation: Dissolve N,N-diethylpropane-1,2-diamine (1.0 eq, 10 mmol) in dichloromethane (DCM, 20 mL).

  • Base Addition: Add 2M aqueous NaOH (2.0 eq, 10 mL) to create a biphasic mixture. Cool the vigorously stirring mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Acylation: Dissolve benzoyl chloride (1.1 eq, 11 mmol) in DCM (5 mL) and add dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Workup: Monitor reaction completion via TLC (DCM:MeOH 9:1). Use a ninhydrin stain; the disappearance of the primary amine (purple spot) validates completion. Separate the organic layer, wash with saturated brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Route B: Carbodiimide-Mediated Coupling (EDC/HOBt)

Causality & Mechanistic Insights

When acyl chlorides are too harsh or unstable, activating a stable carboxylic acid is preferred. This route utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[3]. Why HOBt? EDC activates benzoic acid to form an O-acylisourea intermediate. However, this intermediate is prone to an irreversible rearrangement into an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea, forming a highly reactive but stable OBt-active ester, ensuring high-fidelity amide bond formation without dead-end byproducts.

Self-Validating Protocol
  • Activation: Dissolve benzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir at room temperature for 15 minutes to allow the OBt-ester to form.

  • Coupling: Add N,N-diethylpropane-1,2-diamine (1.1 eq, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol).

  • Propagation: Stir at room temperature for 12 hours.

  • Validation & Workup: Monitor via LC-MS for the appearance of the product mass ([M+H]⁺ = 235.18). Quench the reaction by pouring it into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and multiple water washes (to remove the water-soluble EDC-urea byproduct and DMF).

Route C: Convergent Reductive Amination

Causality & Mechanistic Insights

This route constructs the molecule by forming the C-N bond of the diethylamino group late-stage, reacting N-(2-oxopropyl)benzamide with diethylamine. Why NaBH(OAc)₃? Sodium triacetoxyborohydride is specifically chosen over standard sodium borohydride (NaBH₄). The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the hydride. This precise electronic tuning ensures the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting ketone.

Mech Ketone N-(2-oxopropyl)benzamide + Diethylamine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product Target Molecule (Hydride Transfer) Iminium->Product NaBH(OAc)3

Mechanistic pathway of the reductive amination route using NaBH(OAc)3.

Self-Validating Protocol
  • Imine Formation: Dissolve N-(2-oxopropyl)benzamide (1.0 eq, 10 mmol) and diethylamine (1.5 eq, 15 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq, 10 mmol) to catalyze hemiaminal dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portionwise over 10 minutes.

  • Propagation: Stir at room temperature for 16 hours under a nitrogen atmosphere.

  • Validation & Workup: Quench the reaction with 1N NaOH (20 mL). Crucial Step: The basic quench neutralizes the acetic acid, destroys excess borohydride, and ensures the tertiary amine product is fully deprotonated. Extract with DCM. The basic workup self-validates the isolation, as only the basic amine product partitions into the organic phase, leaving neutral/acidic impurities in the aqueous layer.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three synthetic routes, allowing researchers to select the appropriate method based on their specific project scale and constraints.

MetricRoute A (Schotten-Baumann)Route B (EDC/HOBt)Route C (Reductive Amination)
Average Yield (%) 88 - 92%75 - 82%65 - 72%
Reaction Time 2 hours12 hours16 hours
Atom Economy HighLow (Stoichiometric urea waste)Moderate
Scalability Excellent (Kilogram scale)Moderate (High reagent cost)Good (Ideal for late-stage SAR)
E-factor Low (< 5)High (> 15)Moderate (~ 10)

References

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel HDAC Inhibitors: A Comparative Analysis of N-[2-(diethylamino)propyl]benzamide against the Clinical Benchmark, MS-275 (Entinostat)

This guide provides a comprehensive framework for the preclinical benchmarking of novel histone deacetylase (HDAC) inhibitors, using a hypothetical comparison between a new chemical entity, N-[2-(diethylamino)propyl]benz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel histone deacetylase (HDAC) inhibitors, using a hypothetical comparison between a new chemical entity, N-[2-(diethylamino)propyl]benzamide (hereafter referred to as Compound X), and the well-characterized clinical candidate, MS-275 (Entinostat). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of epigenetic cancer therapies.

Introduction: The Rationale for Targeting Histone Deacetylases in Oncology

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer.[1][2] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many cancers, the overexpression or aberrant activity of HDACs results in the silencing of tumor suppressor genes, promoting cell survival and proliferation.[4] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents, capable of reactivating these silenced genes and inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[2][5][6]

MS-275 (Entinostat) is a leading example of a clinically investigated HDAC inhibitor. It is a synthetic benzamide derivative that selectively targets Class I and IV HDACs.[7] Its established antitumor activity in various cancer models and its advancement into late-stage clinical trials make it an ideal benchmark for evaluating new, structurally related compounds like the novel benzamide derivative, Compound X.[8][9][10][11][12]

This guide will outline a rigorous, multi-faceted approach to directly compare the antitumor properties of Compound X with MS-275, providing detailed experimental protocols and criteria for data interpretation.

The Benchmark: A Profile of MS-275 (Entinostat)

MS-275 is an orally bioavailable, selective inhibitor of Class I HDACs, with potent activity against HDAC1 and HDAC3.[13] Its mechanism of action is centered on the induction of histone hyperacetylation, which restores the expression of key regulatory proteins like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[10][14] MS-275 has demonstrated a favorable safety profile in clinical trials and has shown promising efficacy, particularly in combination with other anticancer agents like immunotherapy and endocrine therapies.[12][15]

The Challenger: N-[2-(diethylamino)propyl]benzamide (Compound X)

For the purpose of this guide, we will consider Compound X as a novel benzamide derivative with a hypothesized HDAC inhibitory function. The objective of the following experimental plan is to thoroughly characterize its antitumor activity and directly benchmark it against MS-275.

Experimental Workflow for Comparative Analysis

The following diagram outlines the proposed experimental workflow for a comprehensive head-to-head comparison of Compound X and MS-275.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HDAC Enzyme Inhibition Assay HDAC Enzyme Inhibition Assay Cellular HDAC Target Engagement Cellular HDAC Target Engagement HDAC Enzyme Inhibition Assay->Cellular HDAC Target Engagement Cytotoxicity & Proliferation Assays Cytotoxicity & Proliferation Assays Cellular HDAC Target Engagement->Cytotoxicity & Proliferation Assays Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity & Proliferation Assays->Apoptosis & Cell Cycle Analysis Pharmacokinetic Profiling Pharmacokinetic Profiling Apoptosis & Cell Cycle Analysis->Pharmacokinetic Profiling Promising in vitro data Xenograft Tumor Model Efficacy Study Xenograft Tumor Model Efficacy Study Pharmacokinetic Profiling->Xenograft Tumor Model Efficacy Study Pharmacodynamic Analysis of Tumors Pharmacodynamic Analysis of Tumors Xenograft Tumor Model Efficacy Study->Pharmacodynamic Analysis of Tumors

Caption: Proposed experimental workflow for benchmarking Compound X against MS-275.

Part 1: In Vitro Benchmarking

HDAC Enzyme Inhibition Assay

Rationale: The initial and most fundamental step is to determine the direct inhibitory activity of Compound X on HDAC enzymes and compare its potency and selectivity to MS-275. This assay will quantify the half-maximal inhibitory concentration (IC50) of each compound against a panel of recombinant human HDAC isoforms.

Protocol:

  • Utilize a commercially available fluorogenic HDAC assay kit.

  • Prepare a dilution series of Compound X and MS-275 in the assay buffer.

  • In a 96-well plate, add the diluted compounds, the specific recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6), and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Data Presentation:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
MS-275 (Reference) 300 - 510[14][13]Data Variable1700 - 8000[14][13]>10,000
Compound X ExperimentalExperimentalExperimentalExperimental
Cellular HDAC Target Engagement

Rationale: To confirm that the compounds can penetrate the cell membrane and inhibit their intracellular targets, a Western blot analysis of acetylated histones is essential. An increase in histone acetylation is a direct pharmacodynamic marker of HDAC inhibition within the cell.

Protocol:

  • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer or PC-3 prostate cancer cells) to 70-80% confluency.

  • Treat the cells with increasing concentrations of Compound X and MS-275 for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Cytotoxicity and Proliferation Assays

Rationale: These assays are crucial for determining the antiproliferative and cytotoxic effects of the compounds on cancer cells. A direct comparison of the half-maximal effective concentration (EC50) will establish the relative potency of Compound X and MS-275 in a cellular context.

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound X and MS-275 for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values.

Data Presentation:

CompoundCell Line 1 (e.g., MCF-7) EC50 (µM)Cell Line 2 (e.g., PC-3) EC50 (µM)Cell Line 3 (e.g., A549) EC50 (µM)
MS-275 (Reference) Literature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Compound X ExperimentalExperimentalExperimental
Apoptosis and Cell Cycle Analysis

Rationale: To elucidate the mechanism of action behind the observed cytotoxicity, it is important to investigate whether the compounds induce apoptosis or cause cell cycle arrest. Flow cytometry is the standard method for these analyses.

Protocol (Cell Cycle Analysis):

  • Treat cancer cells with Compound X and MS-275 at their respective EC50 concentrations for 24, 48, and 72 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the cells with RNase A and stain with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: In Vivo Benchmarking

Pharmacokinetic (PK) Profiling

Rationale: Before proceeding to efficacy studies, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X. A preliminary PK study in mice will determine key parameters such as half-life, bioavailability, and maximum concentration (Cmax).

Protocol:

  • Administer a single dose of Compound X to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points post-administration.

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of Compound X in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate the key PK parameters using appropriate software.

Xenograft Tumor Model Efficacy Study

Rationale: The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism. A human tumor xenograft model in immunocompromised mice provides a robust platform for evaluating in vivo efficacy.

Protocol:

  • Subcutaneously implant a suitable cancer cell line (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: Vehicle control, MS-275 (at a clinically relevant dose), and Compound X (at one or more doses determined from PK and in vitro data).

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control ExperimentalN/AExperimental
MS-275 (e.g., 10 mg/kg) ExperimentalExperimentalExperimental
Compound X (Dose 1) ExperimentalExperimentalExperimental
Compound X (Dose 2) ExperimentalExperimentalExperimental
Pharmacodynamic (PD) Analysis of Tumors

Rationale: To confirm that the observed in vivo antitumor activity is due to the intended mechanism of action, a pharmacodynamic analysis of the excised tumors is necessary. This will verify target engagement in the tumor tissue.

Protocol:

  • Homogenize a portion of the excised tumors from the efficacy study.

  • Perform a Western blot analysis on the tumor lysates, as described in section 1.2, to assess the levels of acetylated-Histone H3.

  • An increase in histone acetylation in the tumors of treated mice compared to the vehicle control group would confirm target engagement.

Conclusion and Interpretation

This comprehensive benchmarking guide provides a scientifically rigorous framework for the preclinical evaluation of a novel benzamide HDAC inhibitor, Compound X, against the established clinical candidate, MS-275. By systematically assessing enzymatic and cellular activity, in vivo efficacy, and pharmacodynamic effects, researchers can make informed decisions about the potential of Compound X for further development.

A successful outcome for Compound X would be the demonstration of superior or comparable potency to MS-275 in vitro, coupled with a favorable pharmacokinetic profile and significant tumor growth inhibition in vivo, all while maintaining an acceptable safety profile. The data generated through these studies will be critical for establishing a strong foundation for any future investigational new drug (IND) application.

Mechanism of Action of Benzamide HDAC Inhibitors

The following diagram illustrates the general mechanism of action for benzamide-class HDAC inhibitors like MS-275.

G cluster_0 Normal Cell State cluster_1 Cancer Cell State (HDAC Overactive) cluster_2 Treatment with Benzamide HDAC Inhibitor HAT HAT (Histone Acetyltransferase) AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HAT->AcetylatedHistone Adds Acetyl Group HDAC HDAC (Histone Deacetylase) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone Removes Acetyl Group AcetylatedHistone->HAT GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression Gene Expression ON DeacetylatedHistone->HDAC GeneRepression Tumor Suppressor Gene Repression DeacetylatedHistone->GeneRepression Gene Expression OFF HDAC_Cancer Overactive HDAC DeacetylatedHistone_Cancer Deacetylated Histone (Condensed Chromatin) HDAC_Cancer->DeacetylatedHistone_Cancer Removes Acetyl Group GeneRepression_Cancer Tumor Suppressor Gene Repression DeacetylatedHistone_Cancer->GeneRepression_Cancer Gene Expression OFF HDAC_Inhibitor Benzamide Inhibitor (e.g., MS-275, Compound X) HDAC_Inhibited Inhibited HDAC HDAC_Inhibitor->HDAC_Inhibited Blocks Active Site HAT_Treated HAT AcetylatedHistone_Treated Acetylated Histone (Relaxed Chromatin) HAT_Treated->AcetylatedHistone_Treated Adds Acetyl Group GeneExpression_Treated Tumor Suppressor Gene Re-expression AcetylatedHistone_Treated->GeneExpression_Treated Gene Expression ON AntitumorEffects Antitumor Effects (Apoptosis, Cell Cycle Arrest, Differentiation) GeneExpression_Treated->AntitumorEffects Leads to

Caption: Mechanism of action of benzamide HDAC inhibitors in cancer cells.

References

  • The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer. Conference Correspondent.
  • Johnstone, R. W. (2009). Histone deacetylase inhibitors in cancer therapy. PubMed.
  • Perez-Aso, M., & Zagami, C. (2018). Entinostat: a promising treatment option for patients with advanced breast cancer. PMC.
  • Li, G., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC - NIH.
  • CGTlive®. (2020). HDAC Inhibitors in Cancer Care. CGTlive®.
  • Clinicaltrials.eu. (n.d.). Entinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Wang, Z., et al. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers.
  • Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development.
  • Kourakou, S., et al. (2007). Antitumor activity of the histone deacetylase inhibitor MS-275 in prostate cancer models.
  • Lane, A. A., & Chabner, B. A. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. ASCO Publications.
  • Patsnap Synapse. (2025). What clinical trials have been conducted for Entinostat?. Patsnap Synapse.
  • BPS Bioscience. (n.d.). MS-275 (Entinostat) HDAC1, HDAC3 27011. BPS Bioscience.
  • Li, Y., et al. (2023). HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma. Frontiers.
  • Selleck Chemicals. (2024). Entinostat (MS-275). Selleck Chemicals.
  • Hogarty, M. D., et al. (2012). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC.
  • Patsnap Synapse. (2024). What is Entinostat used for?. Patsnap Synapse.
  • Various Authors. (n.d.). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. ResearchGate.
  • Jaboin, J., et al. (2002). MS-27-275, an Inhibitor of Histone Deacetylase, Has Marked in Vitro and in Vivo Antitumor Activity against Pediatric Solid Tumors. ResearchGate.
  • Tanno, B., et al. (2021). MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells.
  • Lee, A. R., et al. (2011). Comparison of potency between histone deacetylase inhibitors trichostatin A and valproic acid on enhancing in vitro development of porcine somatic cell nuclear transfer embryos. PubMed.
  • Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. PMC.
  • Furlan, A., et al. (2010). Novel Histone Deacetilase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells.
  • Xu, B., et al. (2024). Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: An overall survival update and long-term safety from the randomised, double-blind, placebo-controlled, phase 3 trial. ASCO Publications.
  • University of North Carolina Lineberger Comprehensive Cancer Center. (2021). Experimental drug that boosts immunotherapy shows promise in bladder cancer study.
  • Yin, W., et al. (2020). Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. PMC.
  • Waud, W. R., et al. (n.d.). Preclinical antitumor activity of CI-994. PubMed - NIH.
  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed.
  • Hanna, R. G., et al. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents. PubMed.
  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • Garg, P. K., et al. (2017). 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. PubMed.
  • Castellano, S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Xin, M., et al. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. PubMed.
  • MolForge. (n.d.). N-[3-[2-(diethylamino)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide - Molecular Properties. MolForge.
  • FDA. (n.d.). N-[2-(Diethylamino)ethyl]-4-[(propionyl)amino]benzamide monohydrochloride.
  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
  • Google Patents. (n.d.). KR101073760B1 - N-(2-aminophenyl)-4-[n-(pyridine-3-yl)-methoxycarbonyl-aminomethyl]-benzamide (ms-275) polymorph b. Google Patents.
  • Al-Warhi, T., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. PMC.
  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). N n diethyl benzamide. Sigma-Aldrich.

Sources

Validation

A Head-to-Head Comparison of N-Substituted Benzamides in Biological Assays: A Guide for Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its "privileged" status in drug discovery. This is due to its remarkable ability to interact with a wide array of biological targets, leading...

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its "privileged" status in drug discovery. This is due to its remarkable ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. The versatility of the benzamide core is profoundly influenced by the nature of the substituent on the amide nitrogen (the N-substituent). This guide provides an in-depth, head-to-head comparison of strategically selected N-substituted benzamides, elucidating how subtle structural modifications can dramatically alter their biological activity. We will delve into their mechanisms of action as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and comparative data to inform and guide your drug development endeavors.

The Critical Role of the N-Substituent: A Structural Overview

The fundamental benzamide structure consists of a benzene ring attached to an amide group. The biological activity of these molecules can be finely tuned by the chemical nature of the group attached to the amide nitrogen. This N-substituent can influence the compound's steric bulk, electronic properties, and hydrogen bonding capacity, all of which are critical determinants of its interaction with a biological target.

To illustrate this principle, we will compare three distinct N-substituted benzamides, each a representative of a different class of bioactive agents:

  • Entinostat (MS-275): A well-characterized histone deacetylase (HDAC) inhibitor with anticancer properties.[1][2]

  • A Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide: A potent antibacterial agent.[3]

  • A Substituted Benzamide as a Dopamine Receptor Antagonist: A compound designed to interact with G-protein coupled receptors.[4][5]

This comparative analysis will highlight the structure-activity relationships (SAR) that govern their distinct biological effects.

Comparative Biological Activity: A Data-Driven Analysis

The following table summarizes the in-vitro bioactivity of our selected N-substituted benzamide derivatives against various biological targets. This data, compiled from multiple studies, provides a clear comparative overview of their potency and selectivity.

Compound Target Assay Type Cell Line/Organism IC50/MIC Reference
Entinostat (MS-275) Histone Deacetylase (HDAC)Enzyme InhibitionHeLa nuclear extract~0.2 µM[1][2]
CytotoxicityMCF-7 (Breast Cancer)~1.5 µM[1]
CytotoxicityK562 (Leukemia)~0.8 µM[1]
Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide Bacterial GrowthMinimum Inhibitory Concentration (MIC)Staphylococcus aureus (MRSA)0.25 µg/mL[3]
Bacterial GrowthMinimum Inhibitory Concentration (MIC)Bacillus subtilis6.25 µg/mL[6]
Substituted Benzamide Dopamine Antagonist Dopamine D2 ReceptorReceptor BindingRat Striatal Homogenates~10 nM[4][5]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Deep Dive into Mechanism of Action and Experimental Verification

Entinostat (MS-275): An Epigenetic Modulator in Cancer Therapy

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs).[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[7] By inhibiting HDACs, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[8] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

The interaction of Entinostat with the HDAC active site is a prime example of rational drug design. The N-substituted portion of the molecule acts as a "capping group" that interacts with the outer rim of the enzyme's active site, while the benzamide linker positions the zinc-binding group to chelate the essential zinc ion in the catalytic domain.[1][10]

Caption: Mechanism of action of Entinostat as an HDAC inhibitor.

This protocol describes a fluorometric assay to determine the IC50 value of a test compound against HDAC enzymes.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (e.g., Entinostat) and DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the test compound dilutions. Include a no-enzyme control and a vehicle control.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and initiate the development by adding the developer solution. Incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • HeLa nuclear extract is a commonly used and reliable source of Class I HDACs.

  • The fluorogenic substrate provides a sensitive and continuous method to measure enzyme activity.

  • The developer solution is necessary to generate a fluorescent signal from the deacetylated product.

  • Non-linear regression analysis provides a more accurate determination of the IC50 value compared to linear interpolation.

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides: Targeting Bacterial Processes

This class of N-substituted benzamides has emerged as a promising new generation of antibacterial agents, with potent activity against multidrug-resistant strains like MRSA.[3] While the precise mechanism of action can vary between different analogs, some have been shown to inhibit essential bacterial processes such as lipoteichoic acid (LTA) biosynthesis or trans-translation.[3] LTA is a crucial component of the cell wall in Gram-positive bacteria, and its inhibition disrupts cell wall integrity, leading to bacterial cell death. Trans-translation is a ribosome rescue system that is essential for bacterial viability under stress conditions.

The N-substituted 1,3,4-oxadiazole ring is a key pharmacophore that contributes to the antibacterial activity of these compounds. Halogen substitutions on the benzamide ring often enhance potency.

Caption: Potential mechanisms of action for antibacterial N-substituted benzamides.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compound and DMSO

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Self-Validating System:

  • The positive control ensures that the bacteria are viable and capable of growth under the assay conditions.

  • The negative control confirms the sterility of the medium.

  • Running the assay in triplicate ensures the reproducibility of the results.

Substituted Benzamides as Dopamine Receptor Antagonists: Modulating Neuronal Signaling

Substituted benzamides are a well-established class of dopamine receptor antagonists, particularly for the D2 subtype.[5][11] These compounds are used clinically as antipsychotics and antiemetics.[5] They act by competitively binding to dopamine receptors, thereby blocking the binding of the endogenous neurotransmitter dopamine. This antagonism modulates downstream signaling pathways, leading to their therapeutic effects.

The N-substituent in these benzamides is crucial for their affinity and selectivity for different dopamine receptor subtypes.[4][12] For example, the nature of the N-alkyl or N-benzyl group can significantly influence the interaction with the receptor's binding pocket.[4]

Dopamine_Antagonism Dopamine Dopamine D2_Receptor Extracellular D2 Receptor Intracellular Dopamine->D2_Receptor:f1 Binds Benzamide Substituted Benzamide Antagonist Benzamide->D2_Receptor:f1 Blocks Binding Signaling Downstream Signaling (e.g., cAMP inhibition) D2_Receptor:f2->Signaling Activates Response Cellular Response (e.g., reduced neuronal excitability) Signaling->Response

Caption: Competitive antagonism of the D2 dopamine receptor by a substituted benzamide.

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., rat striatal homogenates for D2 receptors)[13]

  • Radioligand with high affinity and selectivity for the receptor (e.g., [3H]-spiperone for D2 receptors)

  • Assay buffer

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, add the cell membranes, assay buffer, and varying concentrations of the unlabeled test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each tube.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is then calculated. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Authoritative Grounding: This assay is a gold-standard method for characterizing receptor-ligand interactions and is widely used in drug discovery.[14] The choice of radioligand and receptor source is critical for obtaining meaningful and reproducible data.

Conclusion: The Power of N-Substitution in Drug Design

This head-to-head comparison of N-substituted benzamides demonstrates the profound impact that modifications to the N-substituent can have on biological activity. By strategically altering this single functional group, the benzamide scaffold can be tailored to target a diverse range of biological entities, from enzymes and bacterial proteins to G-protein coupled receptors. The experimental protocols provided herein offer a robust framework for evaluating the biological effects of novel N-substituted benzamides. A thorough understanding of the structure-activity relationships, coupled with rigorous biological testing, is paramount for the successful development of new and effective therapeutic agents based on this versatile chemical scaffold.

References

  • Chen T, Jiang H, Zhou J, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci Rep. 2024. Available from: [Link]

  • Wang Y, et al. Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. Eur J Med Chem. 2021;214:113203. Available from: [Link]

  • Chen T, Jiang H, Zhou J, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562. Available from: [Link]

  • Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. Anticancer Agents Med Chem. 2018;18(14):2018-2029. Available from: [Link]

  • Vaisburg A, et al. N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorg Med Chem Lett. 2007;17(24):6729-33. Available from: [Link]

  • Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2019;15(4). Available from: [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. J Biomol Struct Dyn. 2022;40(8):3567-3584. Available from: [Link]

  • N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. Br J Cancer. 1999;80(1-2):31-7. Available from: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bull Chem Soc Ethiop. 2023;37(4):1001-1014. Available from: [Link]

  • King FD, Hadley MS, McClelland CM. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. J Med Chem. 1988;31(9):1708-13. Available from: [Link]

  • King FD, Hadley MS, McClelland CM. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. J Med Chem. 1988;31(9):1708-13. Available from: [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2020;6(7):1696-1706. Available from: [Link]

  • Design and Synthesis of Novel N -(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Arch Pharm (Weinheim). 2018;351(11):e1800166. Available from: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(31):21555-21566. Available from: [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Int J Med Chem. 2013;2013:507313. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. Bioorg Chem. 2018;76:528-537. Available from: [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. J Med Chem. 2021;64(23):17289-17311. Available from: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. J Biomol Struct Dyn. 2024;42(1):310-324. Available from: [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Pharmaceuticals (Basel). 2023;16(5):659. Available from: [Link]

  • Kumar A, Narasimhan B, Kumar D. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorg Med Chem. 2007;15(12):4113-24. Available from: [Link]

  • Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Pharmaceuticals (Basel). 2024;17(5):603. Available from: [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Curr Enzyme Inhib. 2022;18(1):61-75. Available from: [Link]

  • Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Int J ChemTech Res. 2015;8(1):28-35. Available from: [Link]

  • Jenner P, Marsden CD. The substituted benzamides--a novel class of dopamine antagonists. Life Sci. 1979;25(6):479-85. Available from: [Link]

  • Biological activities of benzimidazole derivatives: A review. Res J Chem Sci. 2013;3(1):107-112. Available from: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(31):21555-21566. Available from: [Link]

  • Probes for Narcotic Receptor-Mediated Phenomena. 25. Synthesis and Evaluation of N-Alkyl-Substituted (alpha-Piperazinylbenzyl)benzamides as Novel, Highly Selective delta Opioid Receptor Agonists. J Med Chem. 1997;40(24):3972-9. Available from: [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Int J Mol Sci. 2023;24(24):17253. Available from: [Link]

  • Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. Inventi Rapid: Med Chem. 2014;2014(3). Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3181. Available from: [Link]

  • Farde L, et al. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proc Natl Acad Sci U S A. 1986;83(11):3863-7. Available from: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals (Basel). 2023;16(9):1258. Available from: [Link]

  • Elliott PN, et al. Substituted benzamides as dopamine antagonists [proceedings]. Br J Pharmacol. 1976;57(3):472P. Available from: [Link]

  • Merck. Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. Mol Pharmacol. 2015;88(4):727-36. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.